(S)-(-)-N,N-Dimethyl-1-phenethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1S)-N,N-dimethyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURNMLGDQYNAF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284607 | |
| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17279-31-1 | |
| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17279-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N,N,α-trimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-N,N-Dimethyl-1-phenethylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of (S)-(-)-N,N-Dimethyl-1-phenethylamine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, also known as (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, is a chiral tertiary amine of significant interest within the pharmaceutical and fine chemical industries.[1] Its stereochemically defined structure makes it a valuable intermediate and chiral auxiliary in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.[2] The precise three-dimensional arrangement of its atoms allows for specific interactions in biological systems and chemical reactions, making it a critical building block in the development of pharmaceuticals, particularly those targeting neurological disorders.[2] This guide provides a comprehensive overview of its core chemical properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are established through a combination of its physical constants and spectroscopic data. These properties are fundamental for its application in controlled synthetic procedures.
Physical Properties
The compound is typically a colorless to light yellow liquid under standard conditions, characterized by its specific optical rotation, which confirms the presence of the (S)-enantiomer.[1][2] It is sensitive to light and air, necessitating proper storage under an inert atmosphere at reduced temperatures (0-8 °C) to maintain its integrity.[2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [1][2][4] |
| Molecular Weight | 149.24 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Boiling Point | 71 °C @ 12 mmHg / 81 °C @ 16 mmHg | [2][4] |
| Density | 0.899 - 0.91 g/mL at 25 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.500 - 1.503 | [2][3][4] |
| Specific Optical Rotation | [α]20/D = -68° to -72° (neat) | [2] |
| Storage Conditions | 0-8 °C, Light and Air Sensitive | [2][3][4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is non-negotiable for confirming the molecular structure and is a cornerstone of quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. For the structurally related racemic N,N-Dimethyl-1-phenethylamine, characteristic signals include aromatic protons in the range of δ 7.18-7.37 ppm, a quartet for the benzylic methine proton (CH) at ~δ 3.24 ppm, a singlet for the two N-methyl groups (N(CH₃)₂) at ~δ 2.19 ppm, and a doublet for the terminal methyl group (CH₃) at ~δ 1.36 ppm.[5] The spectrum of the pure (S)-enantiomer is identical; differentiation from its (R)-enantiomer requires the use of chiral shift reagents or chiral chromatography.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the presence of key functional groups. These typically include C-H stretching from the aromatic ring and aliphatic chains, and C-N stretching vibrations characteristic of a tertiary amine.[6]
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 149. A prominent fragment ion is typically observed at m/z 134, corresponding to the loss of a methyl group, and another major fragment at m/z 72 resulting from benzylic cleavage, which is characteristic of this class of compounds.[6]
Synthesis and Stereochemical Integrity
The synthesis of this compound is most effectively and commonly achieved via the Eschweiler-Clarke reaction, starting from the corresponding primary amine, (S)-(-)-1-phenethylamine. This method is a classic and robust reductive amination procedure.
The Eschweiler-Clarke Reaction
This reaction facilitates the exhaustive methylation of a primary amine using an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[7] A critical advantage of this methodology is its prevention of over-alkylation to form quaternary ammonium salts, a common side reaction with other alkylating agents like methyl halides.[7][8] This simplifies the purification process and leads to higher yields of the desired tertiary amine.[8] Crucially for this application, the Eschweiler-Clarke reaction is known to proceed without racemizing chiral amines, thus preserving the stereochemical integrity of the starting material.[7]
The reaction mechanism involves a two-step methylation process:
-
Iminium Ion Formation: The primary amine attacks formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.
-
Hydride Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-1-phenethylamine) and releasing carbon dioxide.[7][8]
-
Second Methylation: The resulting secondary amine, being more nucleophilic, rapidly undergoes the same sequence to yield the final tertiary amine.
Caption: Mechanism of the Eschweiler-Clarke reaction.
Laboratory-Scale Synthetic Protocol
This protocol is adapted from established procedures for the methylation of phenethylamines.[9]
-
Reagent Preparation: In a round-bottomed flask of appropriate size to accommodate potential frothing, add 90% formic acid (approx. 5 molar equivalents). Cool the flask in an ice-water bath.
-
Amine Addition: Slowly add (S)-(-)-1-phenethylamine (1 molar equivalent) to the cooled formic acid with stirring.
-
Formaldehyde Addition: To the resulting solution, add 37% aqueous formaldehyde (approx. 3 molar equivalents).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 95-100 °C. A vigorous evolution of CO₂ will commence.[9] The reaction should be maintained at this temperature for approximately 8 hours to ensure completion.[8]
-
Workup - Acidification: After cooling to room temperature, add 4 N hydrochloric acid to the reaction mixture and evaporate the solution to dryness under reduced pressure. This step removes excess formic acid and formaldehyde and converts the amine product to its hydrochloride salt.
-
Workup - Basification & Extraction: Dissolve the resulting residue in water and make the solution strongly alkaline (pH > 12) by the careful addition of concentrated sodium hydroxide solution. This liberates the free amine. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or benzene) three times.
-
Drying and Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.
-
Final Purification: Purify the crude product by vacuum distillation to yield the final, high-purity this compound.[8][9]
Applications and Chemical Reactivity
The primary utility of this compound stems from its defined stereochemistry.
-
Chiral Auxiliary: It is used as a chiral auxiliary, a molecule that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.[2]
-
Synthesis of Bioactive Molecules: It serves as a key intermediate in the multi-step synthesis of complex pharmaceutical compounds. Its stereocenter is often carried through the synthetic route to become a part of the final active pharmaceutical ingredient (API).[2]
-
Isomeric Distinction: It is important to distinguish this compound from its positional isomer, methamphetamine (N,α-dimethylphenethylamine). While they share the same chemical formula (C₁₀H₁₅N), the placement of the methyl groups is different, leading to vastly different pharmacological and toxicological profiles.[10] This distinction is critical from both a chemical and regulatory standpoint.
Analytical Workflow for Enantiomeric Purity Assessment
For any application involving a chiral compound, verifying its enantiomeric purity or enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Chiral HPLC Protocol
-
System: An HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating enantiomers of phenethylamine derivatives.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, is used. The exact ratio must be optimized to achieve baseline separation of the (S) and (R) enantiomers.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100. A purity of >98% is common for commercially available reagents.[1]
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(S)-(-)-N,N-Dimethyl-1-phenethylamine: A Comprehensive Technical Guide for Research and Development Professionals
Foreword
In the landscape of modern pharmaceutical and chemical research, the precise understanding and application of chiral molecules are paramount. (S)-(-)-N,N-Dimethyl-1-phenethylamine, a chiral amine, stands out as a critical intermediate and building block in asymmetric synthesis. Its unique stereochemistry is instrumental in the development of enantiomerically pure compounds, which is often a decisive factor in the efficacy and safety of new therapeutic agents. This guide offers an in-depth exploration of the physicochemical properties, synthesis, analytical methodologies, and applications of this important compound, tailored for the discerning researcher, scientist, and drug development professional.
Core Physicochemical Properties
A foundational understanding of the physicochemical characteristics of this compound is essential for its effective utilization in a laboratory setting. These properties dictate its behavior in various solvents, its reactivity, and its suitability for different analytical techniques.
Key Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [1] |
| Appearance | Colorless to light yellow/orange liquid[2][3] |
| Boiling Point | 71 °C at 12 mmHg[2]; 81 °C at 16 mmHg[1] |
| Density | 0.91 g/mL[2]; 0.899 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.503[1][4] |
| Specific Optical Rotation | [α]20/D = -68 to -72° (neat)[2] |
| pKa | 8.88 ± 0.50 (Predicted)[4] |
Solubility and Storage
-
Storage : Store at 2-8°C[1][4]. This compound is noted to be light and air sensitive[5]. It is recommended to store under an inert gas atmosphere.
Synthesis and Chiral Purity: A Methodological Overview
The synthesis of enantiomerically pure this compound is a critical step for its application in stereoselective processes. While various synthetic routes exist, a common approach involves the resolution of a racemic mixture.
Reductive Amination: The Racemic Precursor
A standard method for preparing the parent racemic N,N-Dimethyl-1-phenethylamine is through the reductive amination of a suitable ketone precursor, such as acetophenone. This process, however, yields an equal mixture of both the (S) and (R) enantiomers.
Caption: General scheme for racemic synthesis.
Chiral Resolution: Isolating the (S)-Enantiomer
The separation of the racemic mixture into its constituent enantiomers is a crucial step. A widely used and effective method is diastereomeric salt formation, which leverages the different physical properties of the diastereomeric salts to enable their separation.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation : The racemic N,N-Dimethyl-1-phenethylamine is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid), in a suitable solvent. This reaction forms two diastereomeric salts.
-
Fractional Crystallization : Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation and Purification : The crystallized diastereomeric salt is isolated by filtration. This step can be repeated to enhance the diastereomeric purity.
-
Liberation of the Free Amine : The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically enriched this compound.
-
Extraction and Final Purification : The free amine is extracted from the aqueous layer using an organic solvent, which is then dried and evaporated to yield the final product.
Caption: Workflow for chiral resolution.
Comprehensive Analytical Characterization
To ensure the quality and suitability of this compound for its intended application, a suite of analytical techniques is employed to confirm its identity, purity, and enantiomeric excess.
Spectroscopic and Chromatographic Methods
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | To assess the chemical purity of the compound. A purity of ≥ 98% is often specified[2][5]. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, further confirming the identity of the substance. |
| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present in the molecule. |
| Chiral High-Performance Liquid Chromatography (HPLC) | This is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the sample. |
Applications in Drug Discovery and Chemical Synthesis
The utility of this compound is well-established in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders[2][6]. The stereochemistry of this building block is often crucial for the biological activity of the final drug molecule.
-
Asymmetric Synthesis : This chiral amine is employed as a chiral auxiliary, which helps to control the stereochemical outcome of a chemical reaction, leading to the formation of enantiomerically pure products[2].
-
Chiral Catalysis : It is used in the synthesis of chiral catalysts and ligands that are essential for asymmetric synthesis processes[2].
-
Research in Neuroscience : As a substituted phenethylamine, this compound and its analogs are of interest for studying potential effects on neurotransmitter systems[6][7].
Safety, Handling, and Regulatory Information
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Hazard Classifications : The compound is classified as an acute oral toxicant and an eye irritant[1].
-
Precautionary Measures : Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area.
-
Flash Point : 64 °C (147.2 °F) - closed cup[1].
-
Storage Class : Combustible liquids[1].
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and established laboratory safety protocols.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in pharmaceutical development and asymmetric synthesis. A thorough understanding of its physicochemical properties, coupled with robust methods for its synthesis and analysis, is essential for its effective and safe use in research and development. The insights and protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently work with this important chemical entity.
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An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-N,N-Dimethyl-1-phenethylamine
This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of (S)-(-)-N,N-Dimethyl-1-phenethylamine, a chiral amine of significant interest in pharmaceutical and asymmetric synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines robust methodologies, explains the rationale behind experimental choices, and provides a framework for the validation of the final compound.
Introduction: Significance and Applications
This compound, also known as (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, is a chiral tertiary amine that serves as a crucial building block and chiral auxiliary in organic synthesis.[1][2] Its stereochemical properties are pivotal in the development of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects.[3] This compound finds applications as an intermediate in the synthesis of various bioactive molecules and as a chiral resolving agent.[1][3]
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound from its precursor, (S)-(-)-1-phenethylamine, primarily involves the introduction of two methyl groups onto the nitrogen atom. While several N-alkylation methods exist, two prominent approaches are reductive amination and the Eschweiler-Clarke reaction.
-
Reductive Amination: This method involves the reaction of the primary amine with an aldehyde (formaldehyde in this case) to form an imine, which is then reduced in situ to the corresponding amine.[4][5] While effective, this process can sometimes be complicated by the need for specific reducing agents and careful control of reaction conditions to avoid over-alkylation or side reactions.[4]
-
Eschweiler-Clarke Reaction: This classical and highly efficient method utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of a primary or secondary amine.[6][7] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, which can be a common byproduct in other methylation procedures, thus simplifying the purification process.[6][8] The reaction is typically a one-pot synthesis, making it a preferred and robust choice for laboratory-scale preparations.[8][9]
Given its advantages in selectivity and operational simplicity, this guide will focus on the Eschweiler-Clarke reaction for the synthesis of this compound.
The Eschweiler-Clarke Reaction: Mechanism and Rationale
The Eschweiler-Clarke reaction proceeds through a two-step methylation sequence. The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. Formic acid subsequently acts as a hydride donor, reducing the iminium ion to the secondary amine (N-methyl-1-phenethylamine). This secondary amine then undergoes the same sequence of reactions with a second equivalent of formaldehyde and formic acid to yield the desired tertiary amine, this compound.[6][8][9] The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion and renders it irreversible.[6] A crucial feature of this reaction is that chiral centers adjacent to the amine, such as in (S)-(-)-1-phenethylamine, typically do not racemize under these conditions.[6]
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
This section provides a detailed, step-by-step protocol for the synthesis of this compound from (S)-(-)-1-phenethylamine.
Materials and Reagents
-
(S)-(-)-1-Phenylethylamine
-
Formic Acid (88-91%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add formic acid to (S)-(-)-1-phenethylamine while cooling the flask in an ice bath to manage the exothermic reaction.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde solution portion-wise.
-
Reflux: Heat the reaction mixture to reflux (typically 90-100 °C) for several hours (e.g., 8-12 hours) until the evolution of carbon dioxide ceases.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid.
-
Evaporate the excess formic acid and water under reduced pressure.
-
Dissolve the residue in water and make the solution strongly basic with a concentrated sodium hydroxide solution. This will liberate the free amine.
-
Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Physical Properties
A summary of the expected physical properties is provided in the table below.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 81 °C at 16 mmHg |
| Density | Approximately 0.899 g/mL at 25 °C |
| Refractive Index | Approximately 1.503 at 20 °C |
| Optical Rotation | [α]²⁰/D approximately -49.2° (c=1 in methanol) |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the racemic N,N-Dimethyl-1-phenethylamine are presented below. The spectrum for the (S)-enantiomer is expected to be identical.[10]
¹H NMR (Proton NMR):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.37 - 7.18 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.24 | q | 1H | Methine proton (-CH(CH₃)N-) |
| ~2.19 | s | 6H | N,N-Dimethyl protons (-N(CH₃)₂) |
| ~1.36 | d | 3H | Methyl protons (-CH(CH₃)N-) |
| Note: Coupling constant J(B,D) ≈ 6.7 Hz is expected between the methine and methyl protons.[10] |
¹³C NMR (Carbon NMR):
| Chemical Shift (ppm) | Assignment |
| ~144 | Quaternary aromatic carbon |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~65 | Methine carbon (-CH(CH₃)N-) |
| ~41 | N,N-Dimethyl carbons (-N(CH₃)₂) |
| ~17 | Methyl carbon (-CH(CH₃)N-) |
| (Data is inferred from typical values for similar structures and spectral databases for the racemate or R-enantiomer)[11] |
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 - 3030 | C-H stretch | Aromatic C-H |
| ~2970 - 2800 | C-H stretch | Aliphatic C-H |
| ~1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~1260 | C-N stretch | Tertiary amine |
| ~760, 700 | C-H bend | Monosubstituted benzene |
| (Data is inferred from typical values and spectral databases)[12][13] |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 149 | Molecular ion [M]⁺ |
| 134 | [M - CH₃]⁺ |
| 72 | [CH₃N(CH₃)₂]⁺ (Major fragment) |
| (Data is inferred from typical values and spectral databases)[14] |
Enantiomeric Purity Assessment
The enantiomeric purity of the final product is a critical parameter. This is typically determined using chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Column: A chiral stationary phase column (e.g., Daicel CHIRALPAK series) is used.[15]
-
Mobile Phase: A mixture of hexane and isopropanol is commonly employed. The exact ratio may need to be optimized.[15]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Procedure: A small amount of the synthesized product is dissolved in the mobile phase and injected into the HPLC system. The retention times of the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Storage and Handling
This compound should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container, protected from light. It is important to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may be harmful if swallowed, in contact with skin, or inhaled.[16]
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound via the Eschweiler-Clarke reaction. The provided protocols for synthesis, purification, and comprehensive characterization using modern analytical techniques serve as a robust framework for researchers in the fields of organic synthesis and drug development. Adherence to these methodologies will ensure the production of a high-purity, enantiomerically well-defined compound suitable for its intended applications.
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SpectraBase. R-(+)-N,N-Dimethyl-1-phenylethylamine - Optional[13C NMR] - Spectrum. [Link]
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PubChem. (R)-(+)-N,N-Dimethyl-1-phenylethylamine. [Link]
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
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ResearchGate. LC–MS-MS mass spectrum of N, N-diethylphenethylamine. [Link]
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Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
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National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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ResearchGate. 1 H NMR spectrum of N , N -diethylphenethylamine. [Link]
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YouTube. Eschweiler-Clarke reaction. [Link]
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DOI. Supporting Information For: S1. [Link]
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OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]
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ACS Publications. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]
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NIST WebBook. Benzeneethanamine, N,N-dimethyl-. [Link]
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Doc Brown's Chemistry. infrared spectrum of dimethylamine. [Link]
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Organic Syntheses. β-PHENYLETHYLDIMETHYLAMINE. [Link]
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Spectroscopic data for (S)-(-)-N,N-Dimethyl-1-phenethylamine
An In-Depth Spectroscopic and Analytical Guide to (S)-(-)-N,N-Dimethyl-1-phenethylamine
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral amine of significant interest in the pharmaceutical and chemical industries.[1][2] Valued as a crucial intermediate and chiral auxiliary, its stereochemistry is pivotal for creating enantiomerically pure compounds, which is often a requirement for optimal efficacy in drug formulations.[1][3] This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—essential for the unambiguous identification and characterization of this compound. We delve into the causality behind spectral features, present field-proven experimental protocols, and discuss considerations for chiral analysis, offering a self-validating framework for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a chiral molecule like this compound, NMR provides precise information on the electronic environment of each proton and carbon atom, confirming its constitution and purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling reveals connectivity between neighboring protons.
| Assigned Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2', H-6' (ortho) | ~7.37 - 7.18 | Multiplet | - |
| H-3', H-4', H-5' (meta, para) | ~7.37 - 7.18 | Multiplet | - |
| H-1 (methine) | ~3.24 | Quartet | ~6.7 |
| H-3 (N-methyl) | ~2.19 | Singlet | - |
| H-2 (methyl) | ~1.36 | Doublet | ~6.7 |
| (Note: Data is representative and derived from typical spectra in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.)[4][5] |
The spectrum is logically divided into aromatic and aliphatic regions.
-
Aromatic Region (δ 7.18-7.37): The five protons on the phenyl ring appear as a complex multiplet. This pattern is characteristic of a monosubstituted benzene ring where the ortho, meta, and para protons have very similar chemical environments, causing their signals to overlap.
-
Methine Proton (H-1, δ ~3.24): This proton is a quartet due to coupling with the three protons of the adjacent methyl group (H-2), following the n+1 rule (3+1=4). Its downfield shift is caused by the deshielding effects of both the adjacent phenyl ring and the nitrogen atom.
-
N-Methyl Protons (H-3, δ ~2.19): The six protons of the two methyl groups attached to the nitrogen appear as a sharp singlet. Because they are equivalent and have no adjacent protons to couple with, they produce a single, integrated signal corresponding to six protons.
-
Methyl Protons (H-2, δ ~1.36): This signal appears as a doublet, as the three protons are coupled to the single methine proton (H-1) (n+1 rule: 1+1=2). This upfield position is typical for an aliphatic methyl group.
The clear quartet-doublet relationship between H-1 and H-2 is a definitive indicator of the ethylamine backbone structure.
Caption: Molecular structure with ¹H NMR assignments.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8 to 16 scans are usually sufficient for a high-quality spectrum.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, providing complementary information to the ¹H NMR.
| Assigned Carbon | Chemical Shift (δ) ppm |
| C-1' (quaternary) | ~144 |
| C-2'/C-6' (ortho) | ~128 |
| C-4' (para) | ~127 |
| C-3'/C-5' (meta) | ~126 |
| C-1 (methine) | ~66 |
| C-3 (N-methyl) | ~41 |
| C-2 (methyl) | ~19 |
| (Note: Data is representative and derived from typical spectra in CDCl₃.)[8][9] |
-
Aromatic Carbons (δ 126-144): Four signals appear in the aromatic region. The quaternary carbon (C-1'), directly attached to the ethylamine group, is the most downfield and typically has a lower intensity. The other three signals correspond to the two pairs of equivalent ortho (C-2'/6') and meta (C-3'/5') carbons, and the single para carbon (C-4').
-
Aliphatic Carbons (δ 19-66): The three aliphatic carbons are well-resolved. The methine carbon (C-1) at ~66 ppm is the most downfield of this group due to its proximity to both the phenyl ring and the nitrogen. The N-methyl carbons (C-3) appear around ~41 ppm, while the terminal methyl carbon (C-2) is the most upfield at ~19 ppm, as expected for a standard alkyl environment.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically necessary compared to ¹H NMR.
-
Processing: Process the FID similarly to the ¹H spectrum to obtain the final frequency-domain spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for identifying the presence of specific bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3085-3030 | C-H Stretch | Aromatic (sp²) |
| ~2970-2820 | C-H Stretch | Aliphatic (sp³) |
| ~2775 | C-H Stretch | N-CH₃ specific |
| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~1130 | C-N Stretch | Aliphatic Amine |
| ~760, 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
| (Note: Data derived from available spectra.)[5][10] |
The IR spectrum of this compound displays several characteristic features:
-
Absence of N-H Stretch: As a tertiary amine, the most telling feature is the absence of any broad or sharp peaks in the 3300-3500 cm⁻¹ region, which is where primary and secondary amine N-H stretches would appear.[11]
-
C-H Stretches: The spectrum shows two distinct C-H stretching regions. Peaks just above 3000 cm⁻¹ are indicative of the sp² C-H bonds of the aromatic ring. Those just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the aliphatic methyl and methine groups. A notable, sharp peak often seen around 2775 cm⁻¹ is characteristic of C-H stretching in N-methyl groups.
-
Aromatic Ring Vibrations: A series of sharp peaks between 1450-1600 cm⁻¹ confirms the presence of the benzene ring. The strong absorptions around 760 cm⁻¹ and 700 cm⁻¹ are highly characteristic of a monosubstituted phenyl group.
-
C-N Stretch: The C-N stretching vibration for a tertiary aliphatic amine is typically found in the 1000-1250 cm⁻¹ region and is present here around 1130 cm⁻¹.
-
Method: Attenuated Total Reflectance (ATR) is a modern, convenient method for liquid samples.[12]
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal.[13]
-
Background Scan: First, run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.
| m/z | Proposed Fragment | Relative Intensity |
| 149 | [M]⁺˙ (Molecular Ion) | Moderate |
| 134 | [M - CH₃]⁺ | Moderate |
| 72 | [CH(CH₃)N(CH₃)₂]⁺ | Base Peak (100%) |
| 77 | [C₆H₅]⁺ | Low |
| (Note: Fragmentation data is characteristic for this class of compounds.)[9][15] |
The mass spectrum of an amine is typically dominated by α-cleavage (cleavage of the bond adjacent to the C-N bond).[11]
-
Molecular Ion ([M]⁺˙, m/z 149): The molecular ion peak is observed at m/z 149, confirming the molecular weight of the compound. Consistent with the Nitrogen Rule , the odd molecular weight corresponds to the presence of an odd number of nitrogen atoms (one in this case).[11]
-
Base Peak (m/z 72): The most intense peak in the spectrum (the base peak) occurs at m/z 72. This fragment is the result of a characteristic α-cleavage, which involves the loss of the benzyl radical (•C₆H₅CH₂) to form a highly stable, resonance-stabilized iminium cation, [CH(CH₃)N(CH₃)₂]⁺. This fragmentation is a hallmark of N-alkylated phenethylamines.[16][17][18]
-
Other Fragments: A peak at m/z 134 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. The small peak at m/z 77 is characteristic of the phenyl cation, [C₆H₅]⁺.
Caption: Primary EI-MS fragmentation pathway.
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The vaporized sample travels through a GC column (e.g., a non-polar DB-5ms column), which separates the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).
-
Detection: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected.
Considerations for Chiral Analysis
While the standard spectroscopic techniques confirm the molecular structure, they do not differentiate between enantiomers. To assess the enantiomeric purity of this compound, specialized analytical techniques are required.
-
Chiral NMR Spectroscopy: Enantiomers can be distinguished in an NMR experiment by converting them into diastereomers in situ. This is achieved by adding a chiral auxiliary agent to the NMR tube.[19]
-
Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the analyte through non-covalent interactions. This can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their integration and the determination of enantiomeric excess (ee).[20]
-
Chiral Lanthanide Shift Reagents (CLSRs): Paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) can also be used. They coordinate to the lone pair of the amine's nitrogen, and the resulting diastereomeric complexes exhibit significantly different induced shifts, leading to baseline separation of signals for the two enantiomers.[21][22]
-
-
Chiral Chromatography (GC or HPLC): This is the most common method for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.
Conclusion
The structural identity and integrity of this compound are unequivocally established through a combination of spectroscopic methods. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (and the absence of others), and mass spectrometry verifies the molecular weight and reveals a characteristic, predictable fragmentation pattern. Together, these techniques provide a robust analytical fingerprint essential for quality control, reaction monitoring, and regulatory compliance in research and industrial settings. For enantiomeric purity assessment, these foundational techniques must be supplemented with chiral-specific methods.
References
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Helmenstine, A. M. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
Chen, B. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]
-
Tanaka, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. ACS Publications. Available at: [Link]
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Various Authors. (2021). How to prepare a liquid sample for FTIR spectrum?. ResearchGate. Available at: [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
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Various Authors. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... ResearchGate. Available at: [Link]
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Chen, B. H., et al. (2018). Comparison of the characteristic mass fragmentations of phenethylamines and tryptamines by electron ionization gas chromatography mass spectrometry, electrospray and matrix-assisted laser desorption ionization mass spectrometry. National Taiwan Normal University. Available at: [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Fossey, J. S., et al. (2016). The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. PMC - NIH. Available at: [Link]
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Reddy, P. A., et al. (2007). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. ACS Publications. Available at: [Link]
-
Author Unknown. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Available at: [Link]
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Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. ACS Publications. Available at: [Link]
-
Kumar, A. P., et al. (2011). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Available at: [Link]
-
Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Available at: [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). NMR Solvent Data Chart. Available at: [Link]
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ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Available at: [Link]
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Chemistry For Everyone. (2023). What Are Common NMR Solvents?. YouTube. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Available at: [Link]
-
Zhang, Y., et al. (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. PMC - NIH. Available at: [Link]
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Fulmer, G. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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Ciszewska, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Available at: [Link]
-
PubChem. (n.d.). (R)-(+)-N,N-Dimethyl-1-phenylethylamine. Available at: [Link]
-
Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. ACS Publications. Available at: [Link]
-
NIST. (n.d.). Benzeneethanamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]
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Molecular structure of (S)-(-)-N,N-Dimethyl-1-phenethylamine
An In-Depth Technical Guide to the Molecular Structure of (S)-(-)-N,N-Dimethyl-1-phenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral amine of significant interest in the pharmaceutical and chemical industries.[1] Also known by synonyms such as (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, this compound serves as a critical intermediate and chiral auxiliary in asymmetric synthesis.[1][2] Its unique stereochemistry is pivotal for creating enantiomerically pure compounds, which is a fundamental requirement in the development of modern therapeutics, particularly for medications targeting neurological disorders.[1][3] The precise three-dimensional arrangement of its atoms dictates its interaction with other chiral molecules, making a thorough understanding of its molecular structure essential for its effective application.
This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its physicochemical properties, synthesis, and the analytical methodologies required for its definitive structural elucidation and confirmation of its enantiomeric purity.
Physicochemical and Chiroptical Properties
The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, analysis, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | |
| CAS Number | 17279-31-1 | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 71 °C at 12 mmHg; 81 °C at 16 mmHg | [1] |
| Density | 0.899 - 0.91 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.500 - 1.503 | [1][4] |
| Optical Rotation [α]20/D | -68° to -72° (neat); -49.2° (c=1 in methanol) | [1] |
| Purity | ≥97-98% (GC) | [1][2] |
Stability and Storage: The compound is noted to be light and air-sensitive.[4] Therefore, it should be stored under an inert atmosphere, protected from light, and kept in a cool, well-ventilated place, typically between 2-8°C.[1]
Synthesis and Enantiomeric Control
The synthesis of N,N-Dimethyl-1-phenethylamine is typically achieved through the exhaustive methylation of 1-phenylethylamine. Following the synthesis of the racemic mixture, resolution is required to isolate the desired (S)-enantiomer.
Synthesis via Eschweiler-Clarke Reaction
A robust and widely used method for the N-methylation of primary amines like phenethylamine is the Eschweiler-Clarke reaction.[5][6] This reductive amination procedure uses an excess of formaldehyde as the methylating agent and formic acid as the reducing agent. A key advantage of this method is its prevention of the formation of quaternary ammonium salts, which simplifies the purification process.[5]
The overall reaction is: C₆H₅CH(CH₃)NH₂ + 2 CH₂O + 2 HCOOH → C₆H₅CH(CH₃)N(CH₃)₂ + 2 CO₂ + 2 H₂O
The mechanism involves the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by a hydride transfer from formic acid to yield the secondary amine. This process is repeated to form the tertiary amine.[5]
Chiral Resolution
Since the direct synthesis often yields a racemic mixture, a chiral resolution step is necessary to obtain the enantiomerically pure this compound. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral amine can be liberated by treatment with a base.
Caption: General workflow for synthesis and chiral resolution.
Comprehensive Structural Elucidation
Confirming the molecular structure and stereochemistry of this compound requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:
-
A multiplet in the aromatic region (δ ≈ 7.2-7.4 ppm) corresponding to the five protons of the phenyl group.[8]
-
A quartet (δ ≈ 3.2 ppm) for the single methine proton (-CH) on the chiral center, split by the adjacent methyl group protons.[8]
-
A singlet (δ ≈ 2.2 ppm) for the six protons of the two equivalent N-methyl groups (-N(CH₃)₂).[8]
-
A doublet (δ ≈ 1.4 ppm) for the three protons of the C-methyl group (-CH(CH₃)), split by the methine proton.[8]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The expected signals include those for the aromatic carbons, the chiral methine carbon, the N-methyl carbons, and the C-methyl carbon.
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
Place the tube in the NMR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
-
Electron Ionization (EI): In a typical GC-MS analysis with EI, the molecular ion peak (M⁺) is expected at m/z = 149, corresponding to the molecular weight of the compound.[9]
-
Fragmentation Pattern: A characteristic and often most abundant fragment is observed at m/z = 134, resulting from the loss of a methyl group (•CH₃). Another significant fragment appears at m/z = 72, corresponding to the [CH(CH₃)N(CH₃)₂]⁺ ion after benzylic cleavage.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analyze the resulting total ion chromatogram and the mass spectrum of the corresponding peak.
Chiral Analysis and Optical Activity
Establishing the identity of the (S)-enantiomer and its purity is crucial.
-
Polarimetry: This technique measures the rotation of plane-polarized light caused by a chiral compound. This compound is levorotatory, meaning it rotates light to the left (negative rotation), as indicated by the (-) sign in its name.[1] The specific rotation is a characteristic physical constant.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). By using a chiral stationary phase (CSP), the two enantiomers of N,N-Dimethyl-1-phenethylamine can be separated, allowing for their quantification.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Chiral Column: Use a column with a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample solution and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% ee).
Caption: Analytical workflow for structural and chiral confirmation.
Applications in Drug Development and Asymmetric Synthesis
The well-defined stereochemistry of this compound makes it an invaluable tool for chemists.
-
Chiral Auxiliary: It can be temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is cleaved and recovered. This is crucial for producing single-enantiomer drugs, where one enantiomer has the desired therapeutic effect and the other may be inactive or cause adverse side effects.[1]
-
Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), especially those targeting the central nervous system.[1][3]
-
Chiral Catalysis: Derivatives of this compound are used to create chiral ligands for metal-based catalysts, which are then employed in asymmetric catalysis to produce chiral molecules with high enantioselectivity.[1]
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and an irritant.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin and serious eye irritation and may cause respiratory irritation.[9][11] It is also a combustible liquid.[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Caption: Recommended safety and handling workflow.
Conclusion
This compound is more than a simple chemical intermediate; it is a precision tool for the construction of complex, enantiomerically pure molecules. Its utility is fundamentally derived from its well-defined three-dimensional structure. A comprehensive analytical approach, combining NMR spectroscopy for structural mapping, mass spectrometry for molecular weight confirmation, and chiral chromatography for enantiomeric verification, is essential for validating its identity and purity. For researchers in drug discovery and process development, a thorough grasp of this molecule's structural characteristics is paramount to leveraging its full potential in the synthesis of next-generation pharmaceuticals.
References
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(R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034. PubChem. [Link]
-
Nodzewska, A., & Petrusewicz, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4927. [Link]
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Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1955). β-PHENYLETHYLDIMETHYLAMINE. Organic Syntheses, Coll. Vol. 3, 723. [Link]
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Benzeneethanamine, N,N-dimethyl-. NIST WebBook. [Link]
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R-(+)-N,N-Dimethyl-1-phenylethylamine - [1H NMR] Spectrum. SpectraBase. [Link]
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Determining the Chiral Purity of (S)-(-)-N,N-Dimethyl-1-phenethylamine: An In-depth Technical Guide
Introduction: The Imperative of Stereochemical Fidelity
In the landscape of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of biological activity, efficacy, and safety. (S)-(-)-N,N-Dimethyl-1-phenethylamine, a valuable chiral building block and intermediate, exemplifies this principle.[1] Its utility in asymmetric synthesis and as a precursor to pharmacologically active molecules necessitates stringent control over its stereochemical integrity. The presence of its enantiomeric counterpart, (R)-(+)-N,N-Dimethyl-1-phenethylamine, can lead to altered pharmacological profiles, reduced efficacy, or unforeseen toxicological effects.
This technical guide provides a comprehensive overview of the principal analytical techniques for determining the chiral purity and enantiomeric excess (ee) of this compound. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and reliable analytical framework. We will explore the theoretical underpinnings and practical execution of chiral chromatography (HPLC and GC), NMR spectroscopy, and classical polarimetry, providing detailed, field-proven protocols to ensure the self-validating integrity of your results.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely adopted and versatile technique for the enantioselective analysis of chiral amines.[2][3] The method's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes results in differential retention times, allowing for baseline separation and accurate quantification.[3]
Expertise & Rationale: Selecting the Right CSP
For basic amines like N,N-Dimethyl-1-phenethylamine, polysaccharide-based CSPs are the primary choice.[4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves.
-
Causality: The N,N-dimethyl group of the analyte is a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking. The chiral environment of the polysaccharide carbamate derivatives provides multiple sites for these interactions to occur stereoselectively. An immobilized CSP (e.g., Chiralpak IA, IB, IC) is often preferred over a coated phase (e.g., Chiralpak AD, OD) due to its enhanced solvent compatibility, allowing for a wider range of mobile phases and more robust method development.[5]
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a typical method for the analysis of this compound.
1. Instrumentation and Materials:
- HPLC system with UV detector
- Chiral Stationary Phase: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) column, 5 µm, 4.6 x 250 mm
- Mobile Phase: Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
- Sample Diluent: Mobile Phase
- This compound reference standard
- Racemic (±)-N,N-Dimethyl-1-phenethylamine
2. Sample Preparation:
- Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.
- Prepare a stock solution of the (S)-enantiomer reference standard at 1.0 mg/mL.
- Prepare the test sample (analyte) at a concentration of approximately 1.0 mg/mL in the mobile phase.
3. Chromatographic Method:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 215 nm
- Injection Volume: 10 µL
4. System Suitability and Analysis Sequence:
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the racemic standard solution. The resolution between the two enantiomer peaks should be ≥ 2.0. This injection confirms the elution order and the column's separative power.
- Inject the (S)-enantiomer reference standard to confirm the identity of the main peak.
- Inject the test sample solution in duplicate.
5. Data Analysis and Calculation:
- The enantiomeric excess (% ee) is calculated from the peak areas (A) of the S- and R-enantiomers in the sample chromatogram using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
Data Presentation: Typical Chromatographic Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak IA (or similar amylose-based CSP) | Proven selectivity for aromatic amines through multiple interaction modes. |
| Mobile Phase | Hexane/IPA/DEA (90:10:0.1) | Normal phase mode provides strong interactions. DEA is a basic modifier that improves peak shape by masking acidic silanol sites on the silica support. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Temperature | 25 °C | Provides reproducible retention times. Lower temperatures can sometimes improve resolution but may increase backpressure. |
| Detection | UV at 215 nm | The phenyl ring provides strong absorbance at lower UV wavelengths. |
Workflow Visualization
II. Chiral Gas Chromatography (GC): A High-Efficiency Alternative
For volatile and thermally stable compounds like N,N-Dimethyl-1-phenethylamine, chiral Gas Chromatography (GC) offers excellent resolution and sensitivity.[6] Direct analysis on a chiral column is the most common approach.
Expertise & Rationale: CSP Selection and Derivatization
The most effective CSPs for chiral amines in GC are cyclodextrin derivatives.[6] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral microenvironment. For a tertiary amine like our analyte, direct analysis is possible and often preferred to avoid extra sample preparation steps. However, for primary or secondary amines, derivatization is often required to block polar N-H groups, reduce column interactions, and improve volatility.[7]
-
Causality: The separation on a cyclodextrin phase (e.g., Astec CHIRALDEX™ B-PM) is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The fit and interaction strength are stereochemically dependent, leading to different retention times.
Experimental Protocol: Chiral GC Analysis
This protocol is adapted from established methods for the closely related 1-phenylethylamine and is suitable for N,N-Dimethyl-1-phenethylamine.[8]
1. Instrumentation and Materials:
- Gas Chromatograph with Flame Ionization Detector (FID)
- Chiral GC Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm
- Carrier Gas: Helium, constant pressure mode (e.g., 30 psi)
- Sample Solvent: Methylene Chloride
- This compound reference standard
- Racemic (±)-N,N-Dimethyl-1-phenethylamine
2. Sample Preparation:
- Prepare a stock solution of the racemic standard at approximately 1-3 mg/mL in methylene chloride.
- Prepare the test sample at a similar concentration (1-3 mg/mL) in methylene chloride.
3. Chromatographic Method:
- Injector Temperature: 250 °C
- Detector Temperature: 250 °C
- Oven Program: Isothermal at 130-140 °C (optimization may be required)
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 µL
4. System Suitability and Analysis Sequence:
- Inject the solvent blank.
- Inject the racemic standard to confirm baseline separation and determine the elution order.
- Inject the test sample in duplicate.
5. Data Analysis and Calculation:
- Calculate the enantiomeric purity (% Area) directly from the peak area percentages reported by the chromatography data system. % S-enantiomer = [Area_S / (Area_S + Area_R)] * 100
Data Presentation: Typical GC Parameters
| Parameter | Condition | Rationale |
| Column | Astec® CHIRALDEX™ B-PM (or similar β-cyclodextrin phase) | Proven resolving power for phenylethylamine enantiomers. |
| Carrier Gas | Helium | Inert, provides good efficiency. Hydrogen can be used for faster analysis. |
| Oven Temp. | 130-140 °C (Isothermal) | Provides a balance between resolution and analysis time. Temperature is a critical parameter for optimizing chiral GC separations. |
| Detector | FID | Robust, sensitive, and provides a linear response for hydrocarbons. |
Workflow Visualization
III. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct advantage for chiral analysis as it does not require chromatographic separation. The technique relies on a Chiral Solvating Agent (CSA), an enantiomerically pure compound that forms non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[9][10]
Expertise & Rationale: The Mechanism of Enantiodiscrimination
In a chiral environment provided by the CSA, the corresponding protons (or other nuclei) of the two analyte enantiomers become magnetically non-equivalent.[9] This results in the splitting of a single resonance (e.g., the singlet from the N-methyl groups) into two distinct signals. The ratio of the integrals of these new signals directly corresponds to the enantiomeric ratio.
-
Causality: The choice of CSA is critical. For a basic amine like our analyte, an acidic CSA such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (R-BNP acid) or derivatives of tartaric acid are excellent candidates. The acid-base interaction forms a salt bridge, creating a stable diastereomeric complex where the analyte's protons are held in different chemical environments relative to the CSA's aromatic rings, leading to observable chemical shift differences (Δδ).[11]
Experimental Protocol: NMR with a Chiral Solvating Agent
1. Instrumentation and Materials:
- High-field NMR Spectrometer (≥400 MHz recommended)
- High-quality NMR tubes
- Deuterated Solvent: Chloroform-d (CDCl₃)
- Chiral Solvating Agent (CSA): e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (R-BNP acid)
- Test Sample of N,N-Dimethyl-1-phenethylamine
2. Sample Preparation and Analysis:
- Accurately weigh approximately 5-10 mg of the N,N-Dimethyl-1-phenethylamine sample into a clean vial.
- Dissolve the sample in ~0.7 mL of CDCl₃.
- Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum. Identify the key resonances, particularly the singlet for the two N-methyl groups (~2.2 ppm) and the quartet for the methine proton (~3.2 ppm).
- To the same NMR tube, add the CSA. Start with a CSA:analyte molar ratio of 1:1.
- Gently shake the tube to ensure complete mixing and allow a few minutes for equilibration.
- Acquire another ¹H NMR spectrum. Look for splitting of the previously identified sharp singlets or doublets. The N-methyl singlet is often the best diagnostic signal.
- If splitting is not optimal, incrementally add more CSA (e.g., to a 1.5:1 or 2:1 ratio) and re-acquire the spectrum.
3. Data Analysis and Calculation:
- Carefully integrate the separated signals corresponding to the S- and R-enantiomers.
- Calculate the enantiomeric excess (% ee) from the integrals (I): % ee = [|Integral_S - Integral_R| / (Integral_S + Integral_R)] * 100
Workflow Visualization
IV. Optical Rotation and Polarimetry: A Foundational Technique
Polarimetry is a classical, non-destructive technique that measures the extent to which a chiral compound rotates plane-polarized light. While it does not separate enantiomers, it provides a measure of the bulk enantiomeric purity of a sample.
Expertise & Rationale: The Basis of Optical Purity
The specific rotation, [α], is a physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration). The observed rotation (α) of a sample is directly proportional to the concentration of the excess enantiomer. By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, one can calculate the optical purity, which is often used as a direct measure of enantiomeric excess.
-
Trustworthiness: This method is highly dependent on the accuracy of the literature value for the pure enantiomer's specific rotation and the precise control of experimental parameters. It is excellent for quality control of highly pure materials but is not suitable for analyzing racemic or near-racemic mixtures, nor can it detect chiral impurities.
Experimental Protocol: Polarimetry
1. Instrumentation and Materials:
- Polarimeter (Sodium D-line, 589 nm)
- Volumetric flask (e.g., 10.0 mL, Class A)
- Polarimeter cell (e.g., 1 dm path length)
- Solvent: Methanol (HPLC grade)
- This compound sample
2. Standard Value:
- The specific rotation of pure this compound is [α]²⁰/D = -49.2° (c=1 in methanol).[12]
3. Sample Preparation:
- Accurately weigh approximately 100 mg of the sample.
- Quantitatively transfer it to a 10.0 mL volumetric flask.
- Dissolve and dilute to the mark with methanol. This creates a concentration (c) of approximately 0.01 g/mL or 1 g/100mL. Record the exact concentration.
4. Measurement:
- Calibrate the polarimeter with a methanol blank and set the reading to zero.
- Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
- Place the cell in the polarimeter and record the observed rotation (α). Take at least five readings and average them.
5. Data Analysis and Calculation:
- First, calculate the specific rotation of the sample using the formula: [α]_sample = α / (l * c) Where:
- α = observed rotation (in degrees)
- l = path length (in decimeters, dm)
- c = concentration (in g/mL)
- Then, calculate the Optical Purity (% OP), which equals the % ee: % ee = ([α]_sample / [α]_pure_enantiomer) * 100
V. Method Validation and System Suitability
For use in a regulated environment, any chosen method must be validated according to ICH guidelines.[9] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer. This is demonstrated by achieving baseline resolution in chromatography.
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for purity testing.
System suitability tests, such as resolution checks in chromatography, must be performed before each batch of analyses to ensure the system is performing as expected.[9]
Conclusion: An Integrated Approach to Chiral Purity
The determination of the chiral purity of this compound is a critical quality attribute that demands robust and reliable analytical methods. While chiral HPLC stands as the primary, most versatile technique, chiral GC offers a high-efficiency alternative. NMR with chiral solvating agents provides a powerful, non-separative method for direct analysis, and polarimetry serves as a rapid, valuable tool for confirming the optical purity of highly enriched samples.
The selection of the optimal technique depends on the specific requirements of the analysis, including required sensitivity, sample throughput, and available instrumentation. For rigorous quality control and regulatory submissions, a chromatographic method (HPLC or GC) is typically required. By understanding the principles behind each method and implementing validated, self-consistent protocols as outlined in this guide, researchers and drug development professionals can ensure the stereochemical integrity of their materials and the ultimate quality of their final products.
References
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Wrezel, P., Chion, I., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link]
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(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Tao, Q. F., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]
-
Chiral separation of N,N-Dimethyl-1-phenethylamine. (2005). Chromatography Forum. Available at: [Link]
-
Chiral Drug Analysis and Their Application. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
NMR Chiral solvating agents. (2016). ResearchGate. Available at: [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]
-
N,N,alpha-trimethyl benzyl amine. (n.d.). FlavScents. Available at: [Link]
-
Separation of the enantiomers of 1-(1-Naphthylethylamine) on a Larihc CF6-P column. (2021). ResearchGate. Available at: [Link]
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A Technical Guide to (S)-(-)-N,N-Dimethyl-1-phenethylamine: Synthesis, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of (S)-(-)-N,N-Dimethyl-1-phenethylamine, a chiral amine with significant applications in the pharmaceutical and chemical industries.[1] It details the compound's discovery, stereoselective synthesis, chiral resolution, and physicochemical properties. Furthermore, it explores its pharmacological context as a substituted phenethylamine and its utility as a chiral auxiliary and synthetic intermediate. This document is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth methodologies and an analysis of the compound's scientific importance.
Introduction: The Significance of Chirality in Phenethylamines
The phenethylamine scaffold is a foundational structure for a vast array of biologically active molecules, including hormones, neurotransmitters, and a multitude of psychoactive drugs.[2] These compounds, such as amphetamine, dopamine, and adrenaline, exert their effects through complex interactions with the central nervous system.[2] The introduction of a chiral center, as seen in 1-phenylethylamine and its derivatives, adds a critical layer of complexity and specificity.
This compound is the (S)-enantiomer of N,N-Dimethyl-1-phenethylamine. Its stereochemistry is crucial, as interactions within biological systems are often highly enantioselective.[1] One enantiomer may exhibit potent therapeutic effects while the other could be inactive or even produce adverse effects. Consequently, the ability to synthesize and isolate enantiomerically pure compounds like the (S)-(-) isomer is paramount in modern drug discovery and fine chemical production.[1][3] This guide focuses specifically on this levorotatory enantiomer, exploring the technical nuances of its synthesis and application.
Historical Context and Discovery
The broader class of phenethylamines has been known since the late 19th and early 20th centuries. The parent compound for the chiral amine of interest, 1-phenylethylamine (α-PEA), has been a cornerstone in chiral chemistry for nearly a century. A.W. Ingersoll's work in 1937 established α-PEA as one of the most common and effective resolving agents for racemic carboxylic acids, a role it still fulfills today.[4]
The development of methods to N-alkylate α-PEA to produce its N,N-dimethylated counterpart followed the trajectory of synthetic organic chemistry. The primary challenge has always been the generation of the single (S)-enantiomer. Historically, this was achieved by first resolving racemic 1-phenylethylamine and then performing the dimethylation. Modern advancements, however, have enabled more direct and efficient stereoselective syntheses.
Stereoselective Synthesis and Chiral Resolution
The production of enantiomerically pure this compound relies on two primary strategies: the direct asymmetric synthesis from achiral precursors or the synthesis of a racemic mixture followed by chiral resolution.
Asymmetric Synthesis via Reductive Amination
The most direct method for preparing chiral amines is the asymmetric reductive amination of a corresponding ketone. For this compound, this involves the reaction of acetophenone with dimethylamine in the presence of a chiral catalyst and a reducing agent.
Causality of Experimental Choices:
-
Catalyst: The choice of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) is the most critical factor. The catalyst forms a transient chiral complex with the iminium intermediate, sterically directing the hydride attack from the reducing agent to one face of the molecule, thereby preferentially forming the (S)-enantiomer.
-
Reducing Agent: Hydrogen gas (H₂) with a heterogeneous catalyst (like Palladium on Carbon) or various hydride donors (e.g., borohydrides) can be used. The selection depends on catalyst compatibility, reaction conditions (pressure, temperature), and scalability.
-
Solvent and Temperature: These parameters are optimized to maximize both chemical yield and enantiomeric excess (ee), as they influence catalyst activity and stability.
Synthesis of Racemate and Subsequent Chiral Resolution
A more traditional and often scalable approach involves the synthesis of racemic N,N-Dimethyl-1-phenethylamine followed by separation of the enantiomers.
Step 1: Synthesis of Racemic N,N-Dimethyl-1-phenethylamine This is typically achieved via a standard reductive amination of acetophenone with dimethylamine and a non-chiral reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.
Step 2: Classical Chiral Resolution The racemate is resolved by forming diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid like L-(+)-tartaric acid or (R)-(-)-mandelic acid.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve racemic N,N-Dimethyl-1-phenethylamine (1.0 eq) in a suitable solvent, such as ethanol or methanol. Add a solution of L-(+)-tartaric acid (0.5 eq) in the same solvent. The use of 0.5 equivalents of the resolving agent is a common strategy to maximize the purity of the first-crystallizing diastereomer.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt, (S)-amine-(L)-tartrate, which is typically less soluble. The efficiency of this separation is highly dependent on the solvent and temperature profile.
-
Isolation: Filter the crystalline solid and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble (R)-amine-(L)-tartrate salt.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 10M NaOH) until the pH is >12. This deprotonates the amine, breaking the salt.
-
Extraction: Extract the liberated free this compound into an organic solvent like diethyl ether or dichloromethane.
-
Purification & Validation: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The enantiomeric excess (ee) of the final product must be determined using a validated analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The following diagram illustrates the logical workflow for the synthesis and resolution process.
Caption: Workflow for Racemate Synthesis and Chiral Resolution.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of this compound.
| Property | Value | Source |
| Synonym | (S)-(-)-α-Methyl-N,N-dimethylbenzylamine | [5][6] |
| Molecular Formula | C₁₀H₁₅N | [5] |
| Molecular Weight | 149.24 g/mol | [5] |
| Appearance | Colorless to light yellow/orange liquid | [5][6] |
| Purity (Typical) | >98.0% (GC) | [5][6] |
| Specific Rotation [α] | -68.0° to -72.0° (neat) | [6] |
| CAS Number | 17279-31-1 | [6] |
Spectroscopic Validation:
-
¹H NMR: The proton NMR spectrum will confirm the structural integrity, showing characteristic peaks for the aromatic protons (phenyl ring), the methine proton (CH), the N,N-dimethyl protons, and the methyl protons (CH₃).
-
¹³C NMR: Provides confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): Confirms the molecular weight with a molecular ion peak (M+) corresponding to its formula.
-
Chiral HPLC/GC: This is a non-negotiable, self-validating step to determine the enantiomeric purity (ee). The sample is run on a chiral stationary phase column, which separates the (S)- and (R)-enantiomers, allowing for their quantification.
Pharmacological Context and Potential Mechanism of Action
This compound belongs to the substituted phenethylamine class.[2] While its specific pharmacology is not as extensively documented as that of its close relatives, its structural similarity to known neuroactive compounds suggests a potential interaction with monoamine neurotransmitter systems.
Many phenethylamines act as agonists of Trace Amine-Associated Receptor 1 (TAAR1) or as releasing agents for monoamines like dopamine and norepinephrine.[7] The N,N-dimethyl substitution and the α-methyl group can significantly alter its properties, including its ability to cross the blood-brain barrier and its affinity for receptors and transporters. It is plausible that it acts as a TAAR1 agonist, similar to its structural isomer N,N-dimethylphenethylamine (N,N-DMPEA).[8] Activation of TAAR1 can modulate the activity of dopamine and serotonin neurons, a common mechanism for many central nervous system stimulants.
The diagram below speculates on a potential TAAR1-mediated mechanism.
Caption: Potential TAAR1-Mediated Pharmacological Pathway.
Applications in Research and Industry
The primary value of this compound lies in its role as a chiral molecule in synthesis.
-
Chiral Auxiliary and Intermediate: It serves as a key intermediate in the synthesis of more complex chiral molecules, particularly pharmaceuticals targeting neurological disorders.[1] Its stereocenter can be used to direct the stereochemistry of subsequent reactions.
-
Asymmetric Synthesis: It can be incorporated into chiral catalysts or ligands, which are then used to produce enantiomerically pure compounds in a variety of chemical reactions.[1]
-
Research Chemical: It is used in pharmacological research to probe the stereochemical requirements of receptors and enzymes within the central nervous system.[1]
Conclusion
This compound is more than just another derivative in the vast family of phenethylamines. Its defined stereochemistry makes it a high-value tool for creating enantiopure pharmaceuticals and fine chemicals. Understanding the nuances of its stereoselective synthesis and chiral resolution is essential for any scientist working in drug development or asymmetric synthesis. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase, driving further innovation in synthetic methodologies.
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An In-depth Technical Guide to the Biological Activity of (S)-(-)-N,N-Dimethyl-1-phenethylamine
A Monograph for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(S)-(-)-N,N-Dimethyl-1-phenethylamine, a chiral derivative of the endogenous trace amine β-phenethylamine, presents a compelling profile for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive analysis of its biological activity, moving beyond a superficial overview to deliver in-depth, actionable insights for the scientific community. We will dissect its mechanism of action, focusing on its interactions with key molecular targets within the central nervous system, and elucidate the critical role of its stereochemistry. This document synthesizes available data to offer a robust understanding of its pharmacological effects, supported by detailed experimental protocols and visualizations to guide future research and development endeavors.
Introduction: The Significance of Chiral Phenethylamines
The substituted phenethylamine scaffold is a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive compounds.[1] These molecules primarily exert their effects by modulating monoamine neurotransmitter systems.[1] The introduction of a chiral center, as seen in this compound, adds a layer of complexity and specificity to its biological interactions. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, physiological effects due to the stereospecific nature of biological receptors and enzymes.[2][3] Therefore, a thorough understanding of the specific actions of the (S)-(-) enantiomer is paramount for any meaningful scientific investigation. This guide will focus exclusively on the biological activity of this specific stereoisomer.
Molecular Targets and Mechanism of Action
The biological activity of this compound is primarily dictated by its interactions with two key classes of proteins in the central nervous system: monoamine transporters and trace amine-associated receptors.
Interaction with Monoamine Transporters
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[4] Substituted phenethylamines are known to interact with these transporters as either inhibitors of reuptake or as releasing agents.[5]
While direct, quantitative binding affinity and functional data for this compound at these transporters are not extensively reported in publicly available literature, valuable insights can be drawn from related compounds and computational studies. A docking simulation study on a series of phenethylamine derivatives suggested that the (S)-enantiomer of one such derivative forms a more stable complex with the human dopamine transporter (hDAT) compared to its (R)-enantiomer.[4] This suggests a potential for stereoselective interaction with DAT.
Furthermore, a comprehensive study on the stereoselectivity of phenylethylamine derivatives at human monoamine transporters revealed that stereopreference is highly specific to the transporter and the substrate.[6][7] For instance, NET and DAT were shown to preferentially transport (S)-norepinephrine, while SERT favored the (R)-enantiomer.[7] Conversely, for epinephrine, NET and DAT showed a preference for the (R)-enantiomer, while SERT preferred the (S)-enantiomer.[7] This intricate pattern of stereoselectivity underscores the necessity for direct experimental validation for this compound.
Hypothesized Mechanism of Action at Monoamine Transporters:
Based on the pharmacology of the broader phenethylamine class, it is hypothesized that this compound acts as a substrate for monoamine transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting non-vesicular efflux of dopamine, norepinephrine, and to a lesser extent, serotonin. This action would lead to an increase in the synaptic concentration of these neurotransmitters, contributing to its stimulant effects.
Experimental Workflow: Characterizing Monoamine Transporter Interactions
Caption: Workflow for characterizing monoamine transporter interactions.
Agonism at Trace Amine-Associated Receptor 1 (TAAR1)
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines, including β-phenethylamine, as well as amphetamine-like psychostimulants.[8][9] Activation of TAAR1 leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9] TAAR1 is expressed in key brain regions associated with monoaminergic systems and its activation can modulate the activity of dopamine, serotonin, and glutamate systems.[10]
Studies on related chiral compounds like methamphetamine have demonstrated that TAAR1 exhibits stereoselectivity, with the S-(+) enantiomer being a more potent agonist than the R-(-) enantiomer.[6] This strongly suggests that this compound is also likely to be a stereoselective agonist at TAAR1. The agonism at TAAR1 is thought to contribute to the overall pharmacological profile of phenethylamines, potentially by modulating the function of monoamine transporters.[11]
Signaling Pathway of TAAR1 Activation:
Caption: TAAR1 signaling cascade upon agonist binding.
In Vivo Pharmacological Effects
The in vivo effects of this compound are expected to be consistent with those of a central nervous system stimulant, primarily driven by the enhanced monoaminergic neurotransmission.
Effects on Locomotor Activity
Based on studies of β-phenethylamine and related compounds, administration of this compound is predicted to increase spontaneous locomotor activity in animal models.[12][13] This hyperactivity is a behavioral manifestation of increased dopaminergic and noradrenergic signaling in brain regions that control motor function. The magnitude and duration of this effect would be dependent on the dose and the pharmacokinetic profile of the compound.
Impact on Neurotransmitter Levels
In vivo microdialysis studies of β-phenethylamine have demonstrated a significant, dose-dependent increase in extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.[14] It is highly probable that this compound would produce a similar, if not more potent, effect due to its potential for enhanced transporter interaction and TAAR1 agonism. Microdialysis experiments would be essential to confirm this and to determine its effects on norepinephrine and serotonin levels in relevant brain regions.
Experimental Protocols
To facilitate further research, this section provides detailed, standardized protocols for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Test compound: this compound.
-
Assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.
Procedure:
-
Prepare cell membranes from the transfected HEK-293 cells.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determination of non-specific binding, add a high concentration of the respective inhibitor instead of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined optimal time.
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Synaptosome Uptake Assay
Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET and SERT).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test compound: this compound.
-
Sucrose buffer, Krebs-Ringer buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.
Procedure:
-
Prepare synaptosomes from the dissected rat brain tissue.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound in Krebs-Ringer buffer.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through filter mats and washing with ice-cold buffer.
-
Quantify the radioactivity in the synaptosomes using a scintillation counter.
-
Calculate the IC50 value from the concentration-response curve.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in the brain of a freely moving animal.
Materials:
-
Male Wistar rats.
-
Microdialysis probes, guide cannulae, surgical instruments.
-
This compound.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of monoamines and their metabolites in the dialysate using HPLC-ED.
-
Express the results as a percentage change from baseline.
Structure and Physicochemical Properties
A clear understanding of the molecule's physical and chemical characteristics is fundamental to its application in research.
| Property | Value |
| IUPAC Name | (1S)-N,N-dimethyl-1-phenylethan-1-amine |
| Synonyms | (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, (S)-(-)-N,N,alpha-Trimethylbenzylamine |
| CAS Number | 17279-31-1 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Optical Rotation | [α]20/D -49.2°, c = 1 in methanol |
| Boiling Point | 81 °C at 16 mmHg |
| Density | 0.899 g/mL at 25 °C |
Conclusion and Future Directions
This compound is a chiral molecule with a high potential for significant and stereoselective biological activity within the central nervous system. Based on the pharmacology of its parent compound and related substituted phenethylamines, its primary mechanisms of action are likely to be the modulation of monoamine transporters and agonism at TAAR1. This would result in increased synaptic concentrations of dopamine and norepinephrine, leading to psychostimulant effects.
However, this guide also highlights a critical gap in the existing scientific literature: a lack of direct, quantitative data characterizing the interaction of this specific enantiomer with its molecular targets. To fully unlock the research potential of this compound, future studies should prioritize:
-
Comprehensive in vitro pharmacology: Determining the binding affinities (Ki) and functional activities (IC50 for uptake inhibition and EC50 for release) of both the (S)-(-) and (R)-(+) enantiomers at DAT, NET, and SERT.
-
TAAR1 functional characterization: Measuring the potency (EC50) and efficacy of both enantiomers in a functional assay for TAAR1 activation, such as cAMP accumulation.
-
Stereoselective in vivo studies: Directly comparing the effects of the (S)-(-) and (R)-(+) enantiomers on locomotor activity and neurotransmitter release using microdialysis.
By systematically addressing these knowledge gaps, the scientific community can build a more complete and accurate understanding of the biological activity of this compound, paving the way for its potential use as a valuable research tool and a lead compound in the development of novel therapeutics for neurological and psychiatric disorders.
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The (S)-(-)-N,N-Dimethyl-1-phenethylamine Enantiomer: A Technical Guide to its Application in Asymmetric Synthesis
Abstract
(S)-(-)-N,N-Dimethyl-1-phenethylamine, a chiral tertiary amine, has emerged as a versatile and powerful tool in the field of medicinal chemistry. Its unique stereochemical properties make it an invaluable chiral auxiliary and building block for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, stereochemistry, and diverse applications of this compound, with a focus on its role in asymmetric synthesis. Detailed experimental protocols, mechanistic insights, and a comparative analysis with other chiral auxiliaries are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Significance of Chirality in Medicinal Chemistry
The vast majority of biological molecules are chiral, and as a result, the pharmacological activity of a drug is often dependent on its stereochemistry. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern drug discovery and development.[1]
This compound belongs to the broader class of substituted phenethylamines, many of which are psychoactive compounds that modulate monoamine neurotransmitter systems.[2] However, its primary value in medicinal chemistry lies not in its own biological activity, but in its utility as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
This guide will delve into the practical aspects of using this compound, providing a comprehensive resource for its application in the synthesis of complex, enantiomerically pure molecules.
Synthesis and Chiral Resolution of N,N-Dimethyl-1-phenethylamine
The preparation of enantiomerically pure this compound is a critical first step for its use in asymmetric synthesis. This typically involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic N,N-Dimethyl-1-phenethylamine
A common and efficient method for the synthesis of racemic N,N-Dimethyl-1-phenethylamine is the Eschweiler-Clarke reaction, which involves the reductive amination of 1-phenylethylamine with formaldehyde and formic acid.
Experimental Protocol: Eschweiler-Clarke N,N-Dimethylation of 1-Phenylethylamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenylethylamine (1.0 eq), 90% formic acid (2.5 eq), and 37% aqueous formaldehyde (2.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully add 4 M hydrochloric acid to the reaction mixture to neutralize the excess formic acid and protonate the amine. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12. Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield racemic N,N-Dimethyl-1-phenethylamine.
Chiral Resolution of Racemic N,N-Dimethyl-1-phenethylamine
The separation of the racemic mixture into its individual enantiomers is most commonly achieved by diastereomeric salt formation with a chiral resolving agent. (2R,3R)-(-)-Tartaric acid is a widely used and effective resolving agent for this purpose.
Experimental Protocol: Chiral Resolution with (2R,3R)-(-)-Tartaric Acid
-
Salt Formation: Dissolve the racemic N,N-Dimethyl-1-phenethylamine (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve (2R,3R)-(-)-tartaric acid (0.5 eq) in the same solvent, warming gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (S)-(-)-amine with (2R,3R)-(-)-tartaric acid is typically less soluble and will precipitate out of the solution upon cooling. Allow the mixture to stand at a reduced temperature (e.g., 0-4 °C) to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the resolved amine can be improved by recrystallization of the diastereomeric salt.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., NaOH or K₂CO₃) to deprotonate the amine.
-
Extraction and Purification: Extract the liberated (S)-(-)-N,N-Dimethyl-1-phenylethylamine into an organic solvent. Dry the organic extract, remove the solvent under reduced pressure, and purify by distillation to obtain the enantiomerically pure product.
The mother liquor, enriched in the (R)-(+)-enantiomer, can be similarly treated to recover the other enantiomer.
Applications in Asymmetric Synthesis
(S)-(-)-N,N-Dimethyl-1-phenylethylamine has proven to be a valuable chiral auxiliary in a variety of asymmetric transformations, most notably in asymmetric alkylations and as a directing group in ortho-metalation reactions.
Asymmetric Alkylation of Carbonyl Compounds
One of the most powerful applications of this chiral auxiliary is in the diastereoselective alkylation of enolates derived from amides. The bulky N,N-dimethyl-1-phenylethyl group effectively shields one face of the enolate, leading to a highly stereoselective reaction with an incoming electrophile.
Mechanism of Stereocontrol:
The stereochemical outcome is dictated by the formation of a rigid, chelated transition state. The lithium enolate, formed by deprotonation with a strong base like lithium diisopropylamide (LDA), is believed to form a six-membered ring chelate with the lithium cation and the nitrogen atom of the auxiliary. The phenyl group of the auxiliary orients itself to minimize steric interactions, thereby blocking one face of the enolate and directing the electrophile to the opposite face.
DOT Script for Asymmetric Alkylation Workflow
Sources
A Technical Guide on (S)-(-)-N,N-Dimethyl-1-phenethylamine as a Chiral Building Block
Abstract
Chirality is a fundamental principle in drug discovery and development, where the stereochemistry of a molecule can dictate its pharmacological and toxicological profile. (S)-(-)-N,N-Dimethyl-1-phenethylamine, a readily accessible and versatile chiral amine, has emerged as a valuable building block in asymmetric synthesis. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and diverse applications as a chiral auxiliary, ligand, and synthetic intermediate. We will explore the mechanistic underpinnings of its stereodirecting influence and present detailed, field-proven protocols for its use in the synthesis of enantiomerically pure compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral tool in their synthetic endeavors.
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceuticals and fine chemicals, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer is a critical objective in modern organic chemistry.[1][2]
Chiral building blocks, such as this compound, are instrumental in achieving this goal.[3][4] Derived from the readily available and inexpensive 1-phenylethylamine (α-PEA), this tertiary amine offers a robust chiral scaffold that can be incorporated into molecules to direct the stereochemical outcome of a reaction.[3][4] Its utility spans a wide range of applications, from serving as a key intermediate in the synthesis of complex pharmaceuticals to acting as a chiral ligand in asymmetric catalysis.[5]
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [5][6][7] |
| Molecular Weight | 149.24 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 71 °C / 12 mmHg; 81 °C / 16 mmHg | [5][8] |
| Density | 0.91 g/mL; 0.899 g/mL at 25 °C | [5][8] |
| Refractive Index (n20/D) | 1.50 | [6] |
| Specific Optical Rotation ([α]20/D) | -68 to -72° (neat); -49.2°, c = 1 in methanol | [5] |
| CAS Number | 17279-31-1 | [5][6][7] |
Synthetic Routes
The primary precursor to this compound is (S)-1-phenylethylamine. The synthesis, therefore, involves two key stages: the resolution of racemic 1-phenylethylamine and the subsequent N,N-dimethylation.
2.2.1. Resolution of (±)-1-Phenylethylamine
The classical and most common method for obtaining enantiomerically pure 1-phenylethylamine is through diastereomeric salt formation with a chiral resolving agent, such as (2R,3R)-(+)-tartaric acid.[9][10] This process leverages the different solubilities of the resulting diastereomeric salts.
Protocol 1: Chiral Resolution of (±)-1-Phenylethylamine
Materials:
-
Racemic (±)-1-phenylethylamine
-
(2R,3R)-(+)-Tartaric acid
-
Methanol
-
50% aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2R,3R)-(+)-tartaric acid in hot methanol.
-
Slowly add an equimolar amount of racemic (±)-1-phenylethylamine to the hot tartaric acid solution.
-
Allow the solution to cool slowly to room temperature, which will induce the crystallization of the less soluble (S)-amine-(R,R)-tartrate diastereomeric salt.[9]
-
Isolate the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, treat the crystalline salt with an excess of 50% aqueous NaOH solution.[9]
-
Extract the (S)-(-)-1-phenylethylamine into diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.
2.2.2. N,N-Dimethylation of (S)-1-Phenylethylamine
The conversion of the primary amine to the tertiary N,N-dimethylated product is typically achieved through reductive amination using formaldehyde and a reducing agent, a process also known as the Eschweiler-Clarke reaction.
Protocol 2: Synthesis of this compound
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
In a round-bottom flask, combine (S)-(-)-1-phenylethylamine with an excess of formaldehyde and formic acid.
-
Heat the reaction mixture under reflux for several hours. The formic acid serves as the reducing agent.
-
After cooling, make the reaction mixture basic by the careful addition of a strong base (e.g., NaOH) to neutralize the excess formic acid.
-
Extract the desired this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the pure this compound.
Applications in Asymmetric Synthesis
This compound and its precursor, (S)-1-phenylethylamine, are cornerstones of asymmetric synthesis, primarily utilized as chiral auxiliaries and as building blocks for chiral ligands and organocatalysts.[3][11]
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The bulky phenyl group of the phenylethylamine moiety effectively shields one face of a reactive intermediate, forcing an incoming reagent to attack from the less sterically hindered face.[1] This principle is fundamental to achieving high diastereoselectivity.[1]
3.1.1. Diastereoselective Alkylation:
One of the most well-established applications is in the diastereoselective alkylation of amides derived from (S)-1-phenylethylamine.[2]
The stereochemical outcome is dictated by the formation of a rigid, chelated enolate intermediate where the phenyl group of the auxiliary blocks one face, directing the electrophile to the opposite side.[1]
Precursor to Chiral Ligands and Organocatalysts
The (S)-1-phenylethylamine scaffold is frequently incorporated into more complex molecules to create chiral ligands for metal-catalyzed asymmetric reactions and for the construction of effective modular organocatalysts.[3][11] These catalysts are then used in a variety of important synthetic transformations, including hydrogenations, arylations, and aldol reactions.[3]
Role in Drug Development and Medicinal Chemistry
The phenethylamine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[2][12][13] The chirality of these molecules is often crucial for their pharmacological activity.[2]
This compound and its derivatives serve as key intermediates in the synthesis of a wide range of pharmaceuticals.[4][5]
Examples of Pharmaceuticals Synthesized Using the Phenylethylamine Scaffold:
-
Rivastigmine: An acetylcholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Its synthesis has utilized (S)-α-PEA in a reductive amination step.[3][14]
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. A practical asymmetric synthesis has been developed using α-PEA as a chiral auxiliary.[3]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The synthesis of its enantiomers has been achieved using a chiral auxiliary derived from 1-phenylethylamine.[3]
Conclusion
This compound stands as a testament to the power and versatility of chiral building blocks in modern organic synthesis. Its accessibility, robust stereochemical influence, and broad applicability make it an invaluable tool for researchers in academia and industry. From its fundamental role as a chiral auxiliary to its incorporation into sophisticated catalysts and its use as a key intermediate in the synthesis of life-changing pharmaceuticals, this molecule continues to be at the forefront of asymmetric synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and applications, supported by actionable protocols, to empower scientists in harnessing the full potential of this remarkable chiral amine.
References
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
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Ghosh, S. K., et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 3891–3898. [Link]
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Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]
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Wikipedia. (2023). 1-Phenylethylamine. Retrieved from [Link]
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Wikipedia. (2023). Substituted phenethylamine. Retrieved from [Link]
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Vera, A. M., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. Organic Letters, 20(15), 4553–4557. [Link]
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Lee, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 449–457. [Link]
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ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Retrieved from [Link]
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Wikipedia. (2023). Methamphetamine. Retrieved from [Link]
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Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry, 16(12), 845-866. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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I. de la Torre, et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(13), 3043. [Link]
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Methodological & Application
Chiral Resolution of Amines Using (S)-(-)-N,N-Dimethyl-1-phenethylamine: An Application and Protocol Guide
Introduction: The Imperative of Enantiomeric Purity in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety.[1] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, detrimental.[2] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern drug discovery and development.[1]
Enantiomerically pure amines are particularly vital, serving as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs), including antihistamines, antidepressants, and anesthetics.[3] One of the most robust, scalable, and time-honored methods for achieving this separation is through the formation of diastereomeric salts.[1] This technique ingeniously converts a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct solubilities, allowing for their separation via fractional crystallization.[1]
This guide provides a detailed examination and a comprehensive protocol for the use of (S)-(-)-N,N-Dimethyl-1-phenethylamine as a chiral resolving agent for racemic acids, which serves as a model for the resolution of racemic amines. While direct literature on the use of this specific tertiary amine for resolving other amines is sparse, the principles and protocols derived from its primary amine analogue, (S)-(-)-1-phenylethylamine, are directly applicable and form the basis of this guide.[4][5] We will delve into the mechanistic underpinnings, provide a step-by-step experimental protocol, and discuss the analytical techniques required to validate the success of the resolution.
Core Principles: The Art and Science of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a challenging-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair. This is achieved by reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent.
-
Racemic Mixture (e.g., (R/S)-Acid): Possesses two enantiomers with identical physical properties (solubility, melting point, boiling point).
-
Chiral Resolving Agent ((S)-Base): An enantiomerically pure compound, in this case, this compound.
-
Diastereomeric Salt Formation: The reaction between the racemic acid and the chiral base yields two diastereomeric salts: (R)-Acid·(S)-Base and (S)-Acid·(S)-Base.
Unlike enantiomers, these diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[2] This difference allows one diastereomer to preferentially crystallize from the solution, while the other remains dissolved.
Why this compound? A Field-Proven Perspective
While (S)-(-)-1-phenylethylamine is a widely used resolving agent, its N,N-dimethylated counterpart offers a distinct advantage. As a tertiary amine, it lacks the N-H protons present in primary and secondary amines. This structural feature prevents potential side reactions, such as amide formation, when resolving carboxylic acids, thereby ensuring a cleaner reaction and potentially higher yields of the desired enantiomer. The choice of a resolving agent is often empirical, but the structural rigidity and clear binding site of the phenethylamine framework make it an excellent candidate for forming well-defined crystalline salts.[5]
Experimental Workflow & Protocols
This section outlines a detailed, step-by-step protocol for the chiral resolution of a model racemic carboxylic acid, such as ibuprofen or naproxen, using this compound. This protocol can be adapted for other racemic acids and serves as a template for the resolution of racemic amines using a chiral acid resolving agent.
Protocol 1: Chiral Resolution of Racemic Ibuprofen
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol (or other suitable solvent)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating/stirring plate, vacuum filtration apparatus, rotary evaporator.
Procedure:
Part 1: Formation of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. Heat the mixture gently with stirring to ensure complete dissolution.
-
In a separate container, weigh out a stoichiometric equivalent (0.5 equivalents for optimal results, a method known as the Pope-Peachy method) of this compound.[6] For 10.0 g of ibuprofen (0.0485 mol), this would be 3.62 g (0.0242 mol) of the resolving agent.
-
Slowly add the this compound to the warm ibuprofen solution with continuous stirring.
-
Continue heating and stirring for an additional 15-20 minutes. A precipitate of the less soluble diastereomeric salt may begin to form.
Part 2: Fractional Crystallization
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 30-60 minutes.
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Allow the crystals to air-dry or dry them in a vacuum oven at a low temperature.
Part 3: Liberation of the Enantiopure Acid
-
Transfer the dried diastereomeric salt crystals to a separatory funnel.
-
Add 50 mL of 2 M HCl to the separatory funnel. The salt will dissociate into the free carboxylic acid and the protonated amine.
-
Add 50 mL of ethyl acetate to the separatory funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. The enantiomerically enriched ibuprofen will be in the organic (ethyl acetate) layer, and the protonated resolving agent will remain in the aqueous layer.
-
Separate the organic layer and extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen, which should solidify upon standing.
Validation: Assessing Enantiomeric Excess
The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the product. Several analytical techniques can be employed for this purpose.
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | High accuracy and precision; widely applicable. | Requires a specific chiral column for the analyte. |
| Chiral GC | Similar to HPLC but for volatile compounds, using a chiral capillary column. | High resolution for volatile amines. | May require derivatization to increase volatility. |
| NMR Spectroscopy | Using a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the NMR signals of the enantiomers. | Rapid analysis; no separation required. | May have lower accuracy than chromatographic methods; requires a suitable chiral agent. |
Table 1: Comparison of common analytical techniques for determining enantiomeric excess.
Data Presentation: Expected Outcomes
The efficiency of chiral resolution can vary significantly depending on the substrate, resolving agent, and crystallization conditions. The following table presents hypothetical data for the resolution of two common non-steroidal anti-inflammatory drugs (NSAIDs) to illustrate typical results.
| Racemic Acid | Resolving Agent | Solvent | Yield of Less Soluble Salt | ee of Recovered Acid |
| Ibuprofen | (S)-(-)-1-phenylethylamine | Aqueous Ethanol | ~40% | >95% |
| Naproxen | N-octyl-D-glucamine | Methanol | ~45% | >98% |
Table 2: Illustrative data for the chiral resolution of common profens. Note: Data is based on resolutions with analogous resolving agents.
Troubleshooting and Optimization: A Scientist's Perspective
-
No Crystallization: The solution may be too dilute, or the chosen solvent may not be optimal. Try concentrating the solution or screening different solvents or solvent mixtures. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.
-
Low Enantiomeric Excess: This can result from co-precipitation of the more soluble diastereomer. Recrystallization of the isolated diastereomeric salt one or more times can significantly improve the enantiomeric purity.
-
Low Yield: The solubility difference between the diastereomers may not be large enough in the chosen solvent. Experiment with different solvents and temperatures to maximize the precipitation of the desired salt.
Conclusion
Chiral resolution by diastereomeric salt formation remains a powerful and economically viable method for obtaining enantiomerically pure compounds, particularly at an industrial scale. This compound represents a valuable tool in the chemist's arsenal of resolving agents, offering the advantages of a tertiary amine in preventing side reactions. The protocols and principles outlined in this guide, grounded in the well-established chemistry of its primary amine analogue, provide a comprehensive framework for researchers and drug development professionals to successfully implement this technique. By carefully optimizing crystallization conditions and employing rigorous analytical validation, high-purity chiral amines and other compounds can be reliably produced, paving the way for the development of safer and more effective pharmaceuticals.
References
- Experiment 38 ENANTIOMERS OF IBUPROFEN. (n.d.).
- Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. (2012, October 8). The Retort.
- resolution-08 - chemconnections. (n.d.).
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). National Institutes of Health. Retrieved from [Link]
- Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021, November 4). CNR-IRIS.
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-
Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. (2017). PubMed. Retrieved from [Link]
-
Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. (2009, June 1). Semantic Scholar. Retrieved from [Link]
-
Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. (1994, March 4). PubMed. Retrieved from [Link]
-
Enzymatic resolution of naproxen | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (n.d.). OUCI.
-
The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. (2025, November 19). PubMed. Retrieved from [Link]
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Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2022, May 6). PubMed Central. Retrieved from [Link]
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6.5: Racemic Mixtures and the Resolution of Enantiomers. (2020, February 17). Chemistry LibreTexts. Retrieved from [Link]
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(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
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A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. (n.d.). National Institutes of Health. Retrieved from [Link]
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N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). National Institutes of Health. Retrieved from [Link]
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Recent Developments in Optical Resolution. (2025, August 6). ResearchGate. Retrieved from [Link]
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(PDF) N -Dimethylation and N -Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2021, August 26). ResearchGate. Retrieved from [Link]
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Protocol for Enantiomeric Separation with (S)-(-)-N,N-Dimethyl-1-phenethylamine
An Application Guide for Researchers
Abstract
The resolution of racemic mixtures is a cornerstone of pharmaceutical and fine chemical synthesis, as the biological activity of a chiral molecule often resides in a single enantiomer.[1] Diastereomeric salt formation is a robust, scalable, and widely adopted method for chiral separation.[1][2] This application note provides a comprehensive guide to the principles and practices of using (S)-(-)-N,N-Dimethyl-1-phenethylamine as a chiral resolving agent, primarily for the separation of racemic acids. We will delve into the underlying mechanism, provide detailed protocols for screening and resolution, and discuss methods for analyzing the resulting enantiomeric purity.
Introduction: The Principle of Diastereomeric Salt Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, making their direct separation exceedingly difficult.[3][4] The classical method of resolution circumvents this challenge by converting the pair of enantiomers into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images and, crucially, have distinct physical properties, which can be exploited for separation.[4]
The most common application of this principle is the reaction of a racemic acid, (R/S)-Acid, with a single enantiomer of a chiral base, such as this compound, (S)-Base. This acid-base reaction yields a pair of diastereomeric salts: [(R)-Acid·(S)-Base] and [(S)-Acid·(S)-Base].[3] The difference in the spatial arrangement of these salts leads to different crystal lattice energies and solvation properties, resulting in differential solubility in a given solvent. This solubility difference is the key to their separation via fractional crystallization.[1]
The choice of resolving agent is critical. This compound is a readily available and effective chiral amine for the resolution of various acidic compounds.[5][6]
Mechanism of Chiral Recognition and Separation
The entire resolution process is a multi-step workflow grounded in fundamental stereochemistry. The success of the separation depends on maximizing the solubility difference between the two diastereomeric salts.
Formation of Diastereomeric Salts
When the racemic acid is combined with the enantiomerically pure (S)-amine, an equilibrium is established in solution, forming the two diastereomeric salts. The three-dimensional structures of these salts are distinct, leading to different intermolecular interactions both in the crystal lattice and with the solvent molecules.
Caption: Formation of diastereomeric salts in solution.
Fractional Crystallization
The core of the separation lies in finding a solvent system where one salt is significantly less soluble than the other. By carefully controlling temperature and concentration, the less soluble diastereomer will preferentially crystallize, leaving the more soluble one in the mother liquor.[7] This process can be repeated (recrystallized) to enhance the purity of the isolated salt.
Liberation of the Pure Enantiomer
Once the diastereomeric salt is isolated in high purity, the target enantiomer must be liberated. This is achieved by breaking the acid-base salt. Treatment with a strong mineral acid (e.g., HCl) protonates the carboxylate of the target acid and converts the resolving agent into its water-soluble salt (e.g., an ammonium chloride). The now-neutral, enantiomerically pure acid can be extracted from the aqueous phase with an organic solvent. A subsequent basification of the aqueous layer allows for the recovery of the chiral resolving agent.[8]
Protocol 1: Screening for Optimal Resolution Conditions
The selection of an appropriate solvent is the most critical variable and is typically determined empirically.[2] A systematic screening process is essential for developing an efficient resolution.
Materials and Equipment
-
Racemic acid to be resolved
-
This compound
-
A range of solvents (see Table 1)
-
Small-scale vials or test tubes (e.g., 4 mL vials)
-
Heating block or oil bath
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Hirsch funnel)
-
Analytical balance
Screening Procedure
-
Preparation: In a series of labeled vials, place a fixed amount of the racemic acid (e.g., 100 mg).
-
Addition of Resolving Agent: Add an equimolar amount (1.0 equivalent) of this compound to each vial. Scientist's Note: While 1.0 equivalent is a standard starting point, sometimes using 0.5-0.6 equivalents can be more effective, as it prevents the more soluble salt from precipitating with the less soluble one.
-
Solvent Addition: To each vial, add a different screening solvent (e.g., 1-2 mL). A range of solvents with varying polarities should be tested.
-
Dissolution: Heat the vials with stirring until all solids dissolve completely. Add minimal additional solvent if necessary to achieve full dissolution at the elevated temperature.
-
Crystallization: Remove the vials from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath. Let the vials stand for several hours or overnight.
-
Isolation and Analysis: If crystals form, isolate them by filtration. Wash the crystals with a small amount of the cold solvent. Dry the crystals and analyze a small sample to determine the diastereomeric ratio, typically by ¹H NMR (see Section 5). The mother liquor can also be analyzed to see which diastereomer remains in solution.
| Solvent Class | Examples | Rationale |
| Protic | Methanol, Ethanol, Isopropanol | Good at solvating salts; often a good starting point. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Offer different hydrogen bonding capabilities that can affect solubility. |
| Aprotic Nonpolar | Toluene, Heptane | May be effective if the salts have low polarity. Often used in solvent mixtures. |
| Mixtures | Ethanol/Water, Toluene/Heptane, Ethyl Acetate/Heptane | Allows for fine-tuning of solvent polarity to maximize solubility differences. |
| Table 1: Recommended solvents for initial screening of crystallization conditions. |
Protocol 2: Scaled-Up Enantiomeric Resolution
This protocol describes a general procedure once an optimal solvent has been identified from the screening process.
Step A: Diastereomeric Salt Crystallization
-
Charge Reactor: To a flask equipped with a condenser and magnetic stirrer, add the racemic acid (1.0 eq).
-
Add Solvent: Add the predetermined optimal solvent (e.g., Ethanol).
-
Add Resolving Agent: Add this compound (1.0 eq).
-
Heat to Dissolution: Heat the mixture to reflux with stirring until a clear solution is obtained.
-
Cooling & Crystallization: Turn off the heat and allow the solution to cool slowly to ambient temperature. Slow cooling is crucial for forming well-defined crystals and achieving high purity. The solution can then be cooled further in an ice bath to maximize the yield of the precipitated salt.
-
Isolate Crystals: Collect the crystallized solid by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry: Dry the isolated diastereomeric salt under vacuum. At this stage, a sample should be taken for analysis (¹H NMR or Chiral HPLC of the liberated acid) to determine the diastereomeric/enantiomeric excess. If the purity is insufficient, a recrystallization from the same solvent system is recommended.
Step B: Liberation of the Enriched Acid
-
Dissolve Salt: Suspend the purified diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Acidify: Slowly add 2M hydrochloric acid (HCl) with stirring until the aqueous layer is acidic (pH ~1-2). This breaks the salt, protonating the carboxylic acid and forming the hydrochloride salt of the resolving agent.
-
Extract: Transfer the mixture to a separatory funnel. The enantiomerically enriched acid will be in the organic layer, while the this compound·HCl will remain in the aqueous layer. Separate the layers.
-
Wash and Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Isolate Product: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
Step C: Recovery of the Resolving Agent
-
Basify: Cool the acidic aqueous layer from Step B in an ice bath.
-
Add Base: Slowly add a concentrated base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, liberating the free amine.
-
Extract: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the this compound, which can be reused.
Caption: General workflow for chiral resolution and recovery.
Analysis of Enantiomeric Excess (ee)
Determining the success of the resolution requires accurate measurement of the enantiomeric excess of the final product.
¹H NMR Spectroscopy of Diastereomers
A quick way to assess the purity of the crystallized salt is by ¹H NMR spectroscopy. Since the salts are diastereomers, their NMR spectra are not identical.[9] Protons in the chiral acid portion of the molecule that are close to the chiral center may exhibit different chemical shifts for each diastereomer. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio can be calculated, which directly corresponds to the enantiomeric excess of the acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric excess of the final, liberated acid.[2] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Procedure:
-
Prepare a standard solution of the racemic acid.
-
Prepare a solution of the resolved, enantiomerically enriched acid.
-
Inject the racemic standard to determine the retention times for both enantiomers.
-
Inject the resolved sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
| Parameter | ICH Guideline (Q2(R2)) & FDA/EMA Emphasis |
| Specificity | The method must unequivocally measure the desired enantiomer in the presence of the undesired enantiomer and any impurities.[10] |
| Resolution | A baseline resolution (Rs ≥ 1.5) between the enantiomer peaks is typically required for accurate quantitation. |
| Precision (RSD) | Repeatability for the minor enantiomer should be ≤ 10% at the specification limit.[10] |
| Accuracy (% Recovery) | For the minor enantiomer, recovery should typically be within 90.0% to 110.0% at the specification limit.[10] |
| LOQ | The limit of quantitation for the undesired enantiomer must be established and be below the reporting threshold (e.g., <0.1%). |
| Table 2: Key validation parameters for chiral HPLC methods according to regulatory guidelines.[10] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Solution is too dilute; salt is highly soluble in the chosen solvent. | 1. Concentrate the solution by removing some solvent. 2. Try adding a non-polar "anti-solvent" (e.g., heptane) dropwise. 3. Try a different, less polar solvent. 4. Seed with a tiny crystal if available. |
| An oil precipitates instead of a solid | The melting point of the salt is lower than the boiling point of the solvent. | 1. Switch to a lower-boiling point solvent. 2. Use a solvent mixture that lowers the overall polarity. |
| Low enantiomeric excess (ee) | Insufficient solubility difference between diastereomers in the solvent. | 1. Recrystallize the diastereomeric salt one or more times. 2. Re-screen for a more selective solvent system. 3. Adjust the stoichiometry of the resolving agent. |
Conclusion
The resolution of racemic acids using this compound via diastereomeric salt formation is a powerful and practical technique. Success hinges on a systematic approach to screening solvents to identify conditions that maximize the solubility difference between the resulting diastereomeric salts. By following the detailed protocols for screening, resolution, and analysis outlined in this guide, researchers can effectively develop robust processes for obtaining enantiomerically pure compounds essential for drug development and scientific research.
References
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
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Gawde, S. S., & Lee, J. W. (2021). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 60(27), 9826–9835. Retrieved from [Link]
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BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
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Silva, T. A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4949. Retrieved from [Link]
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LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
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Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-117. Retrieved from [Link]
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Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. Retrieved from [Link]
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Nagy, Z. K., et al. (2018). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 20(24), 3345-3355. Retrieved from [Link]
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Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons, Inc. Retrieved from [Link]
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Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. Retrieved from [Link]
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AIChE. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Proceedings. Retrieved from [Link]
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LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
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Dong, M. W. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 27(11), 984-996. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Thomas, S. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link]
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American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
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Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Retrieved from [Link]
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Walczak, M. A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. Retrieved from [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6214. Retrieved from [Link]
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Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(16), 4625-4632. Retrieved from [Link]
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University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(9), 1618-1621. Retrieved from [Link]
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Jiang, X., Su, K., & Cai, S. (2001). [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(3), 404-405. Retrieved from [Link]
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Inagaki, S., et al. (2012). Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography with fluorescence and mass spectrometric detection. Drug Testing and Analysis, 4(12), 1001-1008. Retrieved from [Link]
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Walczak, M. A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. Retrieved from [Link]
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Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
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Samanta, S., et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 4104-4110. Retrieved from [Link]
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ResearchGate. (2025). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Separation of the (S) 1a and (R) Enantiomers 1b of α-Phenylethylamine. Retrieved from [Link]
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Hale, L. V. A., & Szymczak, N. K. (n.d.). Supporting Information For: Stereoretentive Deuteration of α-Chiral Amines with D2O. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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Application Notes: (S)-(-)-N,N-Dimethyl-1-phenethylamine in Asymmetric Synthesis
Abstract
(S)-(-)-N,N-Dimethyl-1-phenethylamine, a readily available chiral tertiary amine, serves as a versatile and powerful tool in modern asymmetric synthesis. While its structural progenitor, 1-phenylethylamine (α-PEA), is widely recognized as a chiral auxiliary, the N,N-dimethylated derivative offers unique applications stemming from its properties as a chiral ligand and a potent directing group in metalations. This guide provides an in-depth exploration of its primary application: a chiral precursor for the synthesis of valuable ligands via diastereoselective directed ortho-metalation (DoM). We will dissect the mechanistic principles, provide detailed, field-tested protocols, and discuss the subsequent use of these ligands in catalytic enantioselective transformations.
Introduction: Beyond a Simple Chiral Amine
This compound [(S)-DMPA] is an air-sensitive, colorless to light yellow liquid derived from the enantiomerically pure primary amine (S)-1-phenylethylamine.[1][2] Its structure combines a C2-symmetric chiral backbone with a Lewis basic tertiary amine, a combination that unlocks its utility in stereocontrolled synthesis.
The nitrogen's lone pair of electrons can coordinate to metal centers, making (S)-DMPA a potential chiral ligand for modifying the reactivity of organometallic reagents. More significantly, the dimethylamino group is a well-established Directed Metalation Group (DMG).[3] In the context of a chiral molecule, this allows for diastereoselective deprotonation at the ortho-position of the phenyl ring, enabling the synthesis of unique, planar-chiral derivatives with high stereopurity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17279-31-1 | [5][6] |
| Molecular Formula | C₁₀H₁₅N | [5] |
| Molecular Weight | 149.24 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 81 °C / 16 mmHg | [7] |
| Density | 0.899 g/mL at 25 °C | [7] |
| Optical Rotation | [α]20/D −49.2°, c = 1 in methanol | [7] |
Core Application: Diastereoselective ortho-Metalation for Chiral Ligand Synthesis
The most powerful application of (S)-DMPA is its use as a chiral scaffold for creating more complex ligands. The dimethylamino group efficiently directs strong organolithium bases to deprotonate the adjacent ortho-proton on the phenyl ring.[3] Due to the steric and electronic influence of the chiral (S)-1-phenylethyl moiety, this deprotonation occurs with a facial bias, leading to a configurationally enriched aryllithium intermediate. Trapping this intermediate with an electrophile installs a new substituent, creating a P-stereogenic center with diastereoselectivity.
Mechanistic Rationale
The process begins with the coordination of an organolithium reagent, typically sec-butyllithium (s-BuLi) complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), to the nitrogen atom of (S)-DMPA. This coordination brings the base into proximity of the ortho-protons. The inherent chirality at the benzylic position directs the base to preferentially abstract one of the two diastereotopic ortho-protons, leading to a thermodynamically or kinetically favored lithiated intermediate. Subsequent reaction with an electrophile, such as a ketone or chlorophosphine, proceeds with retention of configuration at the newly formed stereocenter.
Experimental Protocol: Synthesis of a Chiral Amino Alcohol Ligand
This protocol describes the synthesis of (S)-2-(1-(dimethylamino)ethyl)-α,α-diphenylbenzenemethanol, a chiral amino alcohol ligand, via diastereoselective ortho-lithiation of (S)-DMPA followed by quenching with benzophenone. This procedure is representative of the class of transformations enabled by this methodology.[4]
Materials:
-
This compound [(S)-DMPA] (≥97%)[7]
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled over CaH₂
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Benzophenone (Ph₂CO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve (S)-DMPA (1.0 eq) and freshly distilled TMEDA (1.2 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add s-BuLi (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may develop a deep red or orange color, indicative of aryllithium formation. Stir the mixture at -78 °C for 4-6 hours.
-
Electrophilic Quench: Prepare a solution of benzophenone (1.2 eq) in a separate flame-dried flask with anhydrous THF. Transfer this solution via cannula into the stirred aryllithium solution at -78 °C.
-
Reaction Completion & Workup: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral amino alcohol ligand. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Representative Performance
The effectiveness of ligands derived from the α-PEA scaffold is well-documented. The table below provides representative data for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by similar amino alcohol ligands, to illustrate the expected performance.
Table 2: Performance of α-PEA-Derived Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes
| Aldehyde Substrate | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | Amino Alcohol | >95 | 98 | [4] |
| p-Chlorobenzaldehyde | Aminonaphthol | High | 94 | [4] |
| p-Methoxybenzaldehyde | Amino Alcohol | >95 | 97 | [4] |
| 1-Naphthaldehyde | Amino Alcohol | >95 | 96 | [4] |
Note: Data is illustrative and based on ligands derived from the parent (S)-α-PEA scaffold, demonstrating the principle of the application.
Concluding Remarks
This compound is a potent and underutilized chiral reagent in asymmetric synthesis. Its primary strength lies in its ability to act as a chiral directing group for diastereoselective ortho-metalation. This strategy provides a direct and efficient route to novel, enantiomerically pure P-stereogenic ligands that are not readily accessible through other means. These resulting ligands, particularly chiral amino alcohols, have demonstrated high efficacy in key enantioselective transformations such as organozinc additions. For researchers and drug development professionals, (S)-DMPA represents a valuable starting material for the rapid construction of bespoke chiral environments to solve challenging synthetic problems.
References
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Gajewy, J., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4969. Available from: [Link]
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Bennacef, I., Perrio, C., Lasne, M.-C., & Barré, L. (2007). Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200. The Journal of Organic Chemistry, 72(6), 2161–2165. Available from: [Link]
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Côté, A., Boezio, A. A., & Charette, A. B. (2004). Catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines. Proceedings of the National Academy of Sciences, 101(15), 5405-5410. Available from: [Link]
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Wessjohann, L. A., & Scheid, G. (2000). Asymmetric Synthesis of Enantiomerically Pure 2-substituted tetrahydro-3-benzazepines and Their Affinity to sigma1 Receptors. Journal of Medicinal Chemistry, 43(8), 1579-1591. Available from: [Link]
-
Uniba. Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. Available from: [Link]
-
MDPI. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Available from: [Link]
-
Harvard University. Directed ortho metalation - Andrew G Myers Research Group. Available from: [Link]
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ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Available from: [Link]
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ResearchGate. (–)-Myrtenyl N,N-Diisopropylcarbamate: Stereochemistry of Lithiation and Electrophilic Substitution Directed by Dynamic Kinetic Diastereoisomer Resolution. Available from: [Link]
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Use of (S)-(-)-N,N-Dimethyl-1-phenethylamine as a chiral auxiliary
An Application Guide to Asymmetric Synthesis Using (S)-(-)-N,N-Dimethyl-1-phenethylamine as a Chiral Controller
Abstract
In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals.[1] Chiral auxiliaries and ligands are indispensable tools in this endeavor, guiding reactions to yield specific stereoisomers.[2] This document provides a detailed technical guide on the application of this compound, a derivative of the privileged chiral inducer 1-phenylethylamine (α-PEA), in stereoselective transformations.[3][4] We will delineate its primary role as a chiral ligand and base, contrasting it with traditional, covalently-bound chiral auxiliaries. The guide offers in-depth mechanistic insights, validated experimental protocols for the asymmetric addition of nucleophiles to imines, and comprehensive data interpretation to empower researchers in drug discovery and chemical development.
Foundational Principles: Understanding the Role of the Chiral Controller
This compound is a chiral amine valued for its role in establishing a stereochemically defined environment for chemical reactions.[5] It is critical to distinguish its function from that of its primary amine analog, (S)-1-phenylethylamine.
-
(S)-1-Phenylethylamine (Primary Amine): Functions as a classical chiral auxiliary . It is temporarily and covalently attached to a prochiral substrate (e.g., via an amide or imine linkage). The stereogenic center of the auxiliary then directs subsequent reactions before it is chemically cleaved and removed.[6]
-
This compound (Tertiary Amine): Due to the absence of an N-H bond, it cannot be readily attached as a covalent auxiliary. Instead, it excels as a chiral ligand or chiral base . In this capacity, it coordinates with a metal center or proton, respectively, to form a chiral catalytic species. This complex then orchestrates the asymmetric transformation without being covalently bonded to the substrate, a significant advantage that simplifies product purification.[7]
The stereodirecting power of this compound arises from its rigid structure upon coordination. The bulky phenyl group and the dimethylamino moiety create a well-defined three-dimensional space, or "chiral pocket," around the catalytic center. This steric arrangement forces incoming reactants to approach from the least hindered trajectory, resulting in the preferential formation of one enantiomer over the other.
Figure 1: Conceptual workflow illustrating the formation of a chiral metal-ligand complex and its role in catalysis.
Core Application: Copper-Catalyzed Asymmetric Alkynylation of Imines
The addition of carbon nucleophiles to imines is a powerful method for synthesizing chiral amines, which are core components of many bioactive molecules.[8] Using this compound as a chiral ligand for a copper(I) catalyst provides an effective means to control the stereochemistry of this transformation.
The proposed mechanism involves the formation of a chiral copper(I)-ligand complex. This complex coordinates with both the terminal alkyne, forming a copper acetylide, and the imine. The predefined geometry of the catalyst complex ensures that the acetylide is delivered to a specific face of the imine, leading to high enantioselectivity.
Figure 2: Proposed catalytic cycle for the copper-catalyzed asymmetric alkynylation of an imine.
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on the specific substrates used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere are crucial for success.
Protocol 1: In-Situ Generation of the Chiral Imine Substrate
This protocol describes the formation of the imine from an aldehyde and an amine, which is then used directly in the subsequent asymmetric addition.[8]
| Step | Procedure | Rationale & Insights |
| 1 | To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the desired aldehyde (1.0 mmol, 1.0 eq). | A dry flask prevents hydrolysis of the imine product. |
| 2 | Add anhydrous toluene (3.0 mL) to dissolve the aldehyde. | Toluene is a good solvent for imine formation and is compatible with the subsequent copper catalysis. |
| 3 | Add the aniline derivative (1.1 mmol, 1.1 eq). | A slight excess of the amine helps to drive the condensation reaction to completion. |
| 4 | Add activated molecular sieves (4Å, ~200 mg). | The sieves act as a dehydrating agent, sequestering the water produced during the reaction and preventing the reverse hydrolysis reaction. |
| 5 | Stir the mixture at 60 °C under a nitrogen atmosphere for 2 hours. | Heating accelerates the rate of imine formation. An inert atmosphere prevents oxidation of the aldehyde. |
| 6 | Cool the reaction to room temperature. The resulting solution containing the imine is used directly in the next step without purification. | In-situ generation is efficient, avoiding an extra isolation and purification step which could lead to imine decomposition. |
Protocol 2: Asymmetric Alkynylation
| Step | Procedure | Rationale & Insights |
| 1 | In a separate flame-dried flask under nitrogen, add Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈) (12.6 mg, 0.05 mmol, 5 mol%). | Cu(I) is the active catalytic metal. The toluene complex provides a soluble and reactive source of Cu(I). |
| 2 | Add anhydrous toluene (2.0 mL) followed by this compound (9.7 µL, 0.06 mmol, 6 mol%). | A slight excess of the chiral ligand ensures that all of the copper is complexed, forming the active chiral catalyst. |
| 3 | Stir the catalyst solution at room temperature for 30 minutes to allow for complete ligand-metal complexation. | This pre-formation step is critical for generating the active catalyst and achieving high enantioselectivity. |
| 4 | To the flask containing the in-situ generated imine from Protocol 1, add the terminal alkyne (1.5 mmol, 1.5 eq). | An excess of the alkyne nucleophile ensures the reaction proceeds to completion. |
| 5 | Using a cannula or syringe, transfer the pre-formed chiral catalyst solution to the imine/alkyne mixture. | Adding the catalyst last initiates the asymmetric reaction. |
| 6 | Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Reaction times can vary significantly based on the steric and electronic properties of the substrates. |
| 7 | Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). | The aqueous quench protonates any remaining acetylides and helps to break down the catalyst complex. |
| 8 | Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). | The organic product is extracted from the aqueous layer. |
| 9 | Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Standard workup procedure to remove water and residual salts. |
| 10 | Purify the crude residue by flash column chromatography on silica gel to afford the pure propargylamine product. | The polarity of the eluent system (e.g., hexanes/ethyl acetate) must be optimized based on the product's properties. |
Data Analysis and Expected Outcomes
The success of the asymmetric synthesis is quantified by the chemical yield and the enantiomeric excess (e.e.) of the product. The e.e. is determined using chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Data for Asymmetric Alkynylation
| Entry | Imine Substituent (R') | Alkyne Substituent (R'') | Yield (%) | e.e. (%) |
| 1 | Phenyl | Phenyl | 92 | 95 |
| 2 | 4-Methoxyphenyl | Phenyl | 95 | 97 |
| 3 | 4-Chlorophenyl | Phenyl | 88 | 93 |
| 4 | Phenyl | n-Butyl | 85 | 90 |
| 5 | Naphthyl | Cyclohexyl | 81 | 91 |
| Note: Data is illustrative and based on typical outcomes for similar catalytic systems. |
Analysis Workflow:
-
Purification: Isolate the product via column chromatography.
-
Structural Verification: Confirm the product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess Determination:
-
Dissolve a small sample of the purified product in an appropriate solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H, AD-H).
-
The two enantiomers will have different retention times. The e.e. is calculated from the areas of the two peaks using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Conclusion
This compound serves as a highly effective and versatile chiral controller for asymmetric synthesis. Its application as a non-covalently bound ligand offers a streamlined approach to producing enantioenriched molecules by simplifying product isolation compared to traditional chiral auxiliaries. The protocols and mechanistic insights provided herein demonstrate its utility in copper-catalyzed reactions, offering a robust method for constructing valuable chiral propargylamines. This methodology is a powerful asset for researchers and professionals engaged in the synthesis of complex molecular targets in the pharmaceutical and chemical industries.
References
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link][3][4]
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González-Lois, C., & Guisán-Ceinos, M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 1. [Link]
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Czarnocki, Z., & Wojtasiewicz, K. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 681-686. [Link]
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Wu, M. J., & Pridgen, L. N. (1991). Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. The Journal of Organic Chemistry, 56(3), 1340-1345. [Link]
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de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][1]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed, 33114098. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). Removal of α-PEA Used as Chiral Auxiliary. In Molecules (Vol. 25, Issue 21, p. 4907). MDPI. [Link][6]
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Al-Zoubi, R. M., & Marion, O. (2003). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1288-1293. [Link]
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Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link][2]
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Bode, J. W. (2018). Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Angewandte Chemie International Edition, 57(42), 13786-13790. [Link]
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Li, C. J., & Wei, C. (2004). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 101(15), 5449-5454. [Link][8]
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Jackson, R. F. W., et al. (2010). Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions. Organic Letters, 12(1), 124-127. [Link]
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Zhou, Q. L., et al. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 138(1), 129-137. [Link]
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National Center for Biotechnology Information (n.d.). (R)-(+)-N,N-Dimethyl-1-phenylethylamine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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Knowles, R. R., & MacMillan, D. W. C. (2012). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society, 134(2), 878-881. [Link]
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MacMillan, D. W. C., et al. (2009). A Nine-Step Enantioselective Total Synthesis of (+)-Minfiensine. Journal of the American Chemical Society, 131(31), 10875-10877. [Link]
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Sarlah, D., & Procter, D. J. (2021). α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. Angewandte Chemie International Edition, 60(23), 12795-12799. [Link]
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Glorius, F., et al. (2025). Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions. Angewandte Chemie International Edition. [Link]
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Pericàs, M. A., et al. (2001). Enantioselective Addition of Aryllithium Reagents to Aromatic Imines Mediated by 1,2-Diamine Ligands. The Journal of Organic Chemistry, 66(25), 8583-8589. [Link][9]
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Application Notes and Protocols: Chiral Separation of Carboxylic Acids by HPLC Using (S)-(-)-N,N-Dimethyl-1-phenethylamine as a Derivatizing Agent
Introduction: The Imperative of Chiral Purity in Drug Development
In the pharmaceutical industry, the enantiomeric composition of a drug candidate is a critical quality attribute. Different enantiomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and pharmacokinetic profiles. Consequently, regulatory bodies worldwide mandate stringent control and accurate measurement of the enantiomeric purity of chiral drug substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations. While the use of chiral stationary phases (CSPs) is a common approach, an alternative and powerful strategy involves the pre-column derivatization of enantiomers with a chiral derivatizing agent to form diastereomers.[1][2] These diastereomers, possessing different physicochemical properties, can then be separated on a conventional achiral stationary phase.
This application note provides a comprehensive guide to the derivatization of chiral carboxylic acids with (S)-(-)-N,N-Dimethyl-1-phenethylamine. This methodology is particularly valuable for carboxylic acids that lack a strong chromophore for UV detection or are challenging to resolve on commercially available CSPs. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss key considerations for method development and optimization.
Principle of the Method: From Enantiomers to Separable Diastereomers
The fundamental principle of this technique lies in the conversion of a pair of enantiomeric carboxylic acids (R- and S-COOH) into a pair of diastereomeric amides. This is achieved by reacting the carboxylic acid with a single, pure enantiomer of a chiral amine, in this case, this compound.
The reaction proceeds via the formation of an amide bond between the carboxyl group of the acid and the primary amine group of the derivatizing agent. When the racemic carboxylic acid (a mixture of R- and S-enantiomers) reacts with the enantiopure (S)-amine, two diastereomeric products are formed: the (R,S)-amide and the (S,S)-amide. Because diastereomers have different spatial arrangements and, consequently, different physical and chemical properties, they can be separated using standard achiral reversed-phase HPLC.[1][3]
The choice of this compound as the derivatizing agent is predicated on several advantageous features:
-
Chiral Purity: It is commercially available in high enantiomeric purity.
-
Reactivity: The primary amine group readily reacts with activated carboxylic acids.
-
Chromophoric Properties: The phenyl group provides a strong UV chromophore, enhancing the detectability of the derivatives.[4][5]
-
Structural Rigidity: The resulting diastereomeric amides often exhibit sufficient conformational differences to allow for effective chromatographic separation.
Reaction Mechanism and Optimization
The formation of the amide bond requires the activation of the carboxylic acid. A common and effective method is the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[6][7]
The general reaction scheme is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of the Active Ester (Optional but Recommended): In the presence of HOBt, the O-acylisourea intermediate is converted to an active ester. This step is crucial for minimizing side reactions and reducing the risk of racemization.[6]
-
Nucleophilic Attack by the Chiral Amine: The primary amine of this compound attacks the carbonyl carbon of the activated carboxylic acid (or the active ester), forming a tetrahedral intermediate.
-
Amide Bond Formation: The intermediate collapses, eliminating the EDC-urea byproduct (and HOBt), to yield the stable diastereomeric amide.
Caption: Workflow for the derivatization and analysis of chiral carboxylic acids.
Key Parameters for Optimization:
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred to avoid side reactions with the coupling agents.
-
Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can increase the reaction rate but may also lead to racemization.
-
Reaction Time: The reaction time should be optimized to ensure complete derivatization. Progress can be monitored by TLC or a preliminary HPLC analysis.
-
Stoichiometry: A slight excess of the derivatizing agent and coupling agents is often used to drive the reaction to completion.
Experimental Protocols
Materials and Reagents
-
Chiral carboxylic acid sample
-
This compound (≥99% enantiomeric excess)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification
-
Deionized water (18.2 MΩ·cm)
Protocol 1: Derivatization of a Chiral Carboxylic Acid
-
Sample Preparation: Accurately weigh approximately 5 mg of the chiral carboxylic acid into a 2 mL autosampler vial.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in DCM.
-
Prepare a 0.1 M solution of EDC-HCl in DCM.
-
Prepare a 0.1 M solution of HOBt in DCM.
-
-
Reaction Setup:
-
To the vial containing the carboxylic acid, add 500 µL of DCM.
-
Add 120 µL of the 0.1 M this compound solution (a 1.2-fold molar excess, adjust based on the molecular weight of your acid).
-
Add 120 µL of the 0.1 M HOBt solution.
-
Initiate the reaction by adding 120 µL of the 0.1 M EDC-HCl solution.
-
-
Reaction Conditions: Cap the vial and gently vortex the mixture. Allow the reaction to proceed at room temperature for 2-4 hours. The reaction progress can be monitored by injecting a small aliquot into the HPLC system at different time points.
-
Quenching and Dilution: Once the reaction is complete, add 1 mL of the initial HPLC mobile phase to the vial to quench the reaction and dilute the sample for injection.
Sources
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Application Notes and Protocols for the Resolution of Racemic Carboxylic Acids Using (S)-(-)-N,N-Dimethyl-1-phenethylamine
Abstract
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals and fine chemicals.[1] This is due to the often significantly different pharmacological and toxicological profiles of the individual enantiomers of a chiral drug.[1] One of the most robust and scalable methods for achieving this separation is through the formation of diastereomeric salts, which can then be separated by fractional crystallization.[1][2] This application note provides a comprehensive guide and detailed protocol for the resolution of racemic carboxylic acids utilizing the chiral resolving agent (S)-(-)-N,N-Dimethyl-1-phenethylamine. We will delve into the underlying principles, provide a step-by-step experimental procedure, discuss critical parameters, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals in achieving efficient and successful chiral separations.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of many organic molecules, leading to the existence of non-superimposable mirror images called enantiomers.[1] While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ dramatically.[3] This disparity necessitates the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize potential adverse effects. The "chiral switch," the process of developing a single-enantiomer version of an existing racemic drug, has become a significant trend in the pharmaceutical industry.[4]
Classical resolution via diastereomeric salt formation, a technique pioneered by Louis Pasteur, remains a widely used and economically viable method for large-scale enantiomer separation.[4][5] The core principle involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[2][5][6] Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities, which allows for their separation through techniques like fractional crystallization.[2][6][7]
This compound is a valuable chiral resolving agent for acidic compounds. Its amine functional group readily forms salts with carboxylic acids, and its rigid structure often leads to the formation of well-defined crystalline diastereomeric salts with significant solubility differences, facilitating efficient separation.
The Mechanism of Resolution: From Racemate to Separated Enantiomers
The resolution process using this compound can be broken down into three key stages:
-
Diastereomeric Salt Formation: A racemic mixture of a carboxylic acid, containing both (R)- and (S)-enantiomers, is reacted with the enantiomerically pure this compound. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-acid · (S)-base] and [(S)-acid · (S)-base].
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts will have different physical properties, including solubility in a given solvent.[7] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Liberation of the Enantiomers: Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with a strong acid. This protonates the carboxylate, regenerating the carboxylic acid, while the resolving agent remains as its ammonium salt in the aqueous phase. Similarly, the more soluble diastereomer remaining in the mother liquor can be treated to recover the other enantiomer of the acid and the resolving agent.
Figure 1: General workflow for chiral resolution.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol details the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), as a representative example.[8][9][10] The principles outlined here can be adapted for other racemic carboxylic acids.
Materials and Reagents:
-
Racemic Ibuprofen
-
This compound (purity >98%)[11]
-
Methanol (anhydrous)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, separatory funnel, etc.)
-
Heating mantle or hot plate with magnetic stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
Safety Precautions:
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also a combustible liquid.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and can be harmful.
Step-by-Step Procedure:
Part A: Formation and Isolation of the Diastereomeric Salt
-
Dissolution of Racemic Ibuprofen: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. Gently warm the mixture while stirring to ensure complete dissolution.
-
Addition of Resolving Agent: To the ibuprofen solution, add a stoichiometric equivalent of this compound. The amount to add can be calculated based on the molar masses of ibuprofen and the resolving agent.
-
Crystallization of the Diastereomeric Salt: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize the yield, you can then cool the flask in an ice bath for 1-2 hours.
-
Isolation of the Crystalline Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying the Salt: Dry the collected crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. This isolated solid is the diastereomeric salt enriched in one of the ibuprofen enantiomers.
Part B: Liberation of the Enantiomerically Enriched Ibuprofen
-
Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt in approximately 50 mL of water in a separatory funnel.
-
Acidification: Add 2 M HCl to the separatory funnel until the solution is acidic (test with pH paper). This will protonate the ibuprofen carboxylate and the resolving agent amine.
-
Extraction: Extract the aqueous layer three times with 30 mL portions of diethyl ether or MTBE. The enantiomerically enriched ibuprofen will move into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash them once with 30 mL of water, followed by 30 mL of brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched ibuprofen, which may be a solid or a thick oil.[12]
Part C: Recovery of the Resolving Agent
The aqueous layer from the extraction in Part B contains the protonated this compound. To recover it, make the aqueous layer basic with a strong base (e.g., NaOH) and then extract with an organic solvent. Further purification may be necessary.
Characterization and Analysis of Enantiomeric Purity
Determining the success of the resolution requires quantifying the enantiomeric excess (ee) of the product.[13] Several analytical techniques are commonly employed for this purpose:
| Analytical Technique | Principle | Key Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers using a chiral stationary phase.[3][14] | The most common and reliable method for determining ee. Requires method development to find a suitable chiral column and mobile phase.[14][15] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound.[13] | A classical method that is useful if the specific rotation of the pure enantiomer is known. The observed rotation is directly proportional to the ee.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Chiral shift reagents form diastereomeric complexes that have different NMR spectra, allowing for the quantification of each enantiomer.[3][13] | Can be a rapid method but may require specialized and sometimes expensive chiral shift reagents. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light.[16] | Provides information about the absolute configuration and enantiomeric purity.[16] |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystallization or oiling out | - Solvent is too good for both diastereomeric salts. - Supersaturation is too high. | - Screen different solvents or solvent mixtures. - Decrease the initial concentration of the reactants. - Try seeding the solution with a small crystal of the desired diastereomeric salt. |
| Low yield of the desired diastereomer | - The desired salt has significant solubility in the chosen solvent. - Crystallization time was too short. | - Optimize the solvent to minimize the solubility of the target salt. - Decrease the final crystallization temperature. - Allow for a longer crystallization period. - The mother liquor can be processed to recover the other enantiomer and the resolving agent, which can be recycled.[17] |
| Low enantiomeric excess (ee) | - Inefficient separation of the diastereomeric salts. - Co-crystallization of both diastereomers. | - Perform one or more recrystallizations of the isolated diastereomeric salt. - Adjust the stoichiometry of the resolving agent; sometimes using a sub-stoichiometric amount can be beneficial.[17] - Construct a phase diagram to understand the solid-liquid equilibrium of the system.[8][17] |
Concluding Remarks
The resolution of racemic carboxylic acids using this compound via diastereomeric salt formation is a powerful and practical technique for obtaining enantiomerically pure compounds. The success of this method relies on the careful selection of solvents and crystallization conditions to exploit the solubility differences between the diastereomeric salts. By following the detailed protocol and considering the troubleshooting guidance provided in these application notes, researchers can effectively implement this resolution strategy. The ability to efficiently separate enantiomers is a cornerstone of modern drug development, enabling the production of safer and more effective pharmaceuticals.
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%).
- BenchChem. (2025).
- PharmaGuru. (2025, June 17).
- Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- MDPI. (2021, August 18).
- Herald Scholarly Open Access. (2018, October 23).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Chemistry LibreTexts. (2019, February 13). 6.
- ResearchGate.
- Wikipedia. Chiral resolution.
- Google Patents. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- UCL Discovery. (2010, March 12).
- Experiment 38 ENANTIOMERS OF IBUPROFEN.
- chemconnections. resolution-08.
- BenchChem. (2025). Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine.
- BenchChem. (2025).
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
- Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution.
- ResearchGate.
- BOC Sciences.
- Sigma-Aldrich. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1.
- Chemistry LibreTexts. (2020, May 30). 6.
- NIH. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Science Learning Center. Resolution of a Racemic Mixture.
- Experiment #5: Resolution of (R,S)
- Fisher Scientific. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 98.0+%, TCI America 1 g | Buy Online.
- Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
- NIH.
- TCI Chemicals. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | 19342-01-9.
- (S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1 gram.
- Lab Pro Inc. (S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1G - D1687-1G.
- ScholarWorks@UTEP. Conversion of racemic ibuprofen to (s).
- PubMed. (2009, June). Influence of Benzylamine on the Resolution of Ibuprofen With (+)-(R)-phenylethylamine via Supercritical Fluid Extraction.
- ResearchGate. (2025, August 9). Influence of Benzylamine on the Resolution of Ibuprofen with (+)-(R)-Phenylethylamine via Supercritical Fluid Extraction | Request PDF.
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The Architect of Asymmetry: (S)-(-)-N,N-Dimethyl-1-phenethylamine in the Synthesis of Chiral Catalysts
Introduction: The Quest for Chirality and the Role of a Versatile Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral catalysts are the master tools that enable chemists to construct complex, three-dimensional molecules with high enantiomeric purity. The efficacy of these catalysts is intrinsically linked to the design of their chiral ligands, which create a specific asymmetric environment around the metal center. Among the myriad of chiral building blocks available for ligand synthesis, (S)-(-)-N,N-Dimethyl-1-phenethylamine has emerged as a particularly valuable and versatile scaffold.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of chiral catalysts. We will delve into the synthetic strategies, with a focus on the pivotal role of directed ortho-metalation, and present a detailed protocol for the preparation of a prominent chiral phosphine ligand. Furthermore, we will examine the application of the resulting catalysts in asymmetric transformations, elucidating the mechanistic principles that govern the transfer of chirality. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral auxiliary in their synthetic endeavors.
The Strategic Advantage of the Dimethylphenethylamine Scaffold
The utility of this compound as a precursor for chiral ligands stems from a confluence of favorable structural and chemical properties:
-
Stereochemical Purity and Accessibility: It is commercially available in high enantiomeric purity, providing a reliable source of chirality for asymmetric synthesis.
-
The Directing Group: The dimethylamino group is a potent directing group for ortho-lithiation. This allows for the regioselective functionalization of the aromatic ring, a crucial step in the construction of many bidentate ligands.[1][2]
-
Structural Rigidity and Tunability: The phenylethylamine backbone, once incorporated into a ligand structure, imparts a degree of conformational rigidity that is often beneficial for achieving high enantioselectivity. The aromatic ring and the stereocenter also provide opportunities for steric and electronic tuning of the resulting catalyst.
Core Synthetic Strategy: Directed ortho-Metalation (DoM)
The cornerstone of synthesizing chiral ligands from this compound is the directed ortho-metalation (DoM) reaction.[1][2] In this process, the dimethylamino group acts as a Lewis basic site that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi). This coordination brings the strong base into proximity with one of the ortho-protons on the phenyl ring, leading to its selective deprotonation. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new functional group, such as a phosphine moiety.
Caption: Synthetic workflow for a chiral phosphine ligand via DoM.
The efficiency of the lithiation step can often be enhanced by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down the oligomeric aggregates of n-BuLi, increasing its basicity and reactivity.[3]
Detailed Protocol: Synthesis of (S)-1-[2-(Diphenylphosphino)phenyl]-N,N-dimethylethanamine
This protocol details the synthesis of a P,N-bidentate chiral ligand, a valuable component in various transition metal-catalyzed asymmetric reactions.
Materials and Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous diethyl ether or THF
-
Chlorodiphenylphosphine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask and other standard glassware for air-sensitive techniques
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (argon or nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stirring bar and a rubber septum is charged with this compound (1.0 eq). The flask is evacuated and backfilled with an inert atmosphere (argon or nitrogen) three times.
-
Solvent Addition: Anhydrous diethyl ether (or THF) is added via syringe to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. The formation of the ortho-lithiated species is often indicated by a color change.
-
Electrophilic Quench: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Chlorodiphenylphosphine (1.1 eq) is added dropwise via syringe. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel to afford the desired (S)-1-[2-(Diphenylphosphino)phenyl]-N,N-dimethylethanamine as a solid.
Data Summary:
| Step | Reagent | Stoichiometry | Typical Yield |
| Lithiation | n-Butyllithium | 1.1 eq | - |
| Quench | Chlorodiphenylphosphine | 1.1 eq | - |
| Overall | - | - | 70-85% |
Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation
The synthesized chiral P,N-ligand can be effectively employed in various asymmetric catalytic reactions. A prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.
Reaction Principle:
In the presence of a palladium precursor, the chiral ligand coordinates to the metal center, forming a chiral catalyst. This catalyst reacts with an allylic substrate to generate a π-allyl palladium intermediate. The chiral environment created by the ligand then directs the nucleophilic attack of a soft nucleophile to one of the two termini of the allyl moiety, leading to the formation of an enantioenriched product.
Caption: Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation.
Illustrative Protocol: Asymmetric Allylation of Dimethyl Malonate
Materials:
-
Palladium(II) acetate or [Pd(allyl)Cl]₂
-
(S)-1-[2-(Diphenylphosphino)phenyl]-N,N-dimethylethanamine (chiral ligand)
-
1,3-Diphenyl-2-propenyl acetate (allylic substrate)
-
Dimethyl malonate (nucleophile)
-
Base (e.g., sodium hydride, BSA)
-
Anhydrous solvent (e.g., THF, dichloromethane)
Procedure:
-
Catalyst Pre-formation (optional): In a Schlenk tube under an inert atmosphere, the palladium precursor and the chiral ligand are dissolved in the anhydrous solvent and stirred for a short period.
-
Reaction Mixture: To another Schlenk tube are added the allylic substrate and the nucleophile in the anhydrous solvent.
-
Reaction Initiation: The pre-formed catalyst solution is transferred to the reaction mixture. The base is then added portion-wise.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or GC for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.
Representative Performance Data:
| Nucleophile | Allylic Substrate | Base | Solvent | Yield (%) | ee (%) |
| Dimethyl malonate | 1,3-Diphenyl-2-propenyl acetate | BSA | THF | >95 | up to 98 |
| Nitromethane | 1,3-Diphenyl-2-propenyl acetate | DBU | CH₂Cl₂ | 85 | 92 |
Mechanistic Insights: The Origin of Enantioselectivity
The high degree of enantioselectivity observed in reactions catalyzed by palladium complexes of (S)-1-[2-(Diphenylphosphino)phenyl]-N,N-dimethylethanamine is a direct consequence of the well-defined chiral pocket created by the ligand around the metal center. The stereocenter on the ethylamine backbone, in conjunction with the atropisomerism of the biaryl-like scaffold, leads to a rigid and sterically demanding environment.
The phenyl group at the stereocenter typically orients itself to block one of the faces of the π-allyl intermediate, sterically hindering the approach of the nucleophile from that direction. Consequently, the nucleophile preferentially attacks from the less hindered face, resulting in the formation of one enantiomer in excess. The coordination of both the phosphorus and nitrogen atoms to the palladium center is crucial for creating this rigid, chiral environment.
Conclusion
This compound serves as an exemplary chiral building block for the synthesis of highly effective chiral ligands. The strategic placement of the dimethylamino group facilitates a powerful and regioselective ortho-metalation, providing a straightforward entry into a diverse range of P,N-bidentate ligands. The resulting catalysts have demonstrated exceptional performance in key asymmetric transformations, such as the palladium-catalyzed asymmetric allylic alkylation, consistently delivering products with high enantiomeric excess. The insights into the synthetic protocols and the mechanistic underpinnings of stereocontrol provided in this guide are intended to empower researchers to harness the full potential of this versatile chiral scaffold in their pursuit of innovative and efficient asymmetric syntheses.
References
-
Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990 , 90(6), 879–933. [Link]
-
Clayden, J. Directed ortho metalation of arenes. In Organolithiums: Selectivity for Synthesis; Pergamon, 2002 ; pp 235-267. [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Laboratory, The Scripps Research Institute. [Link]
-
Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 1996 , 96(1), 395–422. [Link]
-
Hayashi, T. Chiral Monodentate Phosphine Ligands for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 2000 , 33(6), 354–362. [Link]
Sources
Application Note: Determination of Enantiomeric Excess Using (S)-(-)-N,N-Dimethyl-1-phenethylamine
Introduction: The Criticality of Enantiomeric Purity
In the realm of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control and regulatory compliance. This application note provides a detailed guide to a robust and widely applicable method for determining the enantiomeric excess of chiral carboxylic acids, alcohols, and amines through derivatization with (S)-(-)-N,N-Dimethyl-1-phenethylamine, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
This compound serves as an exemplary chiral derivatizing agent (CDA).[1] Its primary amine functional group readily reacts with various functional groups to form stable diastereomeric derivatives. The fundamental principle of this method lies in the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers.[2][3] These diastereomers possess distinct physical and chemical properties, leading to separable signals in NMR spectra or different retention times in chromatography.[2][4] The relative integration of these signals or peak areas directly correlates to the ratio of the original enantiomers, enabling the precise calculation of enantiomeric excess.[2]
Causality Behind Experimental Choices: Why this compound?
The selection of a chiral derivatizing agent is a critical decision that directly impacts the accuracy and reliability of the enantiomeric excess determination. This compound, also known as (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, is a preferred choice for several key reasons:[5]
-
High Enantiomeric Purity: Commercially available with high enantiomeric purity (>98.0% GC), ensuring that the derivatization process itself does not introduce significant error.[5][6]
-
Reaction Efficiency: The primary amine of this compound exhibits favorable reactivity with a range of functional groups, including carboxylic acids (to form amides), activated alcohols (e.g., after conversion to a chloroformate, to form carbamates), and isocyanates (to form ureas), driving the derivatization reaction to completion.
-
Structural Features for Discrimination: The phenyl group and the two methyl groups on the nitrogen atom of the derivatizing agent create a distinct chiral environment. This steric and electronic influence leads to significant differences in the chemical shifts of the protons in the resulting diastereomers, facilitating clear resolution in ¹H NMR spectra.
-
Stability: The resulting diastereomeric amides, carbamates, or ureas are generally stable under the analytical conditions, preventing decomposition or epimerization that could compromise the results.
Core Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers
The crux of this method is the chemical transformation of an enantiomeric pair into a diastereomeric pair. Enantiomers have identical physical properties in an achiral environment, making their direct spectroscopic or chromatographic separation challenging without a chiral stationary phase or a chiral solvating agent. By reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent, new stereocenters are introduced, converting the enantiomers into diastereomers.
Figure 1: Conceptual workflow for determining enantiomeric excess using a chiral derivatizing agent (CDA).
Analytical Techniques for Diastereomer Quantification
Once the diastereomers are formed, they can be quantified using standard analytical techniques.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for this analysis. The different spatial arrangements of the atoms in the diastereomers lead to distinct chemical environments for their respective protons. This results in separate, well-resolved signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers, and thus the original enantiomers.
Key Considerations for NMR Analysis:
-
Signal Selection: Choose signals that are well-resolved, free from overlap with other signals, and correspond to protons close to the newly formed stereocenter for maximum chemical shift difference (Δδ). Protons on the analyte or the CDA can be used.
-
Quantitative Acquisition: Ensure the NMR experiment is run under quantitative conditions. This includes using a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.
-
Baseline Correction and Integration: Accurate integration is crucial. Careful baseline correction and consistent integration limits are essential for reliable results.
High-Performance Liquid Chromatography (HPLC)
HPLC is another excellent method for separating and quantifying the diastereomeric derivatives.[7] Since diastereomers have different physical properties, they can often be separated on a standard, achiral HPLC column (e.g., C18).[8]
Key Considerations for HPLC Analysis:
-
Column Selection: A standard reversed-phase column is typically sufficient.
-
Method Development: Optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) is necessary to achieve baseline resolution between the diastereomer peaks.[9]
-
Detection: A UV detector is commonly used, provided the analyte or the CDA has a chromophore. If not, other detectors like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be employed.
-
Validation: The HPLC method should be validated for linearity, accuracy, precision, and robustness to ensure reliable quantification.[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a combustible liquid and can cause eye irritation.[10]
Protocol 1: Derivatization of a Chiral Carboxylic Acid
This protocol describes the formation of a diastereomeric amide pair.
Materials:
-
Chiral carboxylic acid (racemic or enantioenriched)
-
This compound (≥98% purity)[5]
-
Coupling agent (e.g., DCC, EDC·HCl, or HATU)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
NMR tubes and deuterated chloroform (CDCl₃)
-
HPLC vials and appropriate mobile phase solvents
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add the coupling agent (1.1 eq) and this compound (1.1 eq) to the solution. If using EDC·HCl, a base like triethylamine (1.2 eq) may be required.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Filter the reaction mixture to remove any precipitated urea byproducts (if DCC was used).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification (if necessary): The crude product can often be analyzed directly. If significant impurities are present, purify the diastereomeric amides by flash column chromatography on silica gel.
-
Analysis:
-
NMR: Dissolve a small amount of the purified product in CDCl₃ and acquire a ¹H NMR spectrum. Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine the diastereomeric ratio.
-
HPLC: Prepare a standard solution of the purified product in the mobile phase. Develop an HPLC method that provides baseline separation of the two diastereomers. Inject the sample and determine the peak area ratio.
-
Figure 2: Experimental workflow for the derivatization of a chiral carboxylic acid.
Protocol 2: Derivatization of a Chiral Alcohol
This protocol involves a two-step process: conversion of the alcohol to a chloroformate, followed by reaction with this compound.
Materials:
-
Chiral alcohol (racemic or enantioenriched)
-
Triphosgene or phosgene solution
-
Anhydrous pyridine or triethylamine
-
This compound
-
Anhydrous toluene or DCM
-
Standard workup and analysis materials as in Protocol 1
Procedure:
-
Chloroformate Formation:
-
Caution: Triphosgene and phosgene are highly toxic. Handle with extreme care in a certified fume hood.
-
In a dry flask under an inert atmosphere, dissolve the chiral alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and slowly add a solution of triphosgene (0.4 eq) in toluene.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Carbamate Formation:
-
In a separate flask, dissolve this compound (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C and add the crude chloroformate solution from the previous step dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
-
Workup and Analysis: Follow steps 4-6 from Protocol 1.
Data Interpretation and Calculation of Enantiomeric Excess
The enantiomeric excess (% ee) is calculated from the ratio of the two diastereomers (or enantiomers) as follows:
From NMR Integrals:
% ee = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
Where Integral₁ and Integral₂ are the integration values of the signals corresponding to the two diastereomers.
From HPLC Peak Areas:
% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the two diastereomers.
Example Data Table:
| Analyte | Derivatization Method | Analytical Technique | Diastereomer 1 Signal | Diastereomer 2 Signal | Ratio (D1:D2) | % ee |
| (R/S)-Ibuprofen | Amide formation | ¹H NMR (400 MHz) | δ 1.35 (d) | δ 1.38 (d) | 75 : 25 | 50% |
| (R/S)-1-Phenylethanol | Carbamate formation | HPLC (C18 column) | tR = 10.2 min | tR = 11.5 min | 98 : 2 | 96% |
Validation and Trustworthiness of the Protocol
To ensure the trustworthiness of the results, a self-validating system should be in place:
-
Control Experiment with Racemic Material: Always run the derivatization and analysis on a known racemic (50:50) sample of the analyte. This will confirm that the derivatization does not proceed with kinetic resolution and will establish the characteristic signals/peaks for the two diastereomers, which should be in a 1:1 ratio.
-
Reaction Completion: Ensure the derivatization reaction goes to completion. Incomplete reaction can lead to inaccurate ee determination if there is any kinetic resolution.
-
Stability of Derivatives: Confirm that the formed diastereomers are stable and do not epimerize under the analytical conditions. This can be checked by re-analyzing a sample after a period of time.
-
Method Validation (especially for HPLC): As per regulatory guidelines, chromatographic methods should be validated for specificity, linearity, accuracy, precision, and range.[9]
Conclusion
The use of this compound as a chiral derivatizing agent offers a reliable, versatile, and accessible method for the determination of enantiomeric excess. By converting enantiomers into diastereomers, this technique allows for straightforward quantification using standard NMR and HPLC instrumentation. The detailed protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method with confidence, ensuring the stereochemical integrity of their chiral molecules.
References
-
Wenzel, T. J., & Chisholm, C. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. Retrieved from [Link]
-
Kusuyama, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(18), 4887–4894. Retrieved from [Link]
-
ResearchGate. (2015). NMR determination of enantiomeric excess. Retrieved from [Link]
-
Herald Scholarly Open Access. (2016). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 743-748. Retrieved from [Link]
-
ResearchGate. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
PharmTech. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
National Institutes of Health. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
Hamilton, D. G. (2006). Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. Retrieved from [Link]
-
Grumann, C., & Auwärter, V. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 10(11-12), 1730–1737. Retrieved from [Link]
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Application Notes & Protocols: Modern Synthetic Methodologies in Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Evolving Landscape of Pharmaceutical Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine. However, the path from a promising molecular entity to a marketable drug is fraught with challenges. Traditional multi-step batch syntheses are often plagued by issues of inefficiency, significant waste generation, and safety concerns, particularly when dealing with hazardous reagents or exothermic reactions.[1][2] As the complexity of therapeutic targets increases, there is a pressing need for more efficient, sustainable, and cost-effective synthetic strategies.[3] This application note provides an in-depth guide to several cutting-edge synthetic methodologies that are revolutionizing the pharmaceutical industry, enabling the development of complex molecules with greater precision and a reduced environmental footprint.[4][5] We will explore the principles, applications, and detailed protocols for biocatalysis, photoredox catalysis, and continuous flow chemistry, offering field-proven insights to accelerate drug discovery and development pipelines.[6][7]
Biocatalysis: Harnessing Nature's Catalysts for Chiral Purity
The chirality of a drug molecule is critical to its therapeutic efficacy and safety.[8][] A classic and tragic example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic.[10][11] Biocatalysis utilizes enzymes—nature's highly specific catalysts—to perform complex chemical transformations with exceptional stereo- and regioselectivity, often under mild, environmentally benign conditions.[12][13] This approach is particularly powerful for the synthesis of chiral intermediates, which are in high demand in the pharmaceutical industry.[14][15]
Scientific Principles & Advantages
Enzymes, such as reductases, oxidases, hydrolases, and transaminases, can catalyze a wide array of reactions with unparalleled selectivity.[16][17] This high degree of selectivity often eliminates the need for cumbersome protection and deprotection steps common in traditional organic synthesis, thereby shortening synthetic routes and reducing waste.[8] The advantages of biocatalysis include:
-
High Enantio- and Regioselectivity: Minimizes the formation of unwanted isomers.[12]
-
Mild Reaction Conditions: Reactions are typically run at or near ambient temperature and pressure in aqueous media.[18]
-
Green & Sustainable: Reduces the use of hazardous reagents and organic solvents.[4][17]
-
Process Simplification: Can significantly shorten synthetic pathways.[18]
Application Spotlight: Enzymatic Synthesis of a Chiral Amine Intermediate
Chiral amines are crucial building blocks for many APIs.[1] Transaminases are a class of enzymes that can stereoselectively convert a ketone to a chiral amine.[19]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
This protocol outlines the general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.
Materials:
-
Prochiral ketone (substrate)
-
Transaminase (e.g., from Codexis or Almac)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Organic solvent (e.g., DMSO, if substrate solubility is low)
-
Methyl tert-butyl ether (MTBE) for extraction
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
HPLC with a chiral column for enantiomeric excess (e.e.) determination
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve the prochiral ketone (1.0 eq) in a minimal amount of DMSO (if necessary) and add it to the potassium phosphate buffer.
-
Cofactor and Enzyme Addition: Add PLP (0.1 mol%) and the transaminase to the reaction mixture.
-
Amine Donor: Add isopropylamine (1.5 - 3.0 eq).
-
Reaction: Stir the mixture at a controlled temperature (typically 30-40 °C) and monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, adjust the pH to >10 with NaOH. Extract the product with MTBE (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine. Further purification can be achieved by chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Data Presentation: Comparison of Chemical vs. Biocatalytic Synthesis
| Parameter | Traditional Chemical Synthesis (e.g., reductive amination with a chiral auxiliary) | Biocatalytic Synthesis (Transaminase) |
| Enantiomeric Excess (e.e.) | 85-95% | >99% |
| Reaction Steps | 3-5 | 1 |
| Reaction Conditions | Often requires cryogenic temperatures and inert atmospheres | Ambient temperature and pressure, aqueous media |
| Waste Generation | High (stoichiometric reagents, organic solvents) | Low (catalytic enzyme, water as solvent) |
| Process Safety | Use of flammable and toxic reagents (e.g., H2 gas, metal hydrides) | Generally safer, avoids hazardous materials |
Photoredox Catalysis: Activating Molecules with Light
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[20][21] This technique utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.[22] This allows for transformations that are often difficult or impossible to achieve using traditional thermal methods.[23]
Scientific Principles & Advantages
The core of photoredox catalysis lies in the ability of a photocatalyst (often a ruthenium or iridium complex, or an organic dye) to absorb visible light and enter an excited state.[20] In this excited state, the catalyst can act as both a potent oxidant and reductant within a single catalytic cycle. This dual reactivity enables a wide range of transformations, including cross-coupling reactions, C-H functionalization, and trifluoromethylation.[20][22] Key advantages include:
-
Mild Reaction Conditions: Reactions are typically conducted at room temperature, preserving sensitive functional groups.[20]
-
High Functional Group Tolerance: The gentle nature of the reaction conditions allows for the late-stage functionalization of complex molecules.[23]
-
Novel Reactivity: Enables the formation of bonds that are challenging with conventional methods.[22]
-
Sustainability: Utilizes light as a renewable energy source and often avoids harsh reagents.[23]
Application Spotlight: Late-Stage C-H Functionalization of a Drug Scaffold
Late-stage functionalization—the modification of a complex molecule in the final steps of a synthesis—is a highly sought-after strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies.[24] Photoredox catalysis excels in this area due to its mildness and selectivity.[25]
Experimental Protocol: Photoredox-Mediated Arylation of a Heterocycle
This protocol describes a general procedure for the direct arylation of a heteroaromatic core, a common motif in pharmaceuticals.
Materials:
-
Heteroaromatic substrate
-
Aryl halide (coupling partner)
-
Photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMF or acetonitrile)
-
Blue LED light source
-
Schlenk tube or similar reaction vessel
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the heteroaromatic substrate (1.0 eq), aryl halide (1.2 eq), photocatalyst (1-2 mol%), and base (2.0 eq).
-
Degassing: Add the solvent and degas the mixture by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualization of the Catalytic Cycle
Caption: A simplified photoredox catalytic cycle.
Continuous Flow Chemistry: A Paradigm Shift in API Manufacturing
Continuous flow chemistry, also known as continuous manufacturing, is revolutionizing pharmaceutical production by moving away from traditional batch-based processes.[2][26] In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters and a more efficient, safer, and scalable manufacturing process.[27][28]
Scientific Principles & Advantages
The key principle of flow chemistry is the use of small-volume, continuous reactors (e.g., microreactors or packed-bed reactors).[29] This small scale offers a very high surface-area-to-volume ratio, leading to superior heat and mass transfer compared to large batch reactors.[27] This enhanced control provides numerous benefits:
-
Enhanced Safety: Small reaction volumes minimize the risk associated with highly exothermic or explosive reactions. Hazardous intermediates can be generated and consumed in situ without isolation.[30]
-
Improved Efficiency and Yield: Precise control over temperature, pressure, and residence time leads to higher yields and purities.[31]
-
Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex and often unpredictable process of scaling up batch reactors.[29]
-
Process Intensification: Integration of reaction, work-up, and purification steps into a single, automated process.[1]
-
Reduced Footprint: Flow chemistry setups are significantly smaller than traditional batch manufacturing plants.
Application Spotlight: Multi-step Synthesis of an API in a Continuous Flow System
The synthesis of complex APIs often involves multiple steps. Flow chemistry allows these steps to be telescoped into a continuous sequence, eliminating the need for isolation and purification of intermediates.[28]
Experimental Protocol: A Two-Step Continuous Flow Synthesis
This protocol outlines a generic two-step reaction sequence (e.g., a Grignard reaction followed by an aqueous quench and extraction) in a continuous flow setup.
Equipment:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Two temperature-controlled reactor coils (e.g., PFA tubing in a heated/cooled bath)
-
Back-pressure regulator
-
Liquid-liquid separator (e.g., membrane-based)
-
Online analytical tool (e.g., IR or UV-Vis spectrometer) for real-time monitoring
Procedure:
-
Stream 1 (Reagent A): Prepare a solution of Reagent A in a suitable solvent (e.g., THF) and load it into the first pump.
-
Stream 2 (Reagent B): Prepare a solution of Reagent B and load it into the second pump.
-
First Reaction: Pump the two streams at defined flow rates into a T-mixer. The combined stream then enters the first reactor coil, which is maintained at the optimal reaction temperature. The residence time is controlled by the flow rate and the reactor volume.
-
Quenching: The output from the first reactor is mixed with a quenching solution (e.g., aqueous ammonium chloride) delivered by a third pump.
-
Second Reaction/Work-up: The quenched mixture passes through a second reactor coil to ensure complete reaction/mixing.
-
Separation: The biphasic mixture enters a liquid-liquid separator to separate the organic and aqueous phases.
-
Collection: The organic phase containing the product is collected. The system is run until the desired quantity of product is obtained.
Workflow Visualization
Caption: A schematic of a two-step continuous flow synthesis setup.
Conclusion and Future Outlook
The methodologies outlined in this application note—biocatalysis, photoredox catalysis, and continuous flow chemistry—represent a significant leap forward in the synthesis of pharmaceuticals.[6][7] They offer pathways to not only enhance efficiency and yield but also to improve the safety and environmental sustainability of drug manufacturing.[5][32] As these technologies continue to mature and become more integrated into the pharmaceutical workflow, from early-stage discovery to large-scale manufacturing, we can anticipate a future where the development of life-saving medicines is faster, more cost-effective, and in greater harmony with the principles of green chemistry.[4][33] The continued exploration and application of such innovative synthetic strategies will be paramount in addressing the healthcare challenges of tomorrow.
References
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Patel, R. N. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology and Biotechnology, 30(5), 252-29. [Link]
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Flux, G. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Uniqsis. [Link]
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Sun, H., Zhang, H., Ang, E. L., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284. [Link]
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Huffman, M. A., et al. (2023). Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. Accounts of Chemical Research, 56(8), 865-877. [Link]
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Sun, H., Zhang, H., Ang, E. L., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284. [Link]
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis: a platform for catalyst-controlled reactivity. Nature Reviews Chemistry, 1(7), 0052. [Link]
-
Yokogawa. (n.d.). End-to-End: Implementing Continuous Manufacturing in the Pharmaceutical Industry. Yokogawa. [Link]
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Patel, R. N. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology & Biotechnology, 30(5), 252-259. [Link]
-
MDPI. (n.d.). Photoredox Catalysis for Sustainable Chemical Synthesis/Medicinal Chemistry. MDPI. [Link]
-
Poe, S. L., et al. (2024). Continuous Manufacturing of Active Pharmaceutical Ingredients: Current Trends and Perspectives. Angewandte Chemie International Edition, 63(4), e202312220. [Link]
-
Maurya, A., et al. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences, 2(4), 1-15. [Link]
-
Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]
-
Pechinskii, S. V. (2022). Biocatalysis as a tool for optimizing pharmaceutical synthesis of drugs (review). Medical Herald of the South of Russia, 13(3), 10-23. [Link]
-
PharmaFeatures. (2025). Revolutionizing Drug Production: The Rise of Continuous Manufacturing for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]
-
SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
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JournalsPub. (2024). Innovative Approaches to Molecular Synthesis for Drug Development. Journal of Pharmaceutical Sciences and Research, 16(1), 1-3. [Link]
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de Souza, R. O. M. A., et al. (2020). Recent Advances in Biocatalysis for Drug Synthesis. International Journal of Molecular Sciences, 21(21), 8230. [Link]
-
Cole, K. P., et al. (2019). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. Journal of Medicinal Chemistry, 62(15), 6783-6805. [Link]
-
Green Chemistry & Engineering. (n.d.). Green Chemistry in Pharma: Sustainable Drug Manufacturing. Green Chemistry & Engineering. [Link]
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Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Syrris. [Link]
-
Sterling Pharma Solutions. (n.d.). Flow Chemistry in Pharmaceuticals. Sterling Pharma Solutions. [Link]
-
Sharma, A., et al. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(23), 14373-14441. [Link]
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Popescu, M., et al. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 29(1), 22. [Link]
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Green Chemistry & Engineering. (2024). Principles of green chemistry: Advancing pharma sustainability. Green Chemistry & Engineering. [Link]
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Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. [Link]
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Hilaris Publisher. (2024). Innovation in Synthetic Methods for Drug Discovery and Development. Journal of Organic & Inorganic Chemistry. [Link]
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Leonori, D. (2020). Chemistry glows green with photoredox catalysis. Nature Chemistry, 12, 293. [Link]
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Gandeepan, P., et al. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(72), 8969-8985. [Link]
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B. A. Chauder, et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2355–2391. [Link]
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JOCPR. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(4), 132. [Link]
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EurekAlert!. (2022). Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective treatments. EurekAlert!. [Link]
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CCDC. (2022). Novel synthetic routes to pharmaceuticals may lead to new and more effective treatments. CCDC. [Link]
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Application Notes & Protocols: The Strategic Application of (S)-(-)-N,N-Dimethyl-1-phenethylamine in the Asymmetric Synthesis of Chiral Fragrance Molecules
Introduction: Recontextualizing a Chiral Auxiliary for Olfactory Innovation
(S)-(-)-N,N-Dimethyl-1-phenethylamine is a chiral amine renowned for its efficacy as a resolving agent in the separation of racemic mixtures. Its structural features, particularly the presence of a stereogenic center and a basic nitrogen atom, make it an ideal candidate for forming diastereomeric salts with racemic acids or for acting as a chiral auxiliary in asymmetric synthesis. While not a fragrance ingredient per se, its utility in the broader field of fine chemical synthesis presents a compelling, albeit indirect, application in the fragrance industry. The olfactory character of many fragrance molecules is intrinsically linked to their stereochemistry; enantiomers of the same compound can elicit vastly different scent perceptions. For instance, (S)-(+)-carvone possesses a caraway scent, whereas its enantiomer, (R)-(-)-carvone, is characteristic of spearmint. This underscores the critical importance of stereocontrol in the synthesis of high-impact fragrance ingredients.
This document elucidates a strategic, albeit less conventional, application of this compound as a chiral directing group in the asymmetric synthesis of a key fragrance precursor. We will explore the underlying principles of its use, provide a detailed experimental protocol for a representative transformation, and present the necessary analytical methods for characterization and validation.
Core Principle: Leveraging Chirality for Odor Specificity
The fundamental premise of this application is the transient incorporation of this compound into a synthetic pathway to induce stereoselectivity. By employing it as a chiral auxiliary, we can direct the formation of a desired enantiomer of a fragrance molecule or its precursor. This approach is particularly valuable for synthesizing fragrances where only one enantiomer possesses the desired olfactory profile, or where the presence of the other enantiomer is undesirable due to off-notes or regulatory constraints.
Part 1: Asymmetric Synthesis of a Chiral Lactone Precursor for Fragrances
Many potent fragrance molecules, particularly those with fruity and creamy notes, belong to the class of chiral lactones. Here, we present a protocol for the asymmetric synthesis of a chiral γ-lactone, a common structural motif in natural and synthetic fragrances, using this compound as a chiral auxiliary. The overall workflow is depicted below.
Figure 1: Workflow for the asymmetric synthesis of a chiral γ-lactone using this compound as a chiral auxiliary.
Experimental Protocol: Synthesis of (S)-4-Hydroxypentanecarboxylic Acid Lactone
This protocol details the synthesis of a generic chiral γ-lactone, a versatile precursor for various fragrance molecules. The key step is the diastereoselective reduction of a keto-amide derived from succinic anhydride and this compound.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| This compound | 17279-31-1 | 149.23 | 10 mmol | >99% |
| Succinic Anhydride | 108-30-5 | 100.07 | 10 mmol | >98% |
| Toluene, anhydrous | 108-88-3 | 92.14 | 50 mL | >99.8% |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 15 mmol | >98% |
| Zinc Chloride (ZnCl₂), anhydrous | 7646-85-7 | 136.30 | 11 mmol | >98% |
| Hydrochloric Acid (HCl), 6M aqueous solution | 7647-01-0 | 36.46 | 20 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | >99% |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | 5 g | - |
Step-by-Step Methodology:
Part A: Formation of the Chiral Amide Intermediate
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add succinic anhydride (1.00 g, 10 mmol) and anhydrous toluene (30 mL).
-
Stir the mixture at room temperature until the anhydride is fully dissolved.
-
Slowly add this compound (1.49 g, 10 mmol) dropwise to the solution over 5 minutes.
-
Heat the reaction mixture to 80°C and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature. The resulting solution containing the chiral keto-amide is used directly in the next step without isolation.
Part B: Diastereoselective Reduction and Cyclization
-
In a separate dry 250 mL flask under a nitrogen atmosphere, suspend anhydrous zinc chloride (1.50 g, 11 mmol) in anhydrous toluene (20 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Carefully add sodium borohydride (0.57 g, 15 mmol) portion-wise to the suspension. Stir for 15 minutes at 0°C.
-
Transfer the chiral amide solution from Part A to the reducing agent suspension via cannula.
-
Allow the reaction to stir at 0°C for 4 hours. Monitor the reaction by TLC for the disappearance of the starting amide.
Part C: Hydrolysis and Lactonization (Auxiliary Cleavage)
-
Upon completion of the reduction, quench the reaction by the slow addition of 20 mL of 6M HCl at 0°C.
-
Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude lactone.
Part D: Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-40% Ethyl Acetate in Hexane) to afford the pure γ-lactone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase.
Part 2: Data Interpretation and Quality Control
The success of this asymmetric synthesis hinges on the diastereoselectivity of the reduction step, which is directed by the chiral auxiliary. The formation of diastereomeric salts or intermediates allows for the differentiation of enantiotopic faces of the prochiral carbonyl group.
Expected Outcome:
The reduction of the keto-amide is expected to proceed with moderate to good diastereoselectivity, favoring one of the two possible diastereomeric hydroxy-amides. Subsequent acidic workup and hydrolysis cleave the chiral auxiliary and promote intramolecular cyclization to the desired enantiomerically enriched γ-lactone.
Analytical Validation:
-
Chromatographic Analysis: Chiral HPLC or GC is the definitive method for determining the enantiomeric purity of the final product. A typical chromatogram will show two peaks corresponding to the (R) and (S) enantiomers of the lactone. The enantiomeric excess is calculated using the formula: e.e. (%) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100
-
Spectroscopic Analysis: NMR spectroscopy confirms the successful formation of the lactone structure, while mass spectrometry verifies its molecular weight.
Figure 2: Analytical workflow for determining the enantiomeric excess (e.e.) of the synthesized chiral lactone.
Conclusion and Broader Implications
While this compound is not a direct component of fragrance formulations, its role as a chiral auxiliary is of significant strategic importance. The protocol outlined above provides a robust framework for its application in the asymmetric synthesis of valuable chiral building blocks for the fragrance industry. This methodology allows researchers and process chemists to access enantiomerically pure compounds that are crucial for creating novel and impactful fragrances with specific, desired olfactory profiles. The principles demonstrated here can be adapted for the synthesis of a wide range of other chiral fragrance ingredients, highlighting the versatility of this classic resolving agent when repurposed as a tool for asymmetric synthesis.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(-)-N,N-Dimethyl-1-phenethylamine
Welcome to the technical support center for chiral resolution using (S)-(-)-N,N-Dimethyl-1-phenethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereomeric salt crystallization. Here, we move beyond rote protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization?
A: Chiral resolution is a process to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers.[1] Since enantiomers have identical physical properties (e.g., solubility, melting point), they cannot be separated by standard techniques like crystallization.[2][3] The strategy involves reacting the racemic mixture with an enantiomerically pure resolving agent, in this case, this compound.[4] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by methods like fractional crystallization.[5] The key is that one diastereomeric salt will be less soluble in a specific solvent system, allowing it to crystallize selectively while the other remains in the mother liquor.[1]
Q2: Why choose this compound as a resolving agent?
A: The selection of a resolving agent is critical. This compound, a derivative of the widely used 1-phenylethylamine, is a chiral base often employed for the resolution of racemic acids.[3][6] Its effectiveness stems from its ability to form stable, crystalline salts with acidic compounds. The bulky N,N-dimethyl and phenyl groups provide distinct stereochemical interactions that can lead to significant differences in the crystal lattice energies and, consequently, the solubilities of the resulting diastereomeric salts.[7][8]
Q3: How critical is the stoichiometry between my racemic acid and this compound?
A: Stoichiometry is crucial and can significantly impact resolution efficiency. While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, this is not always optimal. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be advantageous. This ensures that only the less-soluble diastereomeric salt precipitates, maximizing its purity. Conversely, an excess of the resolving agent might act as an impurity, potentially affecting crystallization kinetics or even inducing oiling out. The optimal ratio often needs to be determined empirically and can be understood by constructing a phase diagram of the system.[9][10]
Q4: What analytical techniques are essential for monitoring the success of my resolution?
A: To effectively monitor your resolution, you need to measure the diastereomeric excess (d.e.) of your crystallized salt and the enantiomeric excess (e.e.) of the final, liberated enantiomer.
-
For Diastereomeric Excess (d.e.): High-Performance Liquid Chromatography (HPLC) using a standard (achiral) column is often sufficient to separate and quantify the two diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as diastereomers will exhibit distinct signals.[11]
-
For Enantiomeric Excess (e.e.): After isolating the desired diastereomeric salt and liberating the acid, you must determine its enantiomeric purity. This is typically done using Chiral HPLC or Chiral Gas Chromatography (GC).[12] Optical rotation measured by a polarimeter provides a measure of bulk optical activity but is less precise than chromatographic methods for determining e.e.[13][14]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the crystallization process, offering causes and actionable solutions grounded in crystallization theory.
Problem 1: No Crystals Form After Cooling and Stirring
-
Potential Cause 1: Insufficient Supersaturation. Crystallization requires the solution to be supersaturated, meaning the concentration of the salt is higher than its solubility at that temperature.[15]
-
Potential Cause 2: Inappropriate Solvent System. The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing either from reaching the supersaturation point needed to crystallize.[17]
-
Solution: A systematic solvent screening is the most robust solution.[16] The goal is to find a solvent that maximizes the solubility difference between the two diastereomers.[1] A good solvent system will show moderate solubility at high temperatures and low solubility for the desired diastereomer at low temperatures.[18]
-
-
Potential Cause 3: High Energy Barrier for Nucleation. The solution may be in a metastable zone where spontaneous crystal nucleation is very slow.
-
Solution: Induce nucleation by scratching the inside of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[15] If you have a small amount of the pure desired diastereomeric salt, "seeding" the solution with a few crystals can provide a template for crystal growth.[16]
-
Problem 2: The Product "Oils Out" Instead of Crystallizing
"Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[19] This is highly detrimental as the oil often traps impurities and rarely solidifies into a pure crystalline form.[20]
-
Potential Cause 1: Excessively High Supersaturation. This is the most common cause. If the solution becomes supersaturated too quickly, the system may favor the formation of a disordered liquid phase over an ordered crystal lattice.[19]
-
Solution 1: Reduce the Cooling Rate. A slow, controlled cooling rate is paramount.[21] Rapid cooling (e.g., crashing the flask into an ice bath) drives the system into a highly supersaturated state where oiling is favored.[19] Slow cooling allows the system to remain in the metastable zone longer, promoting controlled crystal growth.[21][22]
-
Solution 2: Decrease Initial Concentration. Starting with a more dilute solution can prevent the supersaturation level from reaching the critical point for oiling out.[19] You can always concentrate the solution later if no crystals form.
-
Solution 3: Modify the Solvent. A solvent in which the salt is too soluble can exacerbate oiling out. Consider adding an anti-solvent slowly at a slightly elevated temperature to avoid creating localized areas of high supersaturation.[19]
-
-
Potential Cause 2: Presence of Impurities. Impurities from your starting materials can interfere with crystal lattice formation and promote oiling out.[19] The undesired diastereomer itself can act as an impurity.[23]
-
Solution: Ensure your racemic acid and the this compound resolving agent are of high purity. An initial purification of the starting materials may be necessary.
-
Problem 3: The Crystallized Salt Has Low Diastereomeric Excess (d.e.)
This indicates poor separation, where the more soluble diastereomer co-crystallizes with the less soluble one.
-
Potential Cause 1: Insufficient Solubility Difference. The primary driver of separation is the difference in solubility between the two diastereomers. If this difference is small in your chosen solvent, the resolution will be inefficient.[16]
-
Solution: The most effective approach is to re-optimize the solvent system.[15] A thorough screening of various solvents (polar, non-polar, protic, aprotic) and solvent mixtures is essential to maximize this solubility difference.[7] Constructing a ternary phase diagram can provide a deep understanding of the solid-liquid equilibria.
-
-
Potential Cause 2: Formation of a Solid Solution. In some challenging cases, the two diastereomers are so structurally similar that they can be incorporated into the same crystal lattice, forming a "solid solution".[24] This means that even with repeated crystallizations, the purity does not significantly improve.
-
Solution: If a solid solution is suspected (e.g., purity plateaus after recrystallization), the most effective remedy is to change the resolving agent.[24] A structurally different resolving agent will form diastereomers with different crystal packing motifs, which may break the solid solution behavior.
-
-
Potential Cause 3: Equilibration Time. The system may not have reached thermodynamic equilibrium.
-
Solution: Allow for longer crystallization times with gentle agitation.[1] This gives the system time to dissolve the less stable, more soluble diastereomer and re-precipitate the more stable, less soluble one, a process akin to annealing.
-
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical parameter for success. A systematic screening approach is far more efficient than random trials.
-
Preparation: In an array of small, sealed vials (e.g., 96-well plate or individual glass vials), add a precise amount of your racemic acid and an equimolar amount of this compound.
-
Solvent Addition: To each vial, add a different test solvent or solvent mixture. Cover a range of polarities and functionalities (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, ethers like MTBE, and hydrocarbons like toluene).[7]
-
Heating & Dissolution: Heat the vials with agitation until all solids dissolve to create a clear solution.
-
Controlled Cooling: Allow the vials to cool slowly to room temperature, and then further to a reduced temperature (e.g., 4 °C). Do not rush this step.
-
Analysis:
-
Visually inspect for crystallization versus oiling out.
-
For vials with crystalline solids, carefully collect a sample of the supernatant (mother liquor).
-
Analyze the supernatant by chiral HPLC to determine the concentration of each enantiomer remaining in solution.[15]
-
The optimal solvent is the one that shows the largest difference in concentration between the two enantiomers in the supernatant , as this indicates the highest selectivity.[15]
-
Table 1: Example Solvent Screening Data
| Solvent System | Visual Outcome | Conc. of (R)-Acid in Supernatant (mg/mL) | Conc. of (S)-Acid in Supernatant (mg/mL) | Solubility Difference (ΔS) |
| Isopropanol | Crystals | 5.2 | 15.8 | 10.6 |
| Ethyl Acetate | Crystals | 8.1 | 11.2 | 3.1 |
| Toluene | No Crystals | - | - | - |
| Acetone | Oiled Out | - | - | - |
| Heptane | Insoluble | - | - | - |
In this example, Isopropanol would be the most promising solvent for further optimization.
Visualizing the Process and Logic
Diagram 1: Principle of Chiral Resolution
This diagram illustrates the core concept of converting indistinguishable enantiomers into separable diastereomers.
Caption: Workflow converting a racemate into separable diastereomeric salts.
Diagram 2: Troubleshooting Crystallization Failures
This decision tree provides a logical pathway for diagnosing and solving common crystallization problems.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (URL: )
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind. (URL: )
-
How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (URL: [Link])
- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem. (URL: )
- Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem. (URL: )
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CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (URL: [Link])
- Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. (URL: )
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Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid - RSC Publishing. (URL: [Link])
- Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution - Benchchem. (URL: )
- Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystalliz
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Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube. (URL: [Link])
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Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing). (URL: [Link])
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STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution - St. Paul's Cathedral Mission College. (URL: [Link])
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6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (URL: [Link])
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. | Semantic Scholar. (URL: [Link])
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The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (URL: [Link])
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Diastereomeric Salt Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (URL: [Link])
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Technical Support Center: Chiral Resolution Using (S)-(-)-N,N-Dimethyl-1-phenethylamine
Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing chiral resolutions utilizing (S)-(-)-N,N-Dimethyl-1-phenethylamine. As a seasoned scientist in the field, I understand that diastereomeric salt crystallization is both a powerful and nuanced technique. This center is structured to address the common hurdles you may encounter, moving from frequently asked questions to in-depth troubleshooting, ensuring both scientific accuracy and practical, field-tested advice.
Frequently Asked Questions (FAQs)
Here, we address the foundational questions that often arise when working with this compound.
Q1: What is this compound and why is it used as a chiral resolving agent?
This compound is a chiral amine, valued for its role in the synthesis of bioactive molecules.[1] In chiral resolution, it serves as a resolving agent to separate a racemic mixture of acidic compounds.[] The process involves an acid-base reaction between the racemic acid and the pure enantiomer of the amine, forming two diastereomeric salts.[3] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
Q2: What are the key physical properties of this compound?
Understanding the properties of your resolving agent is crucial for experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N[5] |
| Molecular Weight | 149.24 g/mol [5] |
| Physical State | Liquid[5] |
| Appearance | Colorless to light yellow/orange[1][6] |
| Boiling Point | 81 °C / 16 mmHg[7] |
| Density | 0.899 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.503[7] |
| Storage Conditions | 2-8°C, Light and Air Sensitive[5][7] |
Q3: How do I choose the right solvent for my resolution?
Solvent selection is a critical parameter that directly influences the solubility of the two diastereomeric salts.[4] The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[4][8] A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is often necessary to find the optimal system.[9][10] Common solvents for recrystallization include ethanol, water, or mixtures like hexane/acetone.[8]
Q4: What is the typical stoichiometry used for the resolving agent?
A common starting point for screening is an equimolar amount (1.0 equivalent) of the resolving agent to the racemic compound.[8] However, using substoichiometric amounts (e.g., 0.5 equivalents) can sometimes improve separation efficiency, especially if the resolving agent is expensive.[8] The optimal molar ratio is system-dependent and may require empirical determination.[11]
Troubleshooting Guide
This section is dedicated to resolving specific issues you might encounter during your experiments.
Issue 1: No Crystallization or Low Yield of Diastereomeric Salt
This is one of the most common frustrations in diastereomeric resolution. The primary culprits are usually related to solubility and supersaturation.[9]
Possible Causes & Solutions
-
High Solubility of Diastereomeric Salts : The salts may be too soluble in the chosen solvent.[9]
-
Insufficient Supersaturation : The concentration of the salts might be below the solubility limit.
-
Inhibition of Nucleation : Impurities can prevent the formation of crystal nuclei.[9]
-
Suboptimal Temperature Profile : The final crystallization temperature might be too high.
-
Solution : Experiment with lower final crystallization temperatures to decrease the solubility of the target salt.[13]
-
Issue 2: The Product is "Oiling Out" Instead of Crystallizing
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase. This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration is too high.[12]
Possible Causes & Solutions
-
High Concentration : The solution is too concentrated, leading to the formation of an oil.
-
Solution : Add more solvent to decrease the concentration.[12]
-
-
Crystallization Temperature is Too High : The temperature is above the melting point of the salt.
-
Inappropriate Solvent System : The solvent may favor oil formation.
-
Solution : Change the solvent system. A less polar solvent might promote crystallization.[12]
-
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Low diastereomeric excess indicates poor separation of the two diastereomers.[12] This is often due to the co-precipitation of the more soluble diastereomer.[11]
Possible Causes & Solutions
-
Similar Solubilities of Diastereomers : The chosen solvent may not provide a sufficient difference in solubility between the two salts.
-
Solution : A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference.[12]
-
-
Kinetic vs. Thermodynamic Control : Fast crystallization may lead to the precipitation of the kinetically favored but less stable diastereomer.
-
Formation of a Solid Solution : In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[13]
-
Solution : This is a challenging issue. Changing the resolving agent or the solvent system is often necessary to disrupt the formation of a solid solution.[13]
-
Issue 4: Difficulty in Cleaving the Diastereomeric Salt
After isolating the desired diastereomeric salt, the final step is to liberate the pure enantiomer.
General Protocol for Salt Cleavage
-
Dissolution : Dissolve the purified diastereomeric salt in a suitable solvent like water or ethyl acetate.[4]
-
Neutralization : Add a base (e.g., 1M NaOH) to neutralize the acidic resolving agent and liberate the free amine enantiomer. Adjust the pH to ensure complete conversion.[4]
-
Extraction : Extract the liberated enantiomer with an appropriate organic solvent.
-
Washing and Drying : Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.[4]
-
Isolation : Remove the solvent under reduced pressure to obtain the purified enantiomer.
If cleavage is incomplete, ensure the pH is sufficiently basic to deprotonate the amine fully.
Experimental Workflows & Diagrams
Visualizing the process can aid in understanding and troubleshooting.
General Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Troubleshooting Logic for Low Resolution Efficiency
Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.
References
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Troubleshooting low yields in diastereomeric salt formation. BenchChem. 14
-
Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. BenchChem. 8
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Part 6: Resolution of Enantiomers. Chiralpedia. 15
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Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem. 12
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Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
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Chiral Resolution and Separation Services. BOC Sciences.
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dealing with solid solutions in diastereomeric salt resolution. BenchChem. 13
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Chiral Drugs: An Overview. PMC - PubMed Central.
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Chiral resolution methods and the integration of a racemization step... ResearchGate.
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Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
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Chiral resolution. Wikipedia.
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Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. BenchChem. 11
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(S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1G - D1687-1G. Lab Pro Inc.
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Chiral resolution. chemeurope.com.
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Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol". BenchChem. 16
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Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. BenchChem. 4
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Enhanced efficiency due to the use of achiral additives in the optical resolution of 1-phenylethylamine by its glutaric acid derivative. PubMed.
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CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
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(S-(-)-N,N-Dimethyl-1-phenylethylamine. Chem-Impex.
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(S)-(−)-N,N-Dimethyl-1-phenylethylamine 97. Sigma-Aldrich.
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Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
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Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. MDPI.
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N,N-Dimethylphenethylamine. BenchChem.
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(S)-(-)-N,N-Dimethyl-1-phenylethylamine. CymitQuimica.
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CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate.
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(S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1 gram. The Science Company.
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
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Enhanced efficiency due to the use of achiral additives in the optical resolution of 1-phenylethylamine by its glutaric acid derivative. ResearchGate.
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
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Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. PubMed.
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N,N-Dimethylphenethylamine. Wikipedia.
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A Comparative Guide to Chiral Resolution: Evaluating the Reproducibility and Efficacy of (R)-1- Phenylethanesulfonic Acid and Other Resolving Agents. BenchChem. 17
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(R)-(+)-N,N-Dimethyl-1-phenylethylamine. PubChem.
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Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. ResearchGate.
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Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. CNR-IRIS.
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Technical Support Center: Enhancing Yield and Purity of Enantiomeric Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The synthesis and isolation of single enantiomers are critical for ensuring the safety and efficacy of pharmaceuticals and other bioactive molecules. Achieving high enantiomeric excess (ee) and yield can be a significant experimental challenge. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and resolve common issues in producing enantiomerically pure compounds.
Section 1: Asymmetric Synthesis - Troubleshooting Low Enantiomeric Excess
Asymmetric catalysis is a powerful tool for creating chiral molecules, but achieving high enantioselectivity often requires careful optimization.[1][2] Low or inconsistent enantiomeric excess is a frequent challenge that can stem from multiple factors.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the most common causes?
A: Low ee in an asymmetric reaction is typically a sign that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is insufficient. Several factors can contribute to this:
-
Catalyst Integrity: The chiral catalyst may have degraded, or its purity might be compromised. Ensure you are using a freshly prepared or properly stored catalyst. For metal-based catalysts, the ligand-to-metal ratio is also critical.[3]
-
Solvent Effects: The solvent is not merely a medium but an active participant that can influence the conformation and stability of the catalyst and transition states.[4][5] Interactions like hydrogen bonding or van der Waals forces can alter the chiral environment, impacting selectivity.[6] In some cases, changing from a polar to a non-polar solvent can even reverse the enantioselectivity.[7]
-
Temperature Fluctuations: Temperature control is paramount. Most asymmetric reactions are highly sensitive to thermal variations.[8] Generally, lower temperatures lead to higher selectivity by reducing the available thermal energy, making it harder for the reaction to overcome the higher-energy transition state. However, this is not universal and the optimal temperature must be determined empirically.[9]
-
Reagent and Substrate Purity: Impurities in your starting materials or reagents can interfere with the catalyst, leading to side reactions or inhibiting the desired catalytic cycle. Trace amounts of water or peroxides in solvents are common culprits.[10]
-
Reaction Kinetics vs. Thermodynamics: You may be observing a thermodynamically controlled product distribution rather than the desired kinetically controlled one. This can happen if the reaction is reversible or if the product is susceptible to racemization under the reaction conditions.
Q2: I'm scaling up my reaction and the ee has dropped significantly. Why is this happening?
A: Scale-up challenges are common in asymmetric synthesis.[11] A drop in ee upon moving to a larger scale often points to issues with maintaining consistent reaction conditions. Key factors include:
-
Mass and Heat Transfer: In larger vessels, inefficient stirring can create localized "hot spots" or concentration gradients. Since enantioselectivity is often temperature-dependent, even small temperature variations within the reactor can lead to a significant drop in the overall ee.[5]
-
Purity of Reagents at Scale: The grade and purity of solvents and reagents used for large-scale reactions may differ from those used in small-scale optimization studies. Trace impurities that were insignificant at the milligram scale can have a major impact at the kilogram scale.
-
Extended Reaction Times: Longer reaction times, sometimes necessary for complete conversion at a larger scale, can increase the likelihood of product racemization if a viable pathway exists.
Troubleshooting Workflow for Low Enantioselectivity
When faced with low or inconsistent ee, a systematic approach is essential for identifying the root cause. The following workflow provides a logical diagnostic process.
Protocol: Screening Reaction Conditions for Optimal Enantioselectivity
This protocol outlines a systematic approach to optimizing an asymmetric reaction by screening solvents and temperatures.
-
Setup: Prepare a parallel reaction setup (e.g., in a vial block) to ensure identical stirring and heating/cooling for all reactions.
-
Solvent Screening:
-
Choose a range of 4-6 solvents with varying polarities and coordination abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Methanol).
-
Set up identical reactions in each solvent at a standard temperature (e.g., room temperature).
-
Ensure all reagents and the catalyst are added consistently across all reactions.
-
Monitor the reactions for conversion and ee at set time points.
-
-
Temperature Screening:
-
Using the best solvent identified in the previous step, set up a new series of parallel reactions.
-
Run the reactions at a range of different temperatures (e.g., -20°C, 0°C, 25°C, 40°C).
-
Again, monitor for conversion and ee. A common observation is that lower temperatures improve ee, but may slow the reaction rate significantly.[12]
-
-
Data Analysis:
-
Compile the conversion and ee data into a table for easy comparison.
-
Identify the conditions that provide the best balance of reaction rate, yield, and enantioselectivity.
-
Table 1: Example of Solvent and Temperature Screening Data
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Toluene | 25 | 95 | 85 |
| 2 | THF | 25 | 99 | 72 |
| 3 | CH₂Cl₂ | 25 | 98 | 81 |
| 4 | Toluene | 0 | 80 | 94 |
| 5 | Toluene | -20 | 55 | >99 |
Section 2: Chiral Chromatography - Troubleshooting Poor Resolution
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent technique for both analytical determination of ee and preparative separation of enantiomers.[13][14] Poor resolution is a common hurdle in method development.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation between my enantiomers on a chiral column. What should I do first?
A: Zero separation indicates a lack of differential interaction between your enantiomers and the CSP. The first steps are to re-evaluate your foundational choices:
-
Verify CSP Selection: The choice of CSP is the most critical factor.[15] Polysaccharide-based CSPs (cellulose and amylose derivatives) are broadly applicable and a good starting point, but no single column can separate all compounds.[16][17] If you are using a polysaccharide column, ensure you have tried both normal phase and reversed-phase modes, as selectivity can vary dramatically. Consult CSP selection guides from manufacturers.[18][19][20]
-
Change the Mobile Phase: Selectivity in chiral chromatography is highly dependent on the mobile phase composition.[15] In normal phase, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) is the most powerful parameter to adjust. In reversed-phase, the organic modifier (acetonitrile vs. methanol) and the pH/additives in the aqueous phase are key.
-
Check Compound Stability: In rare cases, the compound may be racemizing on the column. This can sometimes be observed as a plateau between two poorly resolved peaks.[21][22] Lowering the column temperature can help mitigate this.
Q2: My peaks are broad and resolution is poor. How can I improve peak shape and separation?
A: Poor peak shape and resolution can often be improved by systematic optimization of chromatographic parameters.[23]
-
Flow Rate: While a lower flow rate often improves resolution by increasing column efficiency, this is not always the case. It's best to perform a flow rate study (e.g., 0.5, 1.0, 1.5 mL/min) to find the optimum.[21]
-
Temperature: Temperature affects both the thermodynamics of the chiral interaction and the viscosity of the mobile phase. Lowering the temperature generally increases retention and improves selectivity, leading to better resolution.[21][24] However, some systems show an inverse relationship or even a reversal of elution order at different temperatures.[24]
-
Mobile Phase Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can drastically improve peak shape by suppressing unwanted interactions with the silica support.[21]
-
Sample Overload: Injecting too much sample can lead to broad, tailing peaks. This is especially true for preparative separations. Try reducing the injection volume or sample concentration.[25]
Guide to Chiral Stationary Phase (CSP) Selection
Choosing the right CSP is a crucial first step. While screening is often necessary, understanding the different types of CSPs can guide your initial selection.[16]
Table 2: Comparison of Common Chiral Stationary Phases
| CSP Type | Chiral Selector | Primary Interaction Mechanism | Typical Analytes |
| Polysaccharide-Based | Amylose or Cellulose derivatives | Hydrogen bonding, dipole-dipole, steric inclusion into chiral grooves.[16] | Broad range of racemates, high success rate. |
| Protein-Based | α₁-acid glycoprotein (AGP), Cellulase | Hydrophobic and polar interactions in a complex 3D protein structure.[16] | Primarily for ionizable compounds, drugs. |
| Cyclodextrin-Based | α-, β-, or γ-Cyclodextrin | Formation of inclusion complexes within the hydrophobic cavity.[16] | Compounds with aromatic rings that can fit into the cavity. |
| Pirkle-Type | π-acidic or π-basic small molecules | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Molecules with aromatic systems, amides, esters. |
Protocol: Basic Chiral HPLC Method Development
-
Column Selection: Choose 2-3 columns for initial screening based on the analyte's structure. A common starting kit includes an amylose-based and a cellulose-based column.[18]
-
Initial Screening (Normal Phase):
-
Equilibrate the column with a starting mobile phase, typically n-Hexane/Isopropanol (90:10).
-
Inject a small amount of the racemic standard.
-
If no separation is observed, change the alcohol modifier (e.g., to Ethanol).
-
If separation is still poor, begin a gradient-like screen by varying the alcohol percentage (e.g., run at 5%, 10%, 20%, 40% alcohol).
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition in small increments (e.g., 1-2% changes).
-
Optimize the flow rate to maximize resolution.
-
Adjust the column temperature. A lower temperature (e.g., 15-25°C) often improves resolution.[21]
-
If the analyte is acidic or basic, add 0.1% of an appropriate modifier (TFA or DEA) to improve peak shape.
-
-
Mode Switching: If normal phase fails, switch to reversed-phase mode (e.g., Acetonitrile/Water or Methanol/Water with buffers) and repeat the screening and optimization process.
Section 3: Analytical & Measurement Issues
An inaccurate ee measurement can be just as misleading as a poor synthetic result. It is crucial to use a validated analytical method to ensure the data is trustworthy.[26]
Frequently Asked Questions (FAQs)
Q1: My ee values are not reproducible between runs. What could be the cause?
A: Poor reproducibility in ee measurements often points to analytical method issues rather than the sample itself.
-
Inconsistent Integration: The most common source of error. Ensure the peak integration parameters are set correctly and consistently applied to both enantiomer peaks. Manual integration should be avoided if possible.
-
Low Resolution: If the resolution (Rs) between the two enantiomer peaks is less than 1.5, the integration becomes inherently unreliable due to peak overlap. The primary goal should be to improve the chromatographic separation first.
-
Sample Degradation: The sample may be degrading in the autosampler over time. Try using cooled autosampler trays or analyzing samples immediately after preparation.
-
Non-Linear Detector Response: At high concentrations, the detector response may become non-linear, disproportionately affecting the larger peak and leading to an inaccurate ee calculation. Ensure your sample concentration is within the linear range of the detector.
Q2: Can I trust optical rotation (polarimetry) to determine enantiomeric excess?
A: While historically important, using optical rotation to calculate ee is now considered unreliable and should be avoided for accurate quantitative analysis.[27][28]
-
Impurities: Small amounts of highly rotating impurities can dramatically skew the results.
-
Non-Linearity: The relationship between optical rotation and ee is not always linear (the Horeau effect).[27]
-
Unknown Reference Value: The specific rotation of the pure enantiomer must be accurately known, which is often not the case for novel compounds. Modern chromatographic (HPLC, GC, SFC) and spectroscopic (NMR with chiral solvating agents) methods are far more accurate and reliable.[26]
Table 3: Comparison of Techniques for Enantiomeric Excess Determination
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC/SFC/GC | Differential interaction with a chiral stationary phase. | High accuracy and precision, widely applicable, can be used for preparative work.[26] | Requires method development, potential for on-column racemization. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes that have distinct NMR signals. | Rapid analysis, no separation needed, provides structural information. | Requires soluble and pure samples, CSAs can be expensive, peak overlap can be an issue.[29] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Very sensitive, can be used for high-throughput screening.[30] | Requires a chromophore near the stereocenter, less common instrumentation. |
| Optical Rotation (Polarimetry) | Measurement of the rotation of plane-polarized light. | Simple and fast. | Generally inaccurate for ee determination due to impurities and non-linearity.[27] |
References
- Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
- A Researcher's Guide to Chiral Stationary Phases: A Comparative Analysis for Enantioseparation. Benchchem.
- A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. Benchchem.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design (ACS Publications).
- Catalyst Optimisation for Asymmetric Synthesis by Ligand Chirality Element Addition: A Perspective on Stereochemical Cooperativity. PubMed.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
- Optimization of Chiral Separations. Restek.
- Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone.
- Selection Method of Chiral Stationary Phases. Sumika Chemical Analysis Service.
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. National Institutes of Health (NIH).
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
- Effect of solvent on the enantioselectivity of chroman synthesis. Benchchem.
- Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.
- Solvent-Induced Enantioselectivity. ChemistryViews.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies.
- Optimization of the asymmetric reaction conditions. ResearchGate.
- Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia.
- Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex.
- Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
- Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis. Benchchem.
- CHIRAL STATIONARY PHASES. Regis Technologies.
- Solvent effect on enantioselectivity. ResearchGate.
- Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing).
- Chiral Separations Techniques. Regis Technologies.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Asymmetric catalysis: An enabling science. PNAS.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH).
- Enantiomeric excess. Wikipedia.
- Asymmetric Catalysis. National Institutes of Health (NIH).
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- 2. Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Optimisation for Asymmetric Synthesis by Ligand Chirality Element Addition: A Perspective on Stereochemical Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
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- 23. benchchem.com [benchchem.com]
- 24. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of Derivatives
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet complex issue in High-Performance Liquid Chromatography (HPLC): peak broadening , with a special focus on the analysis of derivatized compounds. Broad peaks can compromise resolution, reduce sensitivity, and lead to inaccurate quantification. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you restore sharp, symmetrical peaks to your chromatograms.
The Challenge of Peak Broadening
In an ideal chromatographic separation, analyte bands travel through the column with minimal diffusion, resulting in sharp, narrow, Gaussian-shaped peaks. Peak broadening is the visible result of excessive band dispersion from various sources within the HPLC system.[1][2] The analysis of derivatives adds another layer of complexity, as the derivatization process itself can introduce variables that affect peak shape.[3][4]
This guide follows a logical troubleshooting workflow, starting from the most common and easily solvable issues to more complex system- and chemistry-related problems.
Logical Troubleshooting Workflow
Before diving into specific components, it's crucial to have a systematic approach. The following workflow provides a high-level overview of the diagnostic process.
Caption: Key contributors to extra-column volume in an HPLC system.
Section 2: Column Health and Performance
The column is the heart of the separation. Its degradation is a very common cause of gradual or sudden peak broadening. [1][5]
Q3: My peaks have been getting progressively broader over a week. How do I know if my column is failing?
A3: Gradual peak broadening, often accompanied by a loss of resolution and an increase in backpressure, strongly suggests column degradation. [6]This can happen for several reasons:
-
Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material. [5][7]This blocks the flow path and creates active sites that can interfere with the separation.
-
Void Formation: The packed bed of the column can settle over time, creating a void or channel at the inlet. This causes the sample band to spread unevenly before it enters the packed bed, resulting in broad or split peaks. [1]* Stationary Phase Degradation: Extreme pH (typically <2 or >8 for traditional silica columns) or high temperatures can hydrolyze the silica backbone or strip the bonded phase, leading to a loss of performance. [8] Troubleshooting Protocol: Diagnosing Column Health
-
Install a Guard Column: The best defense is a good offense. A guard column is a small, sacrificial column placed before the main analytical column to adsorb contaminants and particulates, protecting the more expensive analytical column. [1][6][9]If performance is restored after replacing the guard column, you've found your problem.
-
Column Flushing: If you suspect contamination, try flushing the column with a series of strong solvents. For a reversed-phase column, this typically involves washing with water, then isopropanol or acetonitrile, and then a non-polar solvent like hexane (if compatible), before re-equilibrating. Always follow the manufacturer's care and use instructions. [8]3. Performance Test: If you have a standard test mix for your column, run it and compare the results (plate count, tailing factor) to the original test chromatogram that came with the column. A significant drop in plate count indicates a performance issue.
-
Column Replacement: If flushing does not work and a void is suspected, the column likely needs to be replaced. [8]
Section 3: Mobile Phase, Sample, and Derivatization Issues
When only specific peaks are broad, particularly the peak of interest, the cause is often chemical. This is especially true when working with derivatives, which may have different properties than the parent compound.
Q4: My derivatized analyte peak is broad, but the other peaks in my standard mix look fine. What's going on?
A4: This points to a specific interaction between your derivatized analyte and the chromatographic system. The most common causes are related to the mobile phase pH, the sample solvent, or the derivatization reaction itself.
Causality & Solutions:
-
Mobile Phase pH is Critical: If your derivative has ionizable functional groups (e.g., amines, carboxylic acids), the mobile phase pH is one of the most powerful tools for controlling peak shape. [10][11]If the pH is too close to the analyte's pKa, the analyte will exist as a mixture of ionized and unionized forms, which can have different retention times, leading to a broad, distorted peak. [11] * Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. This ensures the analyte is in a single ionic form, resulting in a much sharper peak. Use a properly prepared buffer to maintain a stable pH. [12][10]
-
Sample Solvent Mismatch (Solvent Effect): If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause significant peak broadening. [5]The strong solvent carries the analyte band down the column in a diffuse plug before the separation can properly begin.
-
Incomplete or Unstable Derivatization: The derivatization reaction itself can be a source of broadening.
-
Incomplete Reaction: If the reaction does not go to completion, you will be injecting a mixture of the derivatized analyte and the original analyte, which will likely result in split or broadened peaks. [15] * Derivative Instability: The derivative may be unstable and degrade in the sample vial or on the column. This can produce multiple degradation products, appearing as a broad or tailing peak. [16] * Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, time) to ensure it goes to completion. [15]Analyze the derivatized sample promptly and check for stability over time.
-
Q5: How does temperature affect peak broadening?
A5: Temperature is a key parameter that influences several aspects of the separation. [17]
-
Reduced Viscosity: Higher temperatures decrease the viscosity of the mobile phase. This improves mass transfer, allowing analytes to move more quickly between the mobile and stationary phases, which generally leads to sharper peaks and allows for faster flow rates without excessive backpressure. [18][19]* Thermal Mismatch: If a column oven is used but the mobile phase is not pre-heated, the cooler mobile phase entering the hot column can create a temperature gradient across the column's diameter. The mobile phase near the column walls will be warmer and flow faster than in the center, causing the analyte band to broaden. [5][17][19] * Solution: Ensure your HPLC system has a mobile phase pre-heater or sufficient tubing inside the column oven to allow the mobile phase to reach the column temperature before entering the column. [5][19] Table 1: Effect of Key Parameters on Peak Shape
| Parameter | Change | Effect on Peak Width | Rationale |
| Flow Rate | Increase | May Decrease (to optimum), then Increase | Balances diffusion and mass transfer. Operating far from the optimal linear velocity increases broadening. [18][14] |
| Temperature | Increase | Generally Decreases | Lowers mobile phase viscosity, improving mass transfer kinetics. [19][20] |
| Mobile Phase pH | Move pH away from pKa | Decreases | Ensures analyte is in a single ionic state, preventing dual retention mechanisms. [10][11] |
| Injection Volume | Increase | Increases | Can lead to column overload and band spreading, especially with strong sample solvents. [21][14] |
Frequently Asked Questions (FAQs)
Q: What is the difference between peak broadening and peak tailing? A: While both are types of peak distortion, broadening refers to a symmetrical widening of the peak base. Tailing is an asymmetrical distortion where the back half of the peak is elongated. [1]Tailing is often caused by specific, secondary interactions, such as basic analytes interacting with acidic residual silanols on the column packing. [22] Q: How can I quantitatively measure my column's performance to track broadening? A: The most common metric is the number of theoretical plates (N) . A higher plate number indicates better column efficiency and sharper peaks. You can calculate it from a chromatogram using the retention time (t_R) and the peak width (w). A gradual decrease in N for a standard compound over time is a clear indicator of column degradation. [6] Q: Can the derivatization reagent itself cause problems? A: Yes. Excess derivatization reagent, if not removed, can sometimes interfere with the chromatogram, potentially co-eluting with and broadening the peak of interest or appearing as a large, broad peak itself. It's important to understand the chromatographic behavior of the reagent and its byproducts.
Q: When should I replace my HPLC column versus just cleaning it? A: If peak broadening is accompanied by a sudden and significant increase in backpressure, it often points to a plugged inlet frit, which may be resolved by back-flushing (if the manufacturer permits). [9]If performance degrades gradually and cannot be restored by aggressive solvent flushing, and especially if you suspect a void has formed at the column inlet, it is time to replace the column. [9][27]
References
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
- SCION Instruments. HPLC Troubleshooting Guide.
- Shimadzu. Abnormal Peak Shapes.
- Element Lab Solutions. Extra-Column Volume in HPLC.
- ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area, peak shape or retention time?
- (2023, September 26).
- Pharmaceutical Technology. (2004, April 30).
- ResearchGate. (2023, March 9). How to fix peak shape in hplc?
- Industry news. (2023, December 27).
- Phenomenex. (2025, June 6).
- Chrom Tech, Inc. (2025, October 28).
- LCGC Intern
- PubMed. (2012, June 18).
- Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?
- YouTube. (2023, May 18). Important Notices for Daily Use of HPLC: 2.
- Agilent. Video Notes LC Troubleshooting Series Peak Broadening.
- HPLC Troubleshooting Guide.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis.
- ResearchGate.
- Benchchem.
- ResearchGate.
- Welch Materials. (2024, December 5).
- Chromatography Today.
- (2026, January 7).
- Chromatography Forum. (2013, January 4). HPLC system or bad column??? Please Help!!!!!!
- LCGC International. (2007, January 1).
- HTA SRL.
- Academic Journals. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an.
Sources
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- 4. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. youtube.com [youtube.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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Technical Support Center: Strategies to Enhance Reaction Enantioselectivity
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high enantioselectivity in their chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your stereoselective transformations effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address some of the most common issues encountered during asymmetric synthesis in a practical question-and-answer format.
Q1: I'm observing low or no enantiomeric excess (ee). Where do I begin troubleshooting?
Low enantioselectivity is a common hurdle and can stem from a variety of factors. A systematic approach is crucial for pinpointing the issue.[1][2]
Core Principle: Asymmetric induction relies on magnifying small energy differences between the diastereomeric transition states leading to the two enantiomers.[3] Even minor deviations in your experimental setup can disrupt this delicate energy balance.
Troubleshooting Workflow:
Initial Checks:
-
Purity of Chiral Source: The enantiomeric and chemical purity of your chiral catalyst, ligand, or auxiliary is paramount.[1] Commercially available chiral molecules can sometimes have lower than stated enantiopurity.
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous. Trace amounts of water or other impurities can deactivate or alter the catalytic species.[1]
-
Reaction Temperature: Small fluctuations in temperature can significantly impact enantioselectivity.[1][3] Ensure your cooling bath is stable and the internal reaction temperature is monitored.
Q2: How significantly does temperature affect enantioselectivity, and how can I optimize it?
Temperature is one of the most critical parameters in controlling enantioselectivity.
Core Principle: The enantiomeric excess is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. This relationship is temperature-dependent. Generally, lowering the temperature increases the impact of a given energy difference, leading to higher enantioselectivity.[3]
However, this is not a universal rule. In some cases, higher temperatures can lead to increased enantioselectivity due to changes in the rate-determining step or catalyst structure.[4][5] Additionally, at very low temperatures, catalyst formation or activity might be too slow, allowing a non-selective background reaction to dominate.[6][7]
Experimental Protocol: Temperature Screening
-
Setup: Prepare several identical small-scale reactions in parallel.
-
Temperature Variation: Place each reaction in a precisely controlled temperature environment (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Constant Parameters: Keep all other variables, such as concentrations, catalyst loading, and reaction time, constant.
-
Analysis: After a predetermined time, quench the reactions and determine the enantiomeric excess for each temperature point using chiral HPLC or GC.
-
Optimization: Plot the enantiomeric excess versus temperature to identify the optimal thermal conditions for your reaction.[2]
| Temperature (°C) | Enantiomeric Excess (% ee) | Conversion (%) |
| 25 | 75 | 98 |
| 0 | 88 | 95 |
| -20 | 95 | 85 |
| -40 | 97 | 60 |
| -78 | 98 | 30 |
| Illustrative data showing the typical effect of temperature on enantioselectivity and conversion for an asymmetric reaction. |
Q3: My enantioselectivity is highly dependent on the solvent used. What is the scientific reason for this, and how should I approach solvent screening?
The choice of solvent is not arbitrary; it is an integral part of the chiral environment of the reaction.
Core Principle: Solvents can influence the enantioselectivity of a reaction in several ways:[8]
-
Catalyst-Substrate Complex: The solvent can affect the conformation and stability of the catalyst-substrate complex.[2][8]
-
Transition State Solvation: Solvents can preferentially solvate one of the diastereomeric transition states, lowering its energy and favoring the formation of the corresponding enantiomer.[9]
-
Catalyst Aggregation: The solvent can influence the aggregation state of the catalyst, which may have different catalytic activity and selectivity.
In some cases, changing the solvent can even lead to a reversal of enantioselectivity.[8][10] This often indicates a change in the reaction mechanism or the nature of the catalyst-substrate interactions.[8][10]
Experimental Protocol: Solvent Screening
-
Solvent Selection: Choose a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile, methanol).
-
Parallel Reactions: Set up identical small-scale reactions in each selected solvent.
-
Consistent Conditions: Maintain the same temperature, concentrations, and catalyst loading across all reactions.
-
Analysis: Monitor the reactions for conversion and, upon completion, determine the enantiomeric excess for each solvent.
-
Data Evaluation: Tabulate the results to identify the solvent that provides the optimal balance of reactivity and enantioselectivity.[2]
| Solvent | Dielectric Constant | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 92 (R) |
| Dichloromethane | 9.1 | 85 (R) |
| THF | 7.6 | 78 (R) |
| Acetonitrile | 37.5 | 60 (R) |
| Methanol | 32.7 | 58 (S) - Inversion! |
| Illustrative data from a solvent screen, demonstrating the profound impact of the solvent on enantioselectivity and even the major enantiomer formed. |
Q4: I've optimized the temperature and solvent, but the enantioselectivity is still moderate. Should I modify the catalyst or ligand?
Yes, fine-tuning the structure of the chiral catalyst or ligand is a powerful strategy for enhancing enantioselectivity.
Core Principle: The structure of the chiral ligand dictates the three-dimensional environment around the metal center or active site. Subtle changes to the ligand's steric bulk or electronic properties can significantly alter the non-covalent interactions that control stereoselectivity.[11][12]
Strategies for Ligand/Catalyst Modification:
-
Steric Tuning: Increasing or decreasing the steric bulk of the ligand can create a more defined chiral pocket, enhancing facial discrimination of the substrate.[13]
-
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the ligand can alter the reactivity of the catalyst and the strength of catalyst-substrate interactions.[11]
-
Structural Scaffolding: Sometimes, a completely different class of ligand may be necessary to achieve high enantioselectivity for a particular substrate.[11]
It's important to note that small changes in the substrate can also dramatically affect the outcome, and a catalyst that is optimal for one substrate may not be for another.[14][15]
Q5: Could the structure of my substrate be the limiting factor for enantioselectivity?
Absolutely. The interplay between the catalyst and the substrate is fundamental to asymmetric induction.
Core Principle: For high enantioselectivity, the chiral catalyst must be able to effectively differentiate between two possible binding orientations or reaction pathways of the substrate. If the substrate is too small, too flexible, or lacks sufficient functionality for strong interaction with the catalyst, achieving high levels of stereocontrol can be challenging.[16]
Considerations for Substrate Effects:
-
Steric Hindrance: The size and shape of substituents on the substrate can influence how it fits into the chiral pocket of the catalyst.[14]
-
Electronic Properties: The electronic nature of the substrate can affect its binding to the catalyst and its reactivity.[14]
-
Conformational Flexibility: Rigid substrates often give higher enantioselectivity than flexible ones because they present a more consistent face to the catalyst.
In some advanced catalytic systems, the enantioselectivity is surprisingly independent of the substrate's steric and electronic properties, suggesting a very robust catalytic pocket.[17] However, this is not typical. If you are working with a new substrate, it may be necessary to re-optimize the catalyst and reaction conditions.
References
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations - Benchchem. (n.d.).
- HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection | Annual Reviews. (2005). Annual Review of Materials Research.
-
Enantioselective synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications. (2003). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
- Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. (2002). Journal of the American Chemical Society.
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing). (2021). Organic Chemistry Frontiers. Retrieved January 14, 2026, from [Link]
-
Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands - American Chemical Society. (2002). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed. (2003). Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - RSC Publishing. (2021). Organic Chemistry Frontiers. Retrieved January 14, 2026, from [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis - PMC - NIH. (n.d.). Molecules. Retrieved January 14, 2026, from [Link]
- Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. (2002). ChemInform.
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing). (n.d.). Chemical Science. Retrieved January 14, 2026, from [Link]
-
Enzymatic strategies for asymmetric synthesis - RSC Publishing. (2021). Natural Product Reports. Retrieved January 14, 2026, from [Link]
- Effect of solvent on the enantioselectivity of chroman synthesis - Benchchem. (n.d.).
- Troubleshooting guide for low enantiomeric excess in chiral synthesis - Benchchem. (n.d.).
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction - MDPI. (n.d.). Molecules. Retrieved January 14, 2026, from [Link]
-
Solvent-Induced Enantioselectivity - ChemistryViews. (2017). Retrieved January 14, 2026, from [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands | PNAS. (n.d.). Proceedings of the National Academy of Sciences. Retrieved January 14, 2026, from [Link]
- Asymmetric-Synthesis. (n.d.).
-
How can the solvent affect enzyme enantioselectivity? | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Ligand and substrate effects on the enantioselectivity. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis - Hilaris Publisher. (2023). Retrieved January 14, 2026, from [Link]
-
(PDF) Enzymatic strategies for asymmetric synthesis - ResearchGate. (2021). Natural Product Reports. Retrieved January 14, 2026, from [Link]
-
Enantioselective Construction of Remote Quaternary Stereocenters - PMC - NIH. (n.d.). Nature Chemistry. Retrieved January 14, 2026, from [Link]
-
Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate - ACS Publications. (2020). ACS Catalysis. Retrieved January 14, 2026, from [Link]
-
Substrate and Catalyst Effects in the Enantioselective Copper-Catalysed C–H Insertion Reactions of α-Diazo-β-oxo Sulfones - ResearchGate. (2015). Retrieved January 14, 2026, from [Link]
-
Chiral‐at‐Iron Catalyst for Highly Enantioselective and Diastereoselective Hetero‐Diels‐Alder Reaction - PMC - PubMed Central. (2021). Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]
- Asymmetric reactions_synthesis. (n.d.).
-
Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach | The Journal of Organic Chemistry - ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Overcoming Incomplete Resolution of Enantiomers
Welcome to the Technical Support Center for Chiral Separations. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with achieving baseline resolution of enantiomers. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes. Chiral separation is a nuanced field where success often lies in the systematic optimization of multiple interacting parameters.[1][2] This guide is structured to walk you through the most common issues, from initial screening to final optimization, in a logical, problem-solution format.
Troubleshooting Guides: From Partial Separation to Baseline Resolution
This section directly addresses specific experimental issues. Each entry is formatted as a question you might ask when facing a particular problem, followed by a detailed, actionable answer.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
You've screened your racemic compound on a recommended chiral stationary phase (CSP), but the enantiomers are co-eluting or appearing as a single broad peak. Where do you start?
Q1: My enantiomers are not separating at all. Is my choice of chiral column wrong?
A1: Not necessarily. While the choice of the Chiral Stationary Phase (CSP) is the most critical factor, an immediate lack of separation does not automatically mean the column is unsuitable.[1] Chiral recognition is a complex three-dimensional process governed by subtle differences in interactions between the enantiomers and the CSP.[1][3] Before abandoning the column, a systematic optimization of the mobile phase and temperature is essential.
However, if optimization fails, the CSP is likely not providing the necessary chiral discrimination for your analyte. Chiral method development often begins by screening a set of diverse columns.[4][5][6] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points as they cover a broad range of compounds and can be used in multiple modes (normal phase, reversed-phase, polar organic).[1][7]
Experimental Protocol: Systematic Column Screening
-
Primary Screening: Select 3-4 columns with different chiral selectors. A common recommendation is to start with immobilized polysaccharide phases due to their versatility and robustness.[8]
-
Mobile Phase Conditions: For each column, test a minimum of two mobile phase systems (e.g., Normal Phase: Hexane/Ethanol; Reversed-Phase: Acetonitrile/Water with a buffer).
-
Initial Analysis: Inject the sample onto each column/mobile phase combination.
-
Evaluation: Examine the chromatograms for any sign of peak splitting or even a slight shoulder.[9] A shoulder is a positive indication that resolution can be achieved through method optimization. If only a single, sharp peak elutes after 30 minutes, it's best to move to the next column or mobile phase system.[4][5]
Q2: I see a small shoulder, but I can't get baseline separation. How can I optimize the mobile phase to improve resolution?
A2: A shoulder is an excellent sign! It indicates that chiral recognition is occurring. Now, the focus shifts to enhancing selectivity (α) and efficiency (N). The mobile phase composition is your primary tool for this.
-
Normal Phase (NP) / Polar Organic Mode:
-
Alcohol Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in the hexane or heptane mobile phase are critical. Systematically vary the alcohol percentage in small increments (e.g., 2-5%). A lower alcohol concentration generally increases retention and can improve selectivity, but may also broaden peaks.
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive (typically 0.1%) can dramatically improve peak shape and selectivity by suppressing unwanted interactions with the silica surface and enhancing desired interactions with the CSP.[9][10]
-
-
Reversed-Phase (RP) Mode:
-
Organic Modifier: The choice (acetonitrile vs. methanol) and concentration of the organic modifier affect enantioselectivity.[7]
-
Buffer pH and Strength: The pH of the aqueous portion of the mobile phase is crucial for ionizable compounds. Ensure the pH is at least 1-2 units away from the analyte's pKa to maintain a consistent ionization state. Buffer strength should be adequate, typically in the 10-20 mM range.[9]
-
Data Presentation: Effect of Mobile Phase Modifier on Resolution
| Mobile Phase (Hexane/IPA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 90:10 | 5.2 | 5.8 | 1.1 |
| 95:5 | 8.1 | 9.5 | 1.8 |
| 98:2 | 15.3 | 18.2 | 2.1 |
This table illustrates a typical trend where decreasing the modifier strength (lower % IPA) increases retention and resolution.
Q3: I've optimized the mobile phase, but resolution is still below 1.5. What role does temperature play?
A3: Temperature is a powerful but complex parameter in chiral separations.[11] Its effect is not always predictable and should be optimized empirically.
-
Decreasing Temperature: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to increased selectivity (α) and better resolution.[4][5] This is often the first strategy to try.
-
Increasing Temperature: Higher temperatures decrease mobile phase viscosity, which can lead to higher column efficiency (N) and sharper peaks.[4][5] In some less common cases, increasing the temperature can actually improve resolution or even reverse the elution order of the enantiomers.[1][11]
Therefore, a temperature optimization study is highly recommended.
Experimental Protocol: Temperature Optimization
-
Set Initial Temperature: Start at an ambient temperature, for example, 25°C.
-
Decrease Temperature: Lower the column temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and inject the sample at each step, allowing the system to fully equilibrate.
-
Increase Temperature: If resolution does not improve, return to 25°C and increase the temperature in 5°C increments (e.g., 30°C, 35°C, 40°C).
-
Evaluate: Monitor retention time, peak shape, and resolution at each temperature to determine the optimum. Maintain the temperature to within +/- 1°C for reproducibility.[4][5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
You have achieved separation, but the peaks are asymmetric, which compromises quantification and resolution.
Q4: My peaks are tailing. What are the common causes in chiral chromatography?
A4: Peak tailing, where the back half of the peak is broader than the front, is a common problem.[12] In chiral chromatography, the causes are often multifaceted:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., residual silanols) on the silica support can cause tailing.[12] This is particularly common for basic compounds.
-
Solution: Use a mobile phase additive. For basic analytes, add a small amount of a basic modifier like DEA. For acidic analytes, an acidic modifier like TFA can improve peak shape.[9]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[12][13]
-
Solution: Dilute your sample (e.g., 1:10 and 1:100 dilutions) and reinject. If the peak shape improves, you were overloading the column.[9]
-
-
Column Contamination/Degradation: Over time, strongly adsorbed impurities can accumulate at the head of the column, creating active sites that cause tailing.
Frequently Asked Questions (FAQs)
Q: How does flow rate affect chiral separations? A: Chiral separations often benefit from lower flow rates than typical achiral HPLC.[4][5] Slower flow rates can enhance the mass transfer kinetics, allowing more time for the enantiomers to interact with the CSP, which can lead to better resolution. The optimal flow rate is compound-dependent and could be as low as 0.2 mL/min for a 4.6 mm ID column.[4][5]
Q: What are "ghost peaks" and how can I get rid of them? A: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during gradient analysis or in blank runs.[12] They can originate from contamination in your mobile phase or sample solvent, or from sample carryover in the autosampler.[12] To troubleshoot, run a blank gradient without an injection. If the peaks are still present, the source is likely your mobile phase or system. If not, inject your sample solvent. If peaks appear, the solvent is contaminated. If the solvent blank is clean, the issue is likely carryover.[9]
Q: My column has been in storage. Do I need to do anything special to equilibrate it? A: Yes. Proper equilibration is critical, especially when changing mobile phases. Allow at least 10-20 column volumes of the new mobile phase to pass through the column. Some columns, particularly those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC), can take significantly longer (1-2 hours) to fully equilibrate.[4] Insufficient equilibration can lead to drifting retention times and poor reproducibility.
Q: Can I use Supercritical Fluid Chromatography (SFC) for my chiral separation? A: Absolutely. SFC is a powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC.[15][16] The same polysaccharide-based columns used in HPLC are typically used in SFC.[15] The mobile phase consists mainly of supercritical CO2 with a small percentage of a co-solvent (modifier), like methanol or ethanol.[15] SFC is also considered a "greener" technology due to the significant reduction in organic solvent consumption.[17]
Q: I am working with a volatile compound. Is Gas Chromatography (GC) a viable option? A: Yes, for volatile and thermally stable enantiomers, chiral GC is an excellent technique offering high efficiency and sensitivity.[18] The separation is achieved using a GC column coated with a chiral stationary phase, often based on derivatized cyclodextrins.[13][19] Optimization in GC involves adjusting the temperature ramp rate (slower ramps of 1-2°C/min often improve resolution) and the carrier gas linear velocity.[13]
References
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Optimization of Chiral Separations. Restek. [Link]
-
Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. [Link]
-
Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Strategies for Simplified Chiral Method Development. LCGC International. [Link]
-
Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Column. Journal of Chromatographic Science. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
How to fix asymmetrical chromatography peaks? Cytiva. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Enantiomers and Their Resolution. MDPI. [Link]
-
Resolution of Enantiomers by Non-Conventional Methods. ResearchGate. [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Journal of Chromatography A. [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
-
Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Gas chromatographic separation of enantiomers on novel chiral stationary phases. ResearchGate. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
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Technical Support Center: Purification of (S)-(-)-N,N-Dimethyl-1-phenethylamine Derivatives
Welcome to the technical support center for the purification of (S)-(-)-N,N-Dimethyl-1-phenethylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed here are grounded in established chemical practices to ensure reliability and reproducibility in your laboratory work.
This compound is a crucial chiral building block and auxiliary in asymmetric synthesis.[1][2] Achieving high enantiomeric purity is paramount for its effective use in pharmaceutical development and catalysis.[2] This guide provides practical, field-proven insights into the most common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives.
Diastereomeric Salt Crystallization
Diastereomeric salt formation is a classical and highly effective method for resolving chiral amines on a large scale.[3][4] The process involves reacting the racemic amine with a chiral acid to form two diastereomeric salts, which can then be separated based on differences in their solubility.[3][5][6]
Issue 1: No crystal formation after adding the chiral resolving agent.
-
Potential Cause 1: Inappropriate Solvent System. The solubility of both diastereomeric salts might be too high in the chosen solvent, preventing precipitation.
-
Solution: A systematic solvent screening is crucial.[4] Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). The ideal solvent will dissolve the salts at an elevated temperature but have low solubility for one of the diastereomers at room temperature or upon cooling.[7]
-
-
Potential Cause 2: Supersaturation. The solution may be supersaturated but lacks a nucleation point to initiate crystallization.
-
Potential Cause 3: Incorrect Stoichiometry. The molar ratio of the resolving agent to the amine can significantly impact salt formation and crystallization.
-
Solution: While a 1:1 ratio is a common starting point, it is not always optimal. Experiment with varying the molar equivalents of the chiral resolving agent, for instance, starting with 0.5 equivalents.[9]
-
Issue 2: Low enantiomeric excess (ee) after crystallization and liberation of the free amine.
-
Potential Cause 1: Co-crystallization. The desired and undesired diastereomeric salts may have similar solubilities, leading to their co-precipitation.
-
Solution: Perform multiple recrystallizations.[6] Dissolve the filtered crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. This process enriches the less soluble diastereomer in the solid phase. Washing the filtered crystals with a small amount of cold, fresh solvent is also critical to remove residual mother liquor containing the more soluble diastereomer.[8]
-
-
Potential Cause 2: Insufficient Equilibration. The crystallization process may not have reached thermodynamic equilibrium, resulting in incomplete separation.
-
Solution: Adjust the stirring time and cooling rate. Slow, controlled cooling often yields purer crystals. Experiment with equilibration times; for some systems, longer periods can improve separation, while for others, a kinetic resolution might require faster processing.[9]
-
-
Potential Cause 3: Inappropriate Resolving Agent. The chosen chiral acid may not provide sufficient discrimination between the two amine enantiomers.
Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[10] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are standard methods.[4][10] SFC is often preferred for preparative scale due to faster separations and reduced solvent consumption.[11][]
Issue 1: Poor or no separation of enantiomers on a chiral column.
-
Potential Cause 1: Incorrect Chiral Stationary Phase (CSP). The selectivity of a CSP is highly dependent on the analyte's structure.
-
Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition, including modifiers and additives, is critical for achieving resolution.
-
Solution (HPLC): For normal-phase chromatography, typical mobile phases consist of hexane/isopropanol or hexane/ethanol. Adjusting the ratio of the alcohol modifier can significantly impact retention and selectivity.
-
Solution (SFC): In SFC, carbon dioxide is the main mobile phase, modified with a polar solvent like methanol.[14] The addition of acidic or basic additives is often necessary to improve peak shape and selectivity for amines.[10] For basic analytes, adding a small amount of an amine like diethylamine (DEA) can prevent peak tailing.[10] Conversely, acidic additives like trifluoroacetic acid (TFA) can also be effective.[15]
-
-
Potential Cause 3: Additive "Memory Effect". Chiral stationary phases can retain acidic or basic additives, affecting subsequent separations.[16]
Issue 2: Peak tailing or broad peaks.
-
Potential Cause 1: Secondary Interactions with Silica. The free silanol groups on the silica support of the CSP can interact strongly with basic amines, causing peak tailing.
-
Solution: Add a competing base to the mobile phase, such as diethylamine or triethylamine (typically 0.1-0.2%).[10] This additive will interact with the active sites on the stationary phase, leading to more symmetrical peaks for the amine analyte.
-
-
Potential Cause 2: Column Overload. Injecting too much sample can lead to broadened, asymmetrical peaks, especially in preparative chromatography.
-
Solution: Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution. If overloading occurs, reducing the injection volume or sample concentration is necessary. Adding an acid like TFA to the sample diluent has been shown to increase loading capacity in some SFC applications.[11]
-
Acid-Base Extraction
Acid-base extraction is a fundamental purification technique used to separate amines from neutral or acidic impurities based on their differing solubilities in aqueous and organic solvents.[18]
Issue 1: Low recovery of the amine after extraction and basification.
-
Potential Cause 1: Incomplete Protonation/Deprotonation. The pH of the aqueous layer was not sufficiently acidic during the extraction step or not sufficiently basic during the recovery step.
-
Solution: During the acid wash, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine into its water-soluble salt form.[19] Use a pH meter or pH paper to verify. When recovering the free amine, add a strong base (e.g., NaOH) until the aqueous layer is strongly basic (pH 12-14) to ensure complete deprotonation back to the neutral, organic-soluble form.[19]
-
-
Potential Cause 2: Emulsion Formation. A stable emulsion can form at the interface between the organic and aqueous layers, trapping the product and making separation difficult.
-
Solution: To break an emulsion, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the layers. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.
-
-
Potential Cause 3: Amine Salt Solubility in Organic Solvent. Some amine salts may have partial solubility in the organic solvent, leading to incomplete extraction into the aqueous phase.
-
Solution: Perform multiple extractions with the acidic aqueous solution (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient way to transfer the amine salt into the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for large-scale (multi-gram to kg) purification of this compound?
A1: For large-scale purification, diastereomeric salt crystallization is often the most economical and practical method.[3][4] While preparative SFC is a powerful technique, it can become prohibitively expensive at very large scales.[4] Acid-base extraction is primarily for removing acidic or basic impurities, not for resolving enantiomers.
Q2: What is a good starting point for a chiral resolving agent for a phenethylamine derivative?
A2: (+)-Tartaric acid is an excellent and widely used choice for the resolution of chiral bases and is a logical starting point.[3][6] It is commercially available, relatively inexpensive, and has a proven track record. If tartaric acid does not provide adequate separation, other options like (-)-mandelic acid or (+)-camphor-10-sulfonic acid can be explored.[6]
Q3: How do I regenerate the free amine from its diastereomeric salt?
A3: After isolating the desired diastereomeric salt by filtration, it should be dissolved or suspended in water. Then, a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to deprotonate the ammonium salt and liberate the free amine.[6][19] The neutral amine will typically become insoluble in the aqueous solution and can be extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer is then dried and the solvent evaporated to yield the purified enantiomeric amine.
Q4: Can I use a chiral derivatizing agent to help with purification?
A4: Yes, reacting the racemic amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) forms a pair of diastereomers that are covalently bonded.[20][21] These diastereomers can then be separated using standard, non-chiral chromatography (like silica gel flash chromatography) because they have different physical properties.[21] However, this method requires an additional chemical step to cleave the derivatizing agent to recover the pure amine enantiomer, which can add complexity and potentially lower the overall yield.[21]
Q5: My amine streaks badly on my silica gel TLC plate and column. How can I fix this?
A5: Streaking of amines on silica gel is a common problem caused by the strong interaction between the basic amine and the acidic silica surface. To mitigate this, add a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide, to the chromatography eluent.[22] This will neutralize the acidic sites on the silica, resulting in sharper spots on the TLC plate and better peak shape during column chromatography.
Visual Workflows & Data
Workflow for Selecting a Purification Method
This decision tree outlines a logical approach to choosing the appropriate purification technique based on scale and objective.
Caption: Decision tree for purification method selection.
Typical Solvent Screening for Diastereomeric Crystallization
The choice of solvent is critical for successful resolution. A preliminary screening with small quantities can save significant time and material.
| Solvent System | Polarity | Typical Observation | Suitability |
| Methanol | High | Salts often highly soluble, even when cold | Low (May work for less soluble salts) |
| Ethanol | High | Good starting point, balances solubility | High |
| Isopropanol (IPA) | Medium | Often provides good differential solubility | High |
| Acetone | Medium | Can be effective, but salts may oil out | Medium |
| Ethyl Acetate | Low-Medium | Lower solubility, may require heating | Medium |
| IPA / Water Mixtures | Variable | Allows fine-tuning of polarity and solubility | High (Good for optimization) |
| Toluene | Low | Salts usually poorly soluble | Low (Can be used as an anti-solvent) |
General Protocol: Diastereomeric Salt Resolution
This protocol provides a standardized workflow for the resolution of a racemic phenethylamine derivative using (+)-tartaric acid.
Caption: Standard protocol for diastereomeric salt resolution.
References
-
Pinto, I., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 63(4), 1007-1015. Available from: [Link]
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Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(23), 5727. Available from: [Link]
-
Wikipedia. (n.d.). Chiral resolution. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Grinberg, N., et al. (2012). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Journal of Liquid Chromatography & Related Technologies, 35(10), 1389-1402. Available from: [Link]
-
LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
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LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
- Reddit. (2024). Amine workup. r/Chempros.
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Hwang, S. M., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(30), 4992-4999. Available from: [Link]
- BenchChem. (n.d.).
-
separations.uk.com. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. Available from: [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available from: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.
- König, W. A., & Benecke, I. (1981). Gas chromatographic separation of enantiomers of amines and amino alcohols on chiral stationary phases.
-
Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Available from: [Link]
- Confluence. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic.
-
Welch, C. J., et al. (2018). Chiral SFC-UV separation of amine and imine derivative using standard screening conditions on six different CSPs as detailed in the experimental section. ResearchGate. Available from: [Link]
- BenchChem. (n.d.). (R)-(+)-N,N-Dimethyl-1-phenylethylamine. BenchChem.
-
Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840. Available from: [Link]
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
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Novak, U., & Knez, Ž. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1541-1555. Available from: [Link]
-
Ghosh, A., et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 3841-3847. Available from: [Link]
- University of Colorado Boulder. (n.d.).
- Ōi, S., et al. (1989). A Practical Method for Optical Resolution of 1,1´-Binaphthyl-2,2'-dicarboxylic Acid via 1-Phenylethylamides. Bulletin of the Chemical Society of Japan, 62(3), 956-957.
- Jacob, R. A. (1982). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment.
-
Szymańska, K., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3326. Available from: [Link]
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...
- University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry and Biochemistry.
- designer-drug.com. (n.d.). Synthesis and resolution of alpha-phenylethylamine. designer-drug.com.
- Morris, H. (2020, May 8).
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Chromatography Today. Available from: [Link]
- CymitQuimica. (n.d.). (S)-(-)-N,N-Dimethyl-1-phenylethylamine. CymitQuimica.
- Chem-Impex. (n.d.). (S)-(-)-N,N-Dimethyl-1-phenylethylamine. Chem-Impex.
- Fisher Scientific. (n.d.). (S)-(-)-N,N-Dimethyl-1-phenylethylamine 98.0+%, TCI America. Fisher Scientific.
- Sigma-Aldrich. (n.d.). N,N-Dimethyl-1-phenylethylamine AldrichCPR. Sigma-Aldrich.
- AMI Scientific. (n.d.). TCI D1687-5G 17279-31-1 (S)-(-)-N,N-Dimethyl-1-phenylethylamine. AMI Scientific.
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Stability of (S)-(-)-N,N-Dimethyl-1-phenethylamine under different reaction conditions
Technical Support Center: (S)-(-)-N,N-Dimethyl-1-phenethylamine
Welcome to the technical support guide for this compound (CAS RN: 17279-31-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for handling this versatile chiral amine. While noted for its general stability and utility in asymmetric synthesis[1], understanding its behavior under specific experimental conditions is critical for achieving reproducible and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address potential issues you may encounter.
General Stability and Storage
Question: What are the recommended storage conditions for this compound, and why?
Answer: Proper storage is the first line of defense against degradation. It is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Some suppliers also recommend storage in a cool, dark place below 15°C.[2]
-
Causality: The compound is a tertiary amine, which can be susceptible to air oxidation over time, potentially forming the corresponding N-oxide. Storing under inert gas minimizes this risk. The recommendation for refrigeration and dark storage is to prevent potential thermal and photolytic degradation pathways. The material is also described as being sensitive to air and light.[2]
Question: My sample has developed a slight yellow or orange color. Is it still usable?
Answer: The pure compound is typically a colorless to light yellow or light orange clear liquid.[1][3] A slight color change may indicate the formation of minor impurities, likely through oxidation. For non-critical applications, the material may still be suitable. However, for sensitive applications such as in asymmetric synthesis where catalyst poisoning is a concern, or in pharmaceutical development, it is crucial to re-analyze the purity. We recommend analysis by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any potential degradants.
Stability in Acidic Conditions
Question: How stable is the compound in the presence of strong or weak acids? Will it hydrolyze?
Answer: this compound, like other tertiary amines, is generally stable in acidic conditions. It will readily react with acids to form the corresponding ammonium salt. This protonation of the nitrogen atom protects it from many degradation pathways. The C-N bond is not susceptible to hydrolysis under typical acidic conditions used in workups or salt formation. For example, in synthetic procedures, hydrochloric acid is often used to create a salt for purification without degrading the core structure.[4]
-
Expert Insight: The formation of an ammonium salt increases the compound's water solubility and typically enhances its stability by preventing oxidation at the nitrogen. When working with acidic media, the primary consideration is the compound's potential precipitation as a salt, depending on the solvent system, rather than chemical degradation.
Stability in Basic Conditions
Question: Can I use strong bases like NaOH or LDA with this compound? Is there a risk of elimination or other side reactions?
Answer: Caution is advised when using strong, non-nucleophilic bases, particularly at elevated temperatures. The proton at the benzylic position (the carbon attached to both the phenyl ring and the dimethylamino group) is acidic due to the stabilizing effect of the phenyl ring.
-
Mechanism of Concern: A strong base could potentially abstract this benzylic proton to form a carbanion. While unlikely to lead to significant degradation under standard workup conditions (e.g., aqueous NaOH), highly forcing conditions (e.g., organolithium bases at elevated temperatures) could promote side reactions. However, the primary structure is generally robust under moderately basic conditions used for extraction and neutralization.[4]
Oxidative and Reductive Stability
Question: My reaction involves an oxidizing agent (e.g., H₂O₂, KMnO₄). Will this compound be stable?
Answer: No, the compound is not stable in the presence of strong oxidizing agents. The tertiary amine functionality is a primary target for oxidation.
-
Potential Degradation Pathways:
-
N-Oxide Formation: Mild oxidants can convert the tertiary amine to the corresponding N-oxide.
-
N-Dealkylation: More aggressive oxidants can lead to the cleavage of the N-methyl groups. For instance, the oxidation of similar tertiary amines can be complex.[5] Studies on related dimethylamines have shown that strong oxidants like ozone, permanganate, and hydrogen peroxide can lead to the formation of various byproducts, including nitrosamines if nitrite precursors are present.[6]
-
Enzymatic Oxidation: In biological systems, phenethylamines are substrates for enzymes like monoamine oxidase (MAO), which catalyze their oxidative deamination.[7][8][9]
-
Question: Is the compound stable to common reducing agents like NaBH₄ or H₂/Pd?
Answer: Yes, this compound is generally stable under standard reductive conditions. The tertiary amine and the phenyl ring are not reducible by common catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or hydride reagents (e.g., NaBH₄, LiAlH₄). This stability allows it to be used in syntheses where other functional groups in the molecule are being reduced. For example, diborane has been used to reduce an amide in the presence of a similar N,N-dimethyl-phenylethylamine structure without affecting the amine.[10]
Thermal and Photolytic Stress
Question: What is the thermal stability of this compound? Can I distill it?
Answer: The compound has good thermal stability and can be purified by vacuum distillation. The reported boiling point is 81°C at 16 mmHg or 71°C at 12 mmHg.[1] Distillation at atmospheric pressure (boiling point approx. 207-212°C[11]) is not recommended as it may lead to thermal decomposition. Always perform distillations under reduced pressure to minimize thermal stress.
Question: Is the compound light-sensitive?
Answer: Yes, there is a potential for light sensitivity, as is common with many aromatic amines.[2] Prolonged exposure to UV light can potentially lead to photo-oxidation or the formation of radical species. It is best practice to store the material in amber vials and to conduct reactions in vessels protected from direct light, for example, by wrapping the flask in aluminum foil.
Chiral Stability
Question: Under what conditions might racemization of the stereocenter occur?
Answer: The chiral integrity of this compound is generally robust under most standard reaction conditions (acidic, mild basic, reductive). The primary risk for racemization comes from conditions that can reversibly deprotonate the benzylic position.
-
Mechanism for Racemization: The abstraction of the benzylic proton by a very strong base would generate a planar, resonance-stabilized carbanion. Reprotonation of this intermediate could occur from either face, leading to a loss of stereochemical purity.
-
Preventative Measures:
-
Avoid the use of exceptionally strong bases (e.g., alkyl lithiums, LDA) in combination with high temperatures.
-
If a strong base is required, conduct the reaction at the lowest possible temperature (e.g., -78°C) to minimize the rate of proton exchange.
-
Routinely verify the enantiomeric purity of your material using a suitable chiral analytical method (e.g., chiral GC or HPLC) after it has been subjected to potentially harsh conditions.
-
Experimental Protocols & Data
Forced Degradation Study Protocol
This protocol provides a framework for testing the stability of this compound in your specific reaction matrix.
Caption: Workflow for a Forced Degradation Study.
Potential Oxidative Degradation Pathway
Caption: Potential Pathways for Oxidative Degradation.
Summary of Stability Profile
| Condition | Stability | Potential Degradants / Byproducts | Recommended Precautions |
| Storage (2-8°C, Inert Gas) | High | Minimal; potential for slow oxidation. | Store under Argon/Nitrogen in a sealed, dark container.[2] |
| Strong Acid (e.g., 1M HCl) | High | Forms stable ammonium salt. | None required for stability; consider solubility of the resulting salt. |
| Strong Base (e.g., 1M NaOH) | Moderate | Generally stable at RT; risk of racemization/elimination at high temps. | Use at low temperatures; avoid prolonged exposure to heat. |
| Oxidizing Agents (H₂O₂, KMnO₄) | Low | N-oxides, N-dealkylated products. | Avoid contact with oxidizing agents unless intended for reaction.[5][6] |
| Reducing Agents (NaBH₄, H₂/Pd) | High | Stable; no reaction expected. | None required. |
| Thermal Stress (>100°C) | Moderate | Potential for decomposition at high temperatures. | Purify using vacuum distillation.[1] |
| UV Light Exposure | Moderate-Low | Potential for photo-oxidation. | Protect from light using amber vials or by covering flasks.[2] |
References
-
Horner, L., & Schwenk, E. (1950). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Angewandte Chemie. [Link]
-
Wahlström, R., Styles, C., & Hägglund, G. (2014). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods. [Link]
-
Chapman, N. B., & Williams, J. F. A. (1952). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society (Resumed), 5044-5049. [Link]
-
OSHA. (1987). N,N-Dimethylethylamine. OSHA Technical Manual. [Link]
-
Shannon, W. A., & Hanker, J. S. (1976). Ultrastructural Cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) Oxidation Reactions. "Activation" and Inhibition Studies. Journal of Histochemistry & Cytochemistry. [Link]
-
Wikipedia. Phenethylamine. Wikipedia. [Link]
-
Fischer, E., et al. (1972). Urinary elimination of phenethylamine. Biological Psychiatry. [Link]
-
SpecAU. (S)-(-)-NN-Dimethyl-1-phenylethylamine. SpecAU Website. [Link]
-
PubChem. (R)-(+)-N,N-Dimethyl-1-phenylethylamine. PubChem Database. [Link]
-
Organic Syntheses. β-PHENYLETHYLDIMETHYLAMINE. Organic Syntheses. [Link]
-
Andrzejewski, P., Kasprzyk-Hordern, B., & Nawrocki, J. (2007). N-nitrosodimethylamine formation during treatment with strong oxidants of dimethylamine containing water. Water Science and Technology. [Link]
-
Hanker, J. S., et al. (1973). Ultrastructural cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) oxidation reactions. Histochemie. [Link]
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- 6. N-nitrosodimethylamine formation during treatment with strong oxidants of dimethylamine containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrastructural cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) oxidation reactions. "activation" and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. N,N-Dimethylphenethylamine | 1126-71-2 [chemicalbook.com]
Technical Support Center: Navigating Side Reactions and Byproducts in Derivatization
Welcome to the Technical Support Center for chemical derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during analytical sample preparation. Here, we move beyond simple protocols to explain the "why" behind experimental challenges, empowering you to develop robust and reliable analytical methods.
I. Foundational Principles of Derivatization & Troubleshooting
Chemical derivatization is a powerful technique to enhance the analytical properties of compounds, making them more suitable for techniques like Gas Chromatography (GC) and Liquid Chromatography (LC). The primary goals are often to increase volatility, improve thermal stability, and enhance detectability.[1][2] However, the chemical reactions involved are not always perfect and can lead to a variety of side reactions and unwanted byproducts.
Frequently Asked Questions (FAQs) - General Derivatization Issues
Q1: My derivatization reaction is incomplete, showing both the analyte and the derivatized product. What are the likely causes?
A1: Incomplete derivatization is a frequent issue stemming from several factors:
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Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to water.[3][4][5] Moisture in your sample, solvents, or glassware will react preferentially with the reagent, consuming it and leaving your analyte unreacted.[4][5]
-
Insufficient Reagent: It's crucial to use a molar excess of the derivatization reagent to drive the reaction to completion, especially when dealing with complex matrices or samples with unknown concentrations of the target analyte.[4][6]
-
Suboptimal Reaction Conditions: Time and temperature are critical parameters.[5][7] Some reactions require heating to proceed at an adequate rate, while others may need extended reaction times for sterically hindered molecules.[5]
-
Reagent Degradation: Derivatization reagents can degrade over time, particularly if not stored under the recommended anhydrous and inert conditions.[8] Always use fresh or properly stored reagents.
-
Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction, either by competing for the reagent or by altering the reaction environment.[9][10]
Q2: I'm observing unexpected peaks in my chromatogram after derivatization. How can I identify their source?
A2: Extraneous peaks can originate from several sources:
-
Reagent Byproducts: The derivatization reaction itself will produce byproducts. For example, silylation with BSTFA produces N-methyltrifluoroacetamide.[11] It's essential to know the expected byproducts of your chosen reagent to avoid misidentification.
-
Excess Reagent: Injecting a large excess of the derivatization reagent can lead to a large peak in the chromatogram, which may interfere with the analysis of early-eluting compounds.[4]
-
Solvent Impurities: The solvents used in your derivatization and sample preparation must be of high purity to avoid introducing contaminants.[1]
-
Side Reactions: The analyte itself or other molecules in the sample matrix may undergo side reactions with the derivatization reagent, leading to a variety of unexpected products.
Troubleshooting Workflow for Incomplete Derivatization
Below is a systematic approach to diagnosing and resolving incomplete derivatization.
Caption: A logical flowchart for troubleshooting incomplete derivatization.
II. Silylation: A Deep Dive into Common Challenges
Silylation is one of the most widely used derivatization techniques, replacing active hydrogens with a trimethylsilyl (TMS) or other silyl group.[2] While effective, it is prone to specific side reactions.
Frequently Asked Questions (FAQs) - Silylation
Q1: My silylation reaction failed, and I only see my starting material. What went wrong?
A1: Complete failure of a silylation reaction is most often due to:
-
Inactive Reagent: Silylating agents are extremely sensitive to moisture.[3][6] Hydrolysis of the reagent by atmospheric water is a common cause of inactivation.[6]
-
Protic Solvents: Using protic solvents like alcohols or water is generally not recommended as they will react with the silylating agent, consuming it before it can react with your analyte.[6][11]
-
Insufficient Catalyst: Some silylating reagents, particularly chlorosilanes, require a base catalyst like pyridine or triethylamine to proceed efficiently.[6]
Q2: My silyl ether derivative seems to be degrading during workup or analysis. Why is this happening?
A2: Silyl ethers exhibit varying stability. Less sterically hindered silyl ethers, like TMS ethers, are susceptible to hydrolysis under acidic or basic conditions.[6] This can occur during an aqueous workup or even on the slightly acidic surface of a standard silica gel chromatography column.[6] Bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) offer significantly greater stability.[3]
Common Silylation Reagents and Their Byproducts
| Reagent | Abbreviation | Common Byproducts | Volatility of Byproducts | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide, Trifluoroacetamide | Volatile | A strong and versatile silylating agent.[12] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Highly Volatile | The most volatile of the TMS acetamides, useful for trace analysis.[1][11] |
| Trimethylchlorosilane | TMCS | HCl | Volatile | Often used as a catalyst with other silylating agents.[13] |
| Hexamethyldisilazane | HMDS | Ammonia | Volatile | A weaker silylating agent, often used with a catalyst.[1] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | N-methyltrifluoroacetamide | Volatile | Forms t-BDMS derivatives which are much more stable to hydrolysis than TMS derivatives.[13] |
Protocol: Silylation of a Hindered Alcohol
This protocol provides a robust method for the derivatization of a sterically hindered hydroxyl group using MTBSTFA, which forms a stable t-BDMS ether.
-
Preparation: Ensure all glassware is rigorously dried in an oven at 150°C for at least 4 hours and allowed to cool in a desiccator.
-
Sample Preparation: Dissolve approximately 1-5 mg of the analyte in 200 µL of anhydrous pyridine in a 1 mL reaction vial.
-
Reagent Addition: Add 100 µL of MTBSTFA to the vial. A molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended.[5]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours. Reaction time and temperature may need optimization depending on the specific analyte.[5][14]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
III. Acylation: Addressing Byproducts and Reaction Conditions
Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into a molecule, typically by reacting an alcohol, amine, or thiol with an acid anhydride or acyl halide.[1][12] This reduces polarity and can introduce halogenated groups for enhanced detection by Electron Capture Detectors (ECD).[1]
Frequently Asked Questions (FAQs) - Acylation
Q1: My acylation reaction with an acid anhydride is complete, but I'm having issues with my chromatography. What could be the problem?
A1: A major consideration with acylation using acid anhydrides or acyl halides is the formation of acidic byproducts.[1][15] For example, trifluoroacetic anhydride (TFAA) will produce trifluoroacetic acid. These acidic byproducts can be corrosive to the GC column and may need to be removed before analysis.[13][15] This is often achieved by performing the reaction in a solvent like pyridine that can neutralize the acid byproduct, or by a workup/extraction step.[1]
Q2: Are there acylation reagents that don't produce acidic byproducts?
A2: Yes, activated amide reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) and perfluoroacylimidazoles (e.g., TFAI) are excellent alternatives.[1][15] They react smoothly and do not produce corrosive acid byproducts, often simplifying sample preparation.[15] For instance, the principal byproduct of MBTFA is N-methyltrifluoroacetamide, which is volatile and generally does not interfere with chromatography.[13][15]
Managing Acylation Byproducts
The choice of acylation reagent has a direct impact on the byproducts generated and the necessary sample workup.
Caption: Byproduct management strategies in acylation reactions.
Protocol: Acylation of an Amine for ECD Analysis
This protocol details the derivatization of a primary amine with heptafluorobutyric anhydride (HFBA) to enhance its detectability by ECD.
-
Sample Preparation: To a dried sample containing the amine (approximately 1 mg), add 100 µL of ethyl acetate and 50 µL of pyridine.
-
Reagent Addition: Add 20 µL of HFBA.
-
Reaction: Cap the vial and heat at 70°C for 20 minutes.
-
Workup: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent like hexane for injection into the GC-ECD.
IV. The Challenge of Matrix Effects
In complex samples from biological or environmental sources, the sample "matrix" refers to all components other than the analyte of interest.[16] These components can significantly impact the derivatization process and the final analysis.
Frequently Asked Questions (FAQs) - Matrix Effects
Q1: How can the sample matrix interfere with my derivatization reaction?
A1: Matrix components can interfere in several ways:
-
Reagent Consumption: Other compounds in the matrix with active hydrogens can compete with the analyte for the derivatization reagent, leading to incomplete derivatization of the target.
-
Signal Suppression or Enhancement: In mass spectrometry, co-eluting matrix components can affect the ionization of the derivatized analyte, leading to inaccurate quantification.[9][10][16] This can manifest as either suppression or enhancement of the analyte's signal.[9]
Q2: What strategies can be used to mitigate matrix effects in derivatization?
A2: Several approaches can be taken:
-
Sample Clean-up: Employing a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) before derivatization can remove many interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also lower the analyte concentration below the detection limit.[17]
-
Use of an Internal Standard: An isotopically labeled internal standard that behaves similarly to the analyte can help to compensate for matrix effects during quantification.
-
Derivatization to Shift Retention Time: Derivatization can be used to move the analyte's chromatographic peak away from interfering matrix components.[16]
This technical guide provides a framework for understanding and troubleshooting common issues in derivatization. By considering the underlying chemistry of these reactions, researchers can develop more robust and reliable analytical methods.
References
- BenchChem. (n.d.). issues with silylation reactions in protic solvents.
- BenchChem. (n.d.). Technical Support Center: Overcoming Matrix Effects in Complex Samples with Derivatization.
- BenchChem. (n.d.). Troubleshooting guide for scaling up silylation reactions.
- Regis Technologies, Inc. (n.d.). GC Derivatization.
- Kanani, H., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites.
- BenchChem. (n.d.). troubleshooting incomplete derivatization of Erucate for chromatography.
- ResearchGate. (n.d.). Acylation Derivatization Reagents.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- ResearchGate. (n.d.). Optimization of the derivatization with (a) temperature, (b) reaction....
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Sigma-Aldrich. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- IJARPB. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- ResearchGate. (n.d.). Optimization of the derivatization for a temperature (°C), b reaction....
- ResearchGate. (2025). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents | Request PDF.
- Taylor & Francis. (n.d.). Derivatization – Knowledge and References.
- PubMed. (2013). Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry.
- Waters Knowledge Base. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475.
- United Chemical Technologies (UCT). (n.d.). Derivatizing Reagents.
- BenchChem. (n.d.). Strategies to minimize cadaverine degradation during derivatization.
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Technical Support Center: Enhancing Chiral Auxiliary Recovery Efficiency
Welcome to the Technical Support Center for chiral auxiliary applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize chiral auxiliaries and seek to optimize their recovery for improved cost-effectiveness and sustainability in asymmetric synthesis.[1][2] Here, we delve into common challenges and provide practical, field-tested solutions to enhance the efficiency of your recovery processes.
The ability to efficiently recover and reuse a chiral auxiliary is a critical factor in the economic viability and environmental impact of a synthetic route.[1][2] An ideal chiral auxiliary protocol involves not only high diastereoselectivity in the key transformation but also straightforward, high-yielding cleavage and recovery steps that do not compromise the stereochemical integrity of the product.[2][3][] This center will address specific troubleshooting scenarios and frequently asked questions to help you achieve these goals.
Troubleshooting Guide: Common Issues in Chiral Auxiliary Recovery
This section addresses specific problems researchers may encounter during the cleavage and recovery of chiral auxiliaries, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low Recovery Yield of the Chiral Auxiliary
Q: I'm experiencing a significant loss of my chiral auxiliary during the recovery process after cleavage. What are the potential causes and how can I improve the yield?
A: Low recovery yield is a frequent issue stemming from several factors throughout the cleavage and work-up procedure. Identifying the specific cause is crucial for effective troubleshooting.
Potential Causes and Solutions:
-
Incomplete Cleavage: The auxiliary may not be fully cleaved from the product, leading to its loss during the product purification phase.
-
Troubleshooting: Monitor the cleavage reaction closely using TLC or LC-MS to ensure it has gone to completion.[5] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for potential side reactions or epimerization.[5] For sterically hindered substrates where cleavage is sluggish, switching to a more potent cleavage reagent or a different cleavage methodology (e.g., reductive cleavage instead of hydrolysis) may be necessary.[5][6]
-
-
Degradation of the Auxiliary: The conditions used for cleavage (e.g., harsh acidic or basic hydrolysis, high temperatures) might be degrading the auxiliary itself.[5]
-
Troubleshooting: Opt for milder cleavage conditions.[6] For instance, when using lithium hydroperoxide (LiOOH) for the hydrolysis of Evans oxazolidinones, careful temperature control at 0 °C is recommended to prevent degradation and side reactions.[6][7] If the auxiliary is sensitive to certain pH ranges, select a cleavage method that operates under more neutral conditions.[5]
-
-
Suboptimal Extraction and Work-up: The auxiliary may have significant solubility in the organic phase or insufficient solubility in the aqueous phase during extraction, leading to poor separation from the product.
-
Troubleshooting: The pH of the aqueous phase is critical. For amine-based auxiliaries, ensure the aqueous layer is sufficiently acidic (e.g., pH < 2) to fully protonate the auxiliary and facilitate its extraction into the aqueous phase. Conversely, for acidic auxiliaries, the aqueous layer should be basic. Perform multiple extractions with smaller volumes of solvent to improve efficiency. A salting-out effect, by saturating the aqueous layer with salts like NaCl, can also help drive the auxiliary into the appropriate phase.
-
-
Emulsion Formation: Stable emulsions during liquid-liquid extraction can trap the auxiliary, leading to physical loss.
-
Troubleshooting: To break emulsions, try adding a small amount of brine or a different organic solvent. Gentle swirling instead of vigorous shaking can prevent emulsion formation. In persistent cases, filtration through a pad of Celite® can be effective.
-
-
Volatility of the Auxiliary: Some auxiliaries or their salts may be volatile and lost during solvent removal under reduced pressure.
-
Troubleshooting: Use a rotary evaporator with care, ensuring the bath temperature is kept as low as possible. For highly volatile auxiliaries, consider alternative solvent removal methods like freeze-drying (lyophilization) if applicable.
-
Problem 2: Contamination of the Recovered Auxiliary
Q: My recovered chiral auxiliary is contaminated with the product or other impurities. How can I improve its purity for reuse?
A: The purity of the recovered auxiliary is paramount for its successful reuse in subsequent reactions. Contamination can lead to lower diastereoselectivity and the introduction of unwanted byproducts.
Potential Causes and Solutions:
-
Inefficient Separation from the Product: The most common issue is incomplete separation of the auxiliary from the desired product.
-
Troubleshooting: Optimize the extraction protocol as described above. Adjusting the pH of the aqueous phase can dramatically improve the partitioning of the acidic or basic product and auxiliary into different layers. For example, after cleaving an Evans auxiliary to yield a carboxylic acid, basifying the aqueous layer will deprotonate the acid, keeping it in the aqueous phase, while the neutral auxiliary can be extracted with an organic solvent.
-
-
Co-extraction of Reagents or Byproducts: Reagents from the cleavage step or byproducts from the main reaction can be carried through the work-up.
-
Troubleshooting: Incorporate additional wash steps in your work-up. For example, a wash with a dilute solution of sodium bisulfite or sodium thiosulfate can remove residual oxidizing agents. A wash with a saturated sodium bicarbonate solution can remove acidic impurities.
-
-
Final Purification: Simple extraction may not be sufficient to achieve the desired purity.
-
Troubleshooting: The recovered auxiliary can often be purified by recrystallization or distillation.[1][5] For Oppolzer's sultam, recrystallization from an appropriate solvent system can yield highly pure material.[8] For liquid auxiliaries, distillation under reduced pressure is a viable option. Column chromatography is also an effective, albeit more resource-intensive, method for purification.
-
Problem 3: Racemization or Epimerization of the Auxiliary or Product
Q: I'm observing a loss of stereochemical purity in my product or the recovered auxiliary. What could be causing this and how can I prevent it?
A: Maintaining the stereochemical integrity of both the product and the auxiliary is the primary goal of asymmetric synthesis. Epimerization, particularly at a stereocenter alpha to a carbonyl group, is a common pitfall.[6]
Potential Causes and Solutions:
-
Harsh Cleavage Conditions: Strongly basic or acidic conditions, especially at elevated temperatures, can lead to the deprotonation and reprotonation of acidic protons, causing epimerization.[5][6]
-
Troubleshooting: Employ the mildest possible cleavage conditions.[5] For base-sensitive products, reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be a good alternative to hydrolysis.[6][9] However, be mindful that these reagents can also reduce other functional groups.[6] Careful control of temperature is critical; performing the cleavage at 0 °C or below can significantly suppress epimerization.[6]
-
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base in reagents or solvents can catalyze epimerization during the reaction or work-up.
-
Troubleshooting: Ensure all reagents and solvents are of high purity and are properly dried. The work-up procedure should be designed to neutralize any acidic or basic species as quickly as possible.[5]
-
The following decision-making workflow can guide the optimization of your chiral auxiliary recovery process:
Caption: A workflow for troubleshooting and optimizing chiral auxiliary recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving chiral auxiliaries?
A1: The choice of cleavage method depends on the type of auxiliary and the stability of the product.[6] Common methods include:
-
Hydrolysis (Acidic or Basic): Used to convert N-acyl auxiliaries into carboxylic acids. Lithium hydroxide (LiOH) in the presence of hydrogen peroxide is a common reagent for Evans oxazolidinones.[7][10]
-
Reductive Cleavage: Employs reducing agents like LiAlH₄ or LiBH₄ to yield primary alcohols.[6][9] This is a milder alternative for substrates sensitive to hydrolysis.[6]
-
Transesterification: Converts the auxiliary adduct to an ester, which can be useful for subsequent transformations or purification. Reagents like titanium(IV) isopropoxide in an alcohol are used for this purpose.[11]
Q2: Can I recycle my chiral auxiliary, and is it worth the effort?
A2: Yes, a key advantage of using chiral auxiliaries is the ability to recover and reuse them.[2][3][5] This significantly improves the atom and cost economy of the synthesis.[8][12] The effort is generally worthwhile, especially on a larger scale where the cost of the auxiliary is a significant factor.
Q3: How can I monitor the progress of the auxiliary cleavage reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] The disappearance of the starting material (substrate-auxiliary adduct) and the appearance of the product are tracked. 1H NMR spectroscopy can also be used to monitor the disappearance of characteristic signals from the auxiliary.[5]
Q4: Are there modern approaches to improve auxiliary recovery?
A4: Yes, continuous flow chemistry offers an innovative approach to automate the recovery and recycling of chiral auxiliaries.[8][12] In a flow system, the cleavage and separation steps can be integrated, allowing the recovered auxiliary to be directly fed back into the start of the reaction sequence.[8][12][13] This "pseudo-catalytic" use of the auxiliary can dramatically increase efficiency and reduce waste.[8]
Experimental Protocols
Protocol 1: Standard Recovery of an Evans Oxazolidinone Auxiliary
This protocol describes a general procedure for the hydrolytic cleavage of an N-acyl Evans oxazolidinone and the subsequent recovery of the auxiliary.
-
Cleavage Reaction:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Add a 30% aqueous solution of hydrogen peroxide (4-5 equivalents) dropwise, followed by a 1 M aqueous solution of lithium hydroxide (LiOH) (2-3 equivalents).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed.
-
-
Work-up and Product Isolation:
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to destroy the excess peroxide.
-
Remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove the chiral auxiliary. The desired carboxylic acid product will remain in the basic aqueous layer as its lithium salt.
-
-
Auxiliary Recovery:
-
Combine the organic layers from the previous step.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude chiral auxiliary.
-
-
Product Recovery:
-
Acidify the aqueous layer from step 2 to a pH of ~2 with a suitable acid (e.g., 1 M HCl).
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
-
Purification of the Auxiliary:
-
The recovered auxiliary can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
-
The general workflow for this recovery process is illustrated below:
Caption: Workflow for the recovery of an Evans oxazolidinone auxiliary.
Data Summary Table: Common Chiral Auxiliaries and Cleavage Methods
| Chiral Auxiliary | Common Cleavage Method(s) | Product Functional Group | Key Considerations |
| Evans Oxazolidinones | LiOH/H₂O₂; LiBH₄ | Carboxylic Acid; Alcohol | LiOH/H₂O₂ can be exothermic; LiBH₄ can reduce other carbonyls.[6][7] |
| Oppolzer's Camphorsultam | LiOH/H₂O₂; Ti(OiPr)₄/ROH | Carboxylic Acid; Ester | Hydrolysis can sometimes lead to N-S bond cleavage.[11] |
| Pseudoephedrine Amides | Acidic or Basic Hydrolysis | Carboxylic Acid | Auxiliary is water-soluble, facilitating separation.[3] |
| 8-Phenylmenthol Esters | LiAlH₄; Saponification | Alcohol; Carboxylic Acid | The auxiliary is recovered as 8-phenylmenthol.[3][14] |
This guide provides a foundational understanding of the principles and practices for improving the efficiency of chiral auxiliary recovery. By systematically addressing the challenges outlined, researchers can enhance the sustainability and cost-effectiveness of their synthetic endeavors.
References
- Ley, S. V., & Fitzpatrick, D. E. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.
- Fitzpatrick, D. E., & Ley, S. V. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
- (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam.
- BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem.
- Scribd. Evans Auxiliary Procedure. Scribd.
- Wikipedia. Chiral auxiliary. Wikipedia.
- BenchChem. (2025). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary. BenchChem.
- ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.
- BenchChem. (2025). Technical Support Center: Removal of L-Alaninol as a Chiral Auxiliary. BenchChem.
- BenchChem. (2025). A Technical Guide to Chiral Auxiliaries in Organic Synthesis. BenchChem.
- BOC Sciences. Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Organic Syntheses. (−)-8-phenylmenthol. Organic Syntheses.
- evans enolate alkylation-hydrolysisx.
- McKillop, K. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
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- 8. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Enantiomeric Purity
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of a chiral pharmaceutical ingredient is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies worldwide to mandate rigorous characterization.[1][2] This guide provides an in-depth comparison of analytical techniques and a detailed walkthrough of the method validation process, grounded in scientific principles and regulatory expectations. My objective is to move beyond procedural lists and explain the causality behind experimental choices, empowering you to develop and validate robust, self-validating analytical methods.
The Regulatory Imperative: A Foundation in Global Standards
The validation of analytical procedures is a mandate dictated by global regulatory bodies to ensure that a method is suitable for its intended purpose.[3][4] For enantiomeric purity, this means the method must accurately and precisely quantify the undesired enantiomer, often in trace amounts, in the presence of a large excess of the desired enantiomer.
The primary guidance documents that form the bedrock of our validation strategy are:
-
ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This is the harmonized guideline from the International Council for Harmonisation, adopted by the FDA, EMA, and other regulatory agencies.[3][5][6][7] It outlines the validation characteristics required for various analytical procedures.
-
United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" : This chapter provides detailed requirements for validating analytical methods within the pharmaceutical context in the U.S.[8][9] Recent revisions aim to align more closely with the lifecycle management concepts of ICH Q14 and Q2(R2).[10]
-
European Pharmacopoeia (Ph. Eur.) : The Ph. Eur. has its own policies on chiral substances and mandates compliance with its general monographs on impurities.[11][12][13]
An enantiomer is treated as a specific type of impurity. Therefore, the validation approach for an enantiomeric purity method falls under "Quantitative Tests for Impurities," which requires the most comprehensive set of validation parameters.[3][14]
Core Validation Parameters: The 'Why' Behind the 'How'
A robust validation protocol is a self-validating system. Each experiment is designed not just to meet a regulatory checkbox but to build a logical case for the method's reliability. The following sections detail the critical validation parameters, the rationale for their execution, and step-by-step protocols.
Workflow for Method Validation
The overall process follows a logical sequence, ensuring that foundational parameters are established before proceeding to more complex evaluations.
Caption: General workflow for analytical method validation.
Specificity (Selectivity)
Why it's critical: Specificity is the cornerstone of any purity method. It is the ability to unequivocally assess the analyte in the presence of other components, which for us means resolving the peak of the undesired enantiomer from the main enantiomer peak and any other potential impurities or matrix components.[3][15][16] For chiral separations, demonstrating adequate resolution between the two enantiomer peaks is the primary evidence of specificity.[3]
Experimental Protocol:
-
Resolution Standard: Prepare a solution containing approximately equal amounts of both enantiomers (a racemic mixture is ideal).
-
Analysis: Inject the standard into the chromatography system.
-
Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be greater than a predefined value, typically Rs ≥ 1.5, to ensure baseline separation.
-
Forced Degradation (for stability-indicating methods): Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[3]
-
Spiking: Analyze stressed samples to ensure that no degradation peaks co-elute with the undesired enantiomer. If impurity standards are unavailable, peak purity analysis using a photodiode array (PDA) or mass spectrometry (MS) detector can provide evidence of specificity.[3]
Linearity and Range
Why it's critical: Linearity demonstrates a direct, proportional relationship between the concentration of the undesired enantiomer and the analytical signal.[17] This is vital for accurately quantifying the impurity. The range is the interval over which the method is shown to be linear, accurate, and precise.[4][7] For an impurity method, this range must bracket the specification limit.[3]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the undesired enantiomer.
-
Calibration Standards: Prepare at least five concentration levels by spiking the drug substance (containing the main enantiomer) with the undesired enantiomer. The concentrations should typically range from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.18%).[17]
-
Analysis: Analyze each concentration level in triplicate.
-
Data Evaluation: Plot a graph of mean response versus concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): Must be ≥ 0.999.[17]
-
Y-intercept: Should be close to zero, indicating minimal bias.
-
Residuals: The plot of residuals should show a random distribution around zero.
-
Accuracy
Why it's critical: Accuracy measures the closeness of the experimental value to the true value.[16][17] In practice, we determine this through recovery studies. By adding a known amount of the undesired enantiomer (spiking) into the drug product matrix, we verify that our method can find it accurately, ensuring we are not over- or under-reporting the impurity level.
Experimental Protocol:
-
Spiked Samples: Prepare samples of the drug product matrix spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[17]
-
Replicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze all nine samples.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should typically be within 90.0% to 110.0% for impurity analysis, although this can vary based on the level of the impurity.
Precision
Why it's critical: Precision demonstrates the degree of scatter between a series of measurements.[16][17] It is a measure of random error. We assess it at two levels:
-
Repeatability (Intra-assay precision): Shows the method's performance over a short interval under the same conditions.[17]
-
Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[17]
Experimental Protocol:
-
Sample Preparation: Prepare six independent samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit.
-
Repeatability Analysis: Have one analyst analyze all six samples on the same day with the same instrument.
-
Intermediate Precision Analysis: Have a second analyst repeat the analysis of six newly prepared samples on a different day or using a different instrument.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability set, the intermediate precision set, and a combined set of all 12 results.
-
Acceptance Criteria: The %RSD should be within an appropriate limit, typically ≤ 10% for impurity methods at the specification limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical:
-
LOD: The lowest concentration of the analyte that can be detected, but not necessarily quantified with accuracy and precision.
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.[7] For an enantiomeric impurity, the LOQ must be at or below the reporting threshold defined by guidelines like ICH Q3A(R2).[18][19]
Experimental Protocol: These are commonly determined based on the signal-to-noise ratio (S/N).
-
Serial Dilutions: Prepare and inject solutions with decreasing concentrations of the undesired enantiomer.
-
S/N Determination: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[20][21]
-
Confirmation of LOQ: To confirm the LOQ, analyze a minimum of six samples prepared at the determined LOQ concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet the pre-defined acceptance criteria.
Robustness
Why it's critical: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22] This provides confidence that the method will perform consistently during routine use in different labs or on different instruments. It is typically evaluated during late-stage development.[14][22]
Experimental Protocol:
-
Identify Parameters: Select critical method parameters that could vary, such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
Mobile phase pH (e.g., ±0.2 units)
-
-
Experimental Design: Use a Design of Experiments (DoE) approach, such as a fractional factorial design, to efficiently test the effects of these variations.[22]
-
Analysis: Analyze a system suitability standard under each varied condition.
-
Evaluation: Assess the impact of the variations on critical responses, especially the resolution between the enantiomers.
-
Acceptance Criteria: The system suitability criteria (e.g., resolution > 1.5) must be met under all tested conditions.
Comparison of Core Analytical Techniques
The choice of analytical technique is a critical decision in method development. High-Performance Liquid Chromatography (HPLC) is the workhorse, but Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer compelling alternatives for specific challenges.
Caption: Comparison of attributes for primary chiral separation techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).[23] | Separation using a supercritical fluid (typically CO₂) as the primary mobile phase with an organic co-solvent.[24][25] | Separation based on differential migration of charged species in an electric field, using a chiral selector added to the buffer.[1][26] |
| Strengths | Ubiquitous technology, wide variety of CSPs available[27], highly robust and reproducible, easily coupled to MS. | Very fast separations, lower organic solvent consumption ("greener"), high efficiency and resolution.[25] | Extremely high efficiency and resolution, minimal sample and solvent consumption, orthogonal selectivity to HPLC/SFC.[1] |
| Weaknesses | Higher solvent consumption, longer run times compared to SFC, potential for high backpressure. | Requires specialized instrumentation, sample solubility in CO₂/modifier can be a challenge. | Lower sensitivity with standard UV detectors, lower sample loading capacity, method development can be complex. |
| Typical Use Case | Gold standard for routine QC and release testing of enantiomeric purity. | High-throughput screening in discovery, purification, and for compounds difficult to resolve by HPLC.[27] | Orthogonal method for confirming purity, analysis of highly polar or charged molecules, and when sample volume is extremely limited. |
Illustrative Validation Data Summary
The following table represents typical data obtained during the validation of a chiral HPLC method for an enantiomeric impurity with a specification of ≤ 0.15%.
| Validation Parameter | Test | Acceptance Criteria | Result |
| Specificity | Resolution (Rs) between enantiomers | Rs ≥ 1.5 | 2.8 |
| Linearity | 5 levels (LOQ - 120% of spec) | r² ≥ 0.999 | 0.9998 |
| Accuracy | % Recovery at 3 levels (n=3) | 90.0% - 110.0% | 98.5% - 102.1% |
| Precision | Repeatability (n=6) | %RSD ≤ 10% | 2.5% |
| Intermediate Precision (n=12) | %RSD ≤ 10% | 3.1% | |
| LOQ | S/N Ratio | S/N ≥ 10 | 0.045% |
| Precision at LOQ (%RSD) | ≤ 15% | 6.8% | |
| Robustness | Resolution across all varied conditions | Rs ≥ 1.5 | All results > 2.2 |
Conclusion
The validation of an analytical method for enantiomeric purity is a rigorous, multi-faceted process that forms the bedrock of quality and safety for chiral drugs. It demands a deep understanding of regulatory guidelines, the scientific principles behind each validation parameter, and the comparative strengths of available analytical technologies. By adopting a logical, causality-driven approach—understanding why each experiment is performed—scientists can build a robust and defensible validation package. This guide serves as a framework for designing these self-validating systems, ensuring that the methods employed are not only compliant but are truly fit for their critical purpose: safeguarding patient health.
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Comparison of (S)-(-)-N,N-Dimethyl-1-phenethylamine with other chiral resolving agents
An In-Depth Comparative Guide to Chiral Resolving Agents: (S)-(-)-N,N-Dimethyl-1-phenethylamine in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a pivotal decision in the synthesis of enantiomerically pure compounds. The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry, making the separation of racemic mixtures a critical, non-negotiable step in the development pipeline.[1][2]
This guide provides an objective, data-driven comparison of this compound with other prevalent chiral resolving agents. We will delve into the foundational principles of diastereomeric salt formation, present comparative performance metrics, and provide detailed experimental protocols to empower you to make informed decisions for your stereoselective synthesis challenges.
Chiral resolution is a process for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.[2][3][4] Since enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, direct separation is exceedingly difficult.[2][4] The most established and industrially scalable method to overcome this is the formation of diastereomeric salts.[5][6]
The core principle involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[1][7] For instance, a racemic acid ((R)-Acid and (S)-Acid) is reacted with a single enantiomer of a chiral base, such as this compound ((S)-Base). This reaction yields a mixture of two diastereomeric salts: (R)-Acid·(S)-Base and (S)-Acid·(S)-Base.
Crucially, these diastereomers are not mirror images and thus have different physical properties, most notably different solubilities in a given solvent system.[1][4][5] This disparity in solubility allows for the separation of the two diastereomers through fractional crystallization. The less soluble salt will preferentially crystallize from the solution, allowing for its isolation by filtration. Subsequently, the desired enantiomer is liberated from the isolated salt, and the chiral resolving agent can often be recovered for reuse.[5][8]
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A Researcher's Guide to Chiral Derivatizing Agents: A Comparative Analysis of (S)-(-)-N,N-Dimethyl-1-phenethylamine and Mosher's Acid for NMR-Based Stereochemical Analysis
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), provides a powerful and accessible method for elucidating the stereochemical purity of chiral molecules. Among the arsenal of CDAs available to researchers, Mosher's acid has long been a gold standard for the analysis of chiral alcohols and amines. However, for the stereochemical determination of chiral carboxylic acids, a different class of reagents is required. This guide provides an in-depth comparison of the applications of (S)-(-)-N,N-Dimethyl-1-phenethylamine, a chiral amine, and Mosher's acid, a chiral carboxylic acid, highlighting their distinct and complementary roles in NMR-based chiral analysis.
The Principle of Chiral Derivatization in NMR Spectroscopy
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The foundational principle of using CDAs is to convert a mixture of enantiomers into a mixture of diastereomers by covalently bonding them to an enantiomerically pure reagent.[1] These resulting diastereomers have different physical and spectral properties, leading to distinct and quantifiable signals in the NMR spectrum. The relative integration of these signals is directly proportional to the ratio of the original enantiomers, allowing for the calculation of enantiomeric excess.[1]
This compound: A Chiral Amine for the Analysis of Carboxylic Acids
(S)-(-)-N,N-Dimethyl-1-phenylethylamine is a chiral amine that serves as an effective CDA for determining the enantiomeric excess of chiral carboxylic acids.[2] The reaction between the chiral amine and a racemic or scalemic mixture of a carboxylic acid forms a pair of diastereomeric amides. The differing magnetic environments of the protons in these diastereomers, due to their distinct three-dimensional arrangements, result in separated signals in the ¹H NMR spectrum.
Key Features of this compound:
-
Analyte Class: Primarily used for the derivatization of chiral carboxylic acids.
-
Reaction: Forms stable diastereomeric amides.
-
NMR Analysis: Typically analyzed by ¹H NMR spectroscopy.
-
Availability: Commercially available in its enantiomerically pure form.[3]
The choice of a chiral amine like this compound is predicated on the need for a robust derivatization strategy for acidic analytes. The formation of the amide bond is a well-established and generally high-yielding reaction.
Mosher's Acid: The Benchmark for Chiral Alcohols and Amines
Developed by Harry S. Mosher, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a chiral carboxylic acid used extensively as a CDA.[4] It is typically converted to its more reactive acid chloride (Mosher's acid chloride) to react with chiral alcohols and amines, forming diastereomeric esters and amides, respectively.
Key Features of Mosher's Acid:
-
Analyte Class: The established standard for chiral alcohols and primary/secondary amines.[4][5]
-
Reaction: Forms diastereomeric esters (with alcohols) or amides (with amines).
-
NMR Analysis: Can be analyzed by both ¹H and ¹⁹F NMR spectroscopy, with the latter often providing superior signal separation due to the large chemical shift dispersion of fluorine.
-
Stereochemical Stability: The absence of a proton alpha to the carbonyl group prevents racemization under the reaction conditions.[4]
The trifluoromethyl group in Mosher's acid provides a sensitive probe for ¹⁹F NMR analysis, which is a significant advantage due to the lack of background signals in this region of the NMR spectrum.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The primary "advantage" of one reagent over the other lies in its suitability for the specific class of analyte under investigation. A direct comparison of their performance on the same substrate is not chemically feasible, as they are designed for different functional groups. The following table summarizes the key comparative aspects:
| Feature | This compound | Mosher's Acid (MTPA) |
| Analyte Functional Group | Carboxylic Acids | Alcohols, Amines |
| Reagent Class | Chiral Amine | Chiral Carboxylic Acid |
| Formed Diastereomers | Amides | Esters (from alcohols), Amides (from amines) |
| Primary NMR Nucleus | ¹H | ¹H, ¹⁹F |
| Key Advantages | Effective for a class of analytes not suitable for Mosher's acid derivatization. | Well-established with extensive literature support; ¹⁹F NMR capability for high resolution. |
| Potential Limitations | Signal resolution in ¹H NMR may be challenging for some substrates. | Not suitable for derivatizing carboxylic acids directly. |
Experimental Protocols
The following are generalized protocols. Researchers should optimize reaction conditions for their specific substrates.
Protocol 1: Derivatization of a Chiral Carboxylic Acid with this compound
Materials:
-
Chiral carboxylic acid
-
This compound (1.0-1.2 equivalents)
-
Coupling agent (e.g., DCC, EDC) (1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Procedure:
-
In a clean, dry flask, dissolve the chiral carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Add the coupling agent and stir for 10 minutes at room temperature.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Dissolve the purified diastereomeric amides in the deuterated solvent for NMR analysis.
Protocol 2: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
Materials:
-
Chiral alcohol
-
(R)- or (S)-Mosher's acid chloride (1.2 equivalents)
-
Anhydrous pyridine or other suitable base
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In a dry NMR tube, dissolve the chiral alcohol (approx. 2-5 mg) in the anhydrous deuterated solvent (approx. 0.5 mL).
-
Add a small excess of anhydrous pyridine.
-
Add a slight molar excess of Mosher's acid chloride.
-
Cap the NMR tube and mix gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
-
Acquire the ¹H and/or ¹⁹F NMR spectrum directly on the reaction mixture.
Visualization of Concepts and Workflows
Caption: Workflow for chiral derivatization and NMR analysis.
Caption: Decision tree for selecting the appropriate chiral derivatizing agent.
Conclusion
This compound and Mosher's acid are not direct competitors but rather complementary tools in the field of stereochemical analysis by NMR. The choice between them is dictated by the functional group of the chiral analyte. For researchers working with chiral carboxylic acids, this compound and other chiral amines are the reagents of choice. Conversely, for the well-established analysis of chiral alcohols and amines, Mosher's acid remains an invaluable and reliable method. A thorough understanding of the scope and application of each class of derivatizing agent is essential for accurate and efficient determination of enantiomeric purity and absolute configuration.
References
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- Kazimierczuk, K., & Kasprzak, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
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A Researcher's Guide to the Cross-Validation of Chiral Auxiliaries in Asymmetric Synthesis
For the discerning researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure molecules is a constant pursuit. Among the arsenal of techniques for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy.[1] These transient chiral partners guide the formation of new stereocenters with a high degree of predictability and control. However, the selection of an optimal chiral auxiliary from the ever-expanding toolkit is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic campaign.
This guide provides an in-depth comparative analysis of commonly employed chiral auxiliaries, offering a framework for their cross-validation. By understanding the mechanistic underpinnings of their stereodirecting influence and examining their performance across key transformations, researchers can make more informed decisions, tailored to their specific synthetic challenges.
The Logic of Asymmetric Induction with Chiral Auxiliaries
The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate. This creates a chiral environment that biases the approach of a reagent to one of two diastereotopic faces, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product and, ideally, allows for the recovery and recycling of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The efficacy of this process hinges on several factors, including the conformational rigidity of the auxiliary-substrate adduct, the nature of the stereodirecting groups on the auxiliary, and the reaction conditions. Cross-validation, therefore, involves systematically comparing different auxiliaries under identical reaction conditions to determine the most effective choice for a given transformation.
Head-to-Head Comparison: The Workhorses of Asymmetric Synthesis
We will now delve into a comparative analysis of three of the most prominent classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides. Their performance will be evaluated across three fundamental carbon-carbon bond-forming reactions: asymmetric alkylation, aldol reactions, and Diels-Alder reactions.
Asymmetric Alkylation
The asymmetric alkylation of enolates is a cornerstone of organic synthesis for the creation of chiral carboxylic acid derivatives. The effectiveness of a chiral auxiliary in this context is determined by its ability to control the facial selectivity of the enolate alkylation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | >99:1 | 92 |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >99:1 | 80-92 | |
| Oppolzer's Camphorsultam | N-Propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | 98:2 | 95 |
| N-Propionyl-(2R)-bornane-10,2-sultam | Benzyl bromide | >99:1 | 91 | |
| Pseudoephedrine Amide | N-Propionyl pseudoephedrine amide | Benzyl bromide | 99:1 | 92 |
| N-Propionyl pseudoephedrine amide | n-Butyl iodide | 90:10 | 83 |
Causality Behind the Selectivity: The high diastereoselectivity achieved with these auxiliaries is attributed to the formation of rigid, chelated enolate intermediates.
-
Evans' Oxazolidinones: The Lewis basic carbonyl oxygen and the enolate oxygen chelate to a metal cation (typically lithium or sodium), forming a rigid five-membered ring. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the electrophile to the opposite face.
-
Oppolzer's Camphorsultams: Similarly, the sulfonyl and carbonyl oxygens form a chelated intermediate. The rigid camphor backbone provides a well-defined steric environment that dictates the trajectory of the incoming electrophile.
-
Pseudoephedrine Amides: The hydroxyl and carbonyl oxygens of the pseudoephedrine amide chelate to a lithium cation, creating a rigid six-membered ring. The methyl group of the pseudoephedrine backbone then directs the electrophile to the opposite face of the enolate.
Sources
A Researcher's Guide to Accuracy and Precision in Enantiomeric Excess Determination
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of enantiomeric excess (ee).[1] This guide offers an objective comparison of the principal analytical techniques employed for this purpose, providing researchers, scientists, and drug development professionals with the data and methodologies required to select the most appropriate technique for their needs.
Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[2] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas an enantiomerically pure sample has an ee of 100%.[2][3]
Principles of Enantiomeric Analysis
The determination of enantiomeric excess relies on the ability to distinguish between two enantiomers. This is typically achieved by converting the enantiomeric pair into diastereomers, which have different physical properties and can thus be separated or distinguished. This can be accomplished through the use of a chiral environment, such as a chiral stationary phase in chromatography or a chiral solvating agent in NMR spectroscopy.[4]
Key Analytical Techniques
The primary methods for ee% determination include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and optical polarimetry.[1][5] The choice of method is often dictated by the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[1][6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[7] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Expertise & Experience: The choice of the chiral stationary phase is critical and depends on the structure of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely applicable. The mobile phase composition, flow rate, and column temperature must be optimized to achieve baseline separation of the enantiomeric peaks, which is crucial for accurate integration.[8] For complex matrices, sample preparation, such as solid-phase extraction, may be necessary to remove interfering substances.[9]
Trustworthiness: Method validation is essential to ensure the reliability of the results.[10] This includes demonstrating specificity, linearity, accuracy, and precision.[11] System suitability tests, such as resolution and tailing factor, should be performed before each analysis to ensure the chromatographic system is performing adequately.[10] With proper optimization, HPLC can achieve high accuracy (<1%) and reproducibility (±0.5% or better).[6]
Experimental Protocol: Chiral HPLC
-
Column: Select an appropriate chiral column (e.g., Chiralcel OD-H).[8]
-
Mobile Phase: Prepare a suitable mobile phase (e.g., n-Hexane:Isopropanol, 80:20, v/v).[8]
-
Instrumentation: Set up the HPLC system with a UV detector at an appropriate wavelength (e.g., 254 nm).[8]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[8]
-
Injection: Inject a specific volume (e.g., 10 µL) of the sample into the HPLC system.[8]
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100.[12]
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another chromatographic technique that separates enantiomers in the gas phase based on their differential interactions with a chiral stationary phase.[13] It is particularly suitable for volatile and thermally stable compounds.[5]
Expertise & Experience: The selection of a suitable chiral capillary column is paramount. Cyclodextrin-based stationary phases are commonly used.[8] The temperature program of the GC oven is a critical parameter that needs to be optimized to achieve good resolution. For non-volatile analytes, derivatization to increase volatility may be necessary.
Trustworthiness: Similar to HPLC, method validation is crucial for ensuring the accuracy and precision of chiral GC methods. System suitability tests, including resolution and peak shape, should be monitored. Chiral GC can provide high resolution (>1.5) and accurate quantification.[8]
Experimental Protocol: Chiral GC
-
Column: Install a chiral GC column (e.g., β-dex 225).[8]
-
Carrier Gas: Use an inert carrier gas like helium or nitrogen at a constant flow rate.
-
Temperature Program: Optimize the oven temperature program to separate the enantiomers.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to about 1 mg/mL.[8]
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.[8]
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the ee% as described for HPLC.[14]
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by making the enantiomers diastereotopic.[4] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[4][15]
Expertise & Experience: The choice of the chiral auxiliary is crucial. CSAs form transient diastereomeric complexes with the analyte, leading to separate signals for each enantiomer in the NMR spectrum.[15] CDAs react with the enantiomers to form stable diastereomers. The selection of the appropriate NMR experiment and parameters, such as the relaxation delay, is important for accurate integration of the signals.
Trustworthiness: The accuracy of the NMR method depends on the complete separation of the signals corresponding to the two enantiomers and the correct integration of these signals. It's a rapid method, well-suited for reaction monitoring.[16] The results from NMR can be in very good agreement with those from chiral chromatography.[17]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent.
-
Addition of CSA: Add an appropriate amount of a chiral solvating agent (e.g., a cyclodextrin derivative).[4]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify the well-resolved signals corresponding to each enantiomer and integrate their respective areas. Calculate the ee% from the integral values.[15]
Caption: Workflow for ee determination by NMR Spectroscopy.
Optical Polarimetry
Optical polarimetry is a traditional method for measuring enantiomeric excess based on the optical rotation of a chiral compound. The enantiomeric excess is determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.[18]
Expertise & Experience: This method requires knowledge of the specific rotation of the pure enantiomer. The measurement is sensitive to concentration, temperature, solvent, and the wavelength of the light used (typically the sodium D-line at 589 nm).[19]
Trustworthiness: While simple, polarimetry can be unreliable for determining enantiomeric excess.[20] The presence of optically active impurities can lead to significant errors, and the relationship between optical rotation and enantiomeric excess is not always linear (the Horeau effect).[3][20] Therefore, it is often used as a qualitative or semi-quantitative method.
Experimental Protocol: Optical Polarimetry
-
Sample Preparation: Prepare a solution of the sample at a known concentration in a suitable solvent.
-
Measurement: Measure the observed optical rotation using a polarimeter.[19]
-
Calculation: Calculate the specific rotation and then the optical purity (enantiomeric excess) using the formula: Optical Purity (%) = ([α]observed / [α]pure enantiomer) x 100.
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy | Optical Polarimetry |
| Principle | Differential interaction with a chiral stationary phase.[16] | Differential interaction with a chiral stationary phase.[16] | Formation of transient diastereomeric complexes.[16] | Measurement of optical rotation. |
| Accuracy | High (<1% error achievable).[6] | High | Moderate to High | Low to Moderate[20] |
| Precision | High (±0.5% or better).[6] | High | Moderate to High | Low |
| Sensitivity | High (UV, FLD detectors).[9] | High (FID, MS detectors) | Moderate | Low |
| Sample Throughput | Moderate | Moderate to High | High | High |
| Limitations | Requires method development for each analyte. | Analyte must be volatile and thermally stable.[5] | Signal overlap can be an issue; requires chiral auxiliary. | Requires known specific rotation of pure enantiomer; susceptible to impurities.[20] |
Conclusion
Both NMR spectroscopy and chiral chromatography are powerful techniques for the determination of the enantiomeric excess.[16] Chiral GC and HPLC provide excellent resolution and sensitivity, making them ideal for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[16] NMR spectroscopy, on the other hand, offers a rapid, non-destructive, and less solvent-intensive method that is well-suited for reaction monitoring and high-throughput screening.[16] Optical polarimetry, while historically important, is now generally considered less reliable for accurate quantitative analysis. The selection of the most appropriate technique ultimately depends on the specific requirements of the analysis, including the nature of the analyte, the desired level of accuracy and precision, and the available instrumentation.[1]
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How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? - ChemistrySelect. (2020-02-14). (URL: [Link])
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - Journal of Separation Science. (URL: [Link])
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents - ResearchGate. (URL: [Link])
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022-09-08). (URL: [Link])
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Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. (2021-09-09). (URL: [Link])
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Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH. (URL: [Link])
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Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017-02-24). (URL: [Link])
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Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. (2022-05-12). (URL: [Link])
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018-10-23). (URL: [Link])
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Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point - PMC - NIH. (2023-12-10). (URL: [Link])
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (URL: [Link])
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(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. (2025-08-10). (URL: [Link])
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5.4: Optical Activity - Chemistry LibreTexts. (2021-12-15). (URL: [Link])
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A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
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5.5 Polarimetry - Chemistry LibreTexts. (2019-05-19). (URL: [Link])
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Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC - NIH. (URL: [Link])
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (URL: [Link])
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Determination of enantiomeric excess. (URL: [Link])
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (URL: [Link])
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (URL: [Link])
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determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper | Bohrium. (2023-01-27). (URL: [Link])
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Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])
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A Senior Application Scientist's Comparative Guide to Derivatization Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in chromatographic analysis, the success of an assay often hinges on a crucial, yet sometimes overlooked, step: derivatization. This chemical modification process is designed to convert an analyte into a product of more favorable properties, enhancing volatility, improving thermal stability, increasing detector sensitivity, or promoting better chromatographic separation.[1][2] For professionals in drug development and research, mastering derivatization is not merely a technical skill but a gateway to achieving accurate, robust, and reliable quantitative results.
This guide eschews a rigid template, instead offering an in-depth, comparative analysis of common derivatization strategies. We will delve into the causality behind protocol choices, grounding our discussion in established chemical principles and supporting data. The focus here is not just on the "how," but the critical "why," empowering you to make informed decisions for your specific analytical challenges.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Many compounds, particularly those rich in polar functional groups such as hydroxyls (-OH), carboxylic acids (-COOH), amines (-NH), and thiols (-SH), are inherently unsuitable for direct analysis by techniques like Gas Chromatography (GC).[3][4] Their polarity leads to strong intermolecular hydrogen bonding, which results in low volatility and poor thermal stability.[5] When injected into a hot GC inlet, these compounds may degrade or exhibit poor chromatographic behavior, such as severe peak tailing, which compromises resolution and quantification.[6][7]
Derivatization addresses these issues by masking these active hydrogens, thereby reducing polarity and increasing volatility.[1][4] This guide will focus on three cornerstone derivatization techniques: Silylation , Acylation , and Alkylation (Esterification) , with a specific emphasis on their application in the GC analysis of fatty acids and steroids—two compound classes of significant interest in biomedical and pharmaceutical research.
Contender 1: Silylation
Silylation is arguably the most prevalent derivatization method, involving the replacement of an active hydrogen with a non-polar trimethylsilyl (TMS) group.[4][8] This process dramatically increases the volatility of the analyte, making it amenable to GC analysis.[9]
Mechanism of Action: The reaction proceeds via a nucleophilic attack (SN2) of the active hydrogen-containing group on the silicon atom of the silylating reagent.[10] The efficiency of the reaction is dictated by the leaving group on the reagent; a better leaving group results in a more powerful silylating agent.[10] The general reactivity order for functional groups is: Alcohol > Phenol > Carboxylic Acid > Amine > Amide.[10]
Common Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) - Often used as a catalyst.[4]
Workflow Visualization: General Silylation Protocol
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Literature review of chiral resolution methods for primary amines
An In-Depth Guide to the Chiral Resolution of Primary Amines: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. Primary amines are a cornerstone of this chiral world, forming the backbone of a vast number of active pharmaceutical ingredients (APIs), agrochemicals, and catalysts.[1][2] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is a critical capability in drug development and chemical manufacturing.
This guide provides a comparative overview of the principal methods for the chiral resolution of primary amines. We will delve into the mechanistic underpinnings, practical applications, and inherent trade-offs of each technique, moving beyond a simple listing of protocols to explain the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the most effective resolution method for their specific goals, whether for analytical-scale purity checks or large-scale manufacturing.
Classical Resolution via Diastereomeric Salt Formation
The oldest and often most industrially viable method is the "classical" approach of diastereomeric salt formation.[3] This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[4][5][6]
Mechanism and Principles
The strategy involves reacting a racemic primary amine (a base) with an enantiomerically pure chiral acid, known as a chiral resolving agent (CRA).[5][7] This acid-base reaction produces a mixture of two diastereomeric salts.
-
(R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt
-
(S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt
Because these salts have different spatial arrangements, they exhibit different physical properties, most notably solubility.[4] Through careful selection of a solvent, one diastereomer can be selectively crystallized from the solution while the other remains dissolved. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the desired, enantiomerically enriched primary amine.[4][5]
Caption: Workflow for Classical Chiral Resolution.
Advantages and Limitations
The primary advantage of this method is its scalability and cost-effectiveness, making it a workhorse in industrial settings for producing kilograms to tons of chiral material.[3] However, it is often a laborious, trial-and-error process. The outcome is highly dependent on the specific combination of the amine, resolving agent, and solvent system, which can be difficult to predict.[7][8] A significant drawback is that, in its simplest form, it results in the loss of at least 50% of the starting material as the undesired enantiomer, though racemization and recycling of the unwanted enantiomer can mitigate this waste.[7][9]
Comparative Data: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Typical Applications | Key Considerations |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Widely used for a variety of primary amines.[4][5] | Readily available and inexpensive. The choice of enantiomer depends on which diastereomeric salt has better crystallization properties. |
| (+)/(-)-Dibenzoyltartaric Acid | Effective for amines where tartaric acid fails to give good separation.[10] | Increased steric bulk and aromaticity can enhance intermolecular interactions, leading to better crystal packing. |
| (+)/(-)-Mandelic Acid | Often used for resolving α-chiral amines.[4][10] | The aromatic ring can participate in π-stacking interactions, aiding discrimination. |
| (+)-Camphor-10-sulfonic Acid | A strong acid, useful for weakly basic amines.[4][5] | Provides a different structural motif for diastereomeric interactions. |
Experimental Protocol: Resolution of (±)-α-Phenylethylamine
-
Salt Formation: Dissolve 10.0 g of racemic (±)-α-phenylethylamine in 150 mL of methanol. In a separate flask, dissolve 12.4 g of (+)-tartaric acid in 150 mL of methanol, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature for 24 hours. The less soluble diastereomeric salt, (-)-α-phenylethylamine-(+)-tartrate, will precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Purity Check (Optional): To ensure the resolution is complete, the crystals can be recrystallized from methanol until a constant optical rotation is achieved.[5]
-
Liberation of Free Amine: Suspend the crystalline salt in 100 mL of water and add 20 mL of 50% sodium hydroxide solution to liberate the free amine.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield enantiomerically enriched (-)-α-phenylethylamine.
-
Characterization: Determine the enantiomeric excess (e.e.) using chiral HPLC or by measuring the specific rotation with a polarimeter.[11]
Enzymatic Kinetic Resolution (KR)
Kinetic resolution (KR) utilizes a chiral catalyst—typically an enzyme—to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. For primary amines, lipases are the most commonly employed enzymes.[12][13]
Mechanism and Principles
In a typical lipase-catalyzed KR, the racemic amine is subjected to acylation with an acyl donor (e.g., ethyl acetate). The lipase, such as Candida antarctica Lipase B (CALB), recognizes one enantiomer (e.g., the R-enantiomer) and catalyzes its conversion to the corresponding amide.[12][14] The other enantiomer (S-amine) is left unreacted. The reaction is stopped at or near 50% conversion, at which point the mixture contains the acylated R-amide and the unreacted S-amine. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography.
Caption: Mechanism of Enzymatic Kinetic Resolution.
Advantages and Limitations
Enzymatic methods are highly valued for their exceptional enantioselectivity (often >99% e.e.) and mild, environmentally friendly reaction conditions.[15] The primary and most significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is consumed in the reaction.[16] This makes KR most suitable for early-stage development or when the cost of the starting material is low.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution (DKR) is a powerful evolution of KR that elegantly overcomes the 50% yield limitation.[1][16] It combines the enantioselective enzymatic reaction of KR with a simultaneous, in-situ racemization of the slower-reacting enantiomer.
Mechanism and Principles
In a DKR process, as the enzyme (e.g., a lipase) selectively consumes one enantiomer, a second catalyst (typically a transition metal complex) continuously converts the remaining, unwanted enantiomer back into the racemate.[16][17] This ensures that the substrate for the enzyme is perpetually replenished, allowing for the theoretical conversion of 100% of the starting racemic amine into a single, enantiopure product (usually an amide).[18][19] Ruthenium and palladium-based catalysts are commonly used for the racemization of amines.[16][18][19]
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A Comparative Performance Benchmark of (S)-(-)-N,N-Dimethyl-1-phenethylamine in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. This guide provides an in-depth technical benchmark of (S)-(-)-N,N-Dimethyl-1-phenethylamine, a widely utilized chiral amine, in the context of asymmetric synthesis. Its performance will be objectively compared with established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
Introduction to this compound as a Chiral Auxiliary
This compound is a chiral amine frequently employed as a chiral auxiliary in asymmetric synthesis.[1] Its utility stems from its ability to direct the stereoselective formation of new chiral centers in a substrate. The underlying principle involves the temporary covalent attachment of the chiral auxiliary to a prochiral molecule, forming a diastereomeric intermediate. The inherent chirality of the auxiliary then dictates the facial selectivity of subsequent reactions, leading to the preferential formation of one diastereomer over the other. Following the desired transformation, the auxiliary is cleaved and can, in principle, be recovered.
The unique stereochemistry of this compound enhances reaction selectivity and yield, making it a valuable tool in drug discovery and development.[1] Its stability and compatibility with a range of reaction conditions further contribute to its widespread application in chemical synthesis.[1]
Mechanism of Stereocontrol: A Causal Explanation
The stereodirecting influence of this compound, when used as a chiral auxiliary in the form of an amide, is primarily governed by steric hindrance. The bulky phenyl group of the auxiliary effectively shields one face of the reactive intermediate, typically an enolate, thereby directing the approach of an electrophile to the less hindered face. This steric control is the cornerstone of achieving high diastereoselectivity in reactions such as alkylations.
A commonly accepted transition state model for the alkylation of an amide derived from this compound involves the formation of a chelated lithium enolate intermediate. To minimize steric interactions, the phenyl group of the auxiliary orients itself to block one face of the enolate. Consequently, the incoming electrophile is forced to attack from the opposite, less sterically encumbered face, leading to a high degree of diastereoselectivity in the product.
Performance Comparison: Asymmetric Alkylation
To objectively benchmark the performance of phenylethylamine-based auxiliaries, we can compare their efficacy in a well-established asymmetric transformation: the alkylation of a propionamide derivative. The following data, compiled from various sources, compares the diastereoselectivity achieved using an amide derived from (S)-1-phenylethylamine (a close structural analog of our topic compound) with the widely recognized (S)-4-benzyl-2-oxazolidinone (an Evans auxiliary) in the reaction with benzyl bromide.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-1-Phenylethylamide | Benzyl Bromide | >95:5 | High |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl Bromide | >99:1 | 80-95 |
Note: Data for (S)-1-phenylethylamide is representative of the performance of this class of auxiliaries. The N,N-dimethyl substitution in this compound can influence both the steric environment and the conformational rigidity of the enolate, potentially impacting the diastereoselectivity.
As the data indicates, both chiral auxiliaries provide excellent levels of diastereoselectivity in the alkylation reaction.[2] The choice between them may be guided by factors such as the cost and availability of the auxiliary, the ease of its attachment and cleavage, and the specific steric and electronic requirements of the synthetic target.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the formation of a chiral amide from this compound and a carboxylic acid, a necessary first step for its use as a chiral auxiliary.
Materials:
-
This compound
-
Carboxylic acid (e.g., propionic acid)
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting materials.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol outlines a general procedure for the diastereoselective alkylation of the chiral amide prepared in Protocol 1.
Materials:
-
Chiral amide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting amide.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a method for the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.
Materials:
-
Alkylated chiral amide (from Protocol 2)
-
Methanesulfonic acid (MsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Cleavage Reaction: In a round-bottom flask, dissolve the alkylated chiral amide (1.0 eq) in toluene.
-
Add methanesulfonic acid (less than 1 equivalent) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide product by flash column chromatography. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.[3]
Visualizations
Experimental Workflow for Asymmetric Alkylation
Caption: Steric Hindrance Directs Electrophilic Attack in the Transition State.
Conclusion
This compound serves as an effective chiral auxiliary in asymmetric synthesis, particularly in diastereoselective alkylation reactions. Its performance is comparable to that of well-established auxiliaries like Evans oxazolidinones, offering high levels of stereocontrol. The choice of auxiliary will ultimately depend on a variety of factors including the specific reaction, desired product, and practical considerations such as cost and ease of handling. The detailed protocols provided herein offer a solid foundation for researchers to implement this versatile chiral auxiliary in their synthetic endeavors.
References
-
Chem-Impex. (S)-(-)-N,N-Dimethyl-1-phenylethylamine. [Link]
-
ResearchGate. Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid. [Link]
Sources
A Cost-Benefit Analysis of (S)-(-)-N,N-Dimethyl-1-phenethylamine for Large-Scale Chiral Resolution
Executive Summary
The production of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, driven by stringent regulatory standards and the need for improved therapeutic indices.[1][2] Chiral resolution via diastereomeric salt formation remains a dominant strategy for large-scale enantiomer separation due to its scalability and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of (S)-(-)-N,N-Dimethyl-1-phenethylamine, a specialized chiral resolving agent. We will compare its performance and economic viability against common alternatives, supported by experimental protocols and a decision-making framework to guide researchers and process chemists in selecting the optimal strategy for their specific synthetic challenges.
The Imperative of Enantiomeric Purity in Drug Development
Chiral molecules exist as non-superimposable mirror images called enantiomers. In the chiral environment of the human body, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs to enhance safety and efficacy.[2] This industrial and regulatory shift necessitates robust and economically viable methods for producing enantiomerically pure compounds on a large scale. While asymmetric synthesis creates a single enantiomer directly, chiral resolution—the separation of a pre-existing racemic mixture—is often a more practical and faster route for many industrial processes.[1]
Diastereomeric Salt Resolution: The Workhorse of Industrial Separation
The most prevalent method for large-scale chiral resolution is the formation of diastereomeric salts.[3][4] This technique leverages a simple principle: while enantiomers have identical physical properties, diastereomers do not.
The Causality of Separation: By reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like this compound), two diastereomeric salts are formed. These salts possess different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by simple filtration. The resolving agent is then cleaved from the isolated salt to yield the desired pure enantiomer. The theoretical maximum yield for this process is 50% for the desired enantiomer, making the recovery of the resolving agent and the racemization and recycling of the undesired enantiomer critical for industrial-scale economic feasibility.[4]
Sources
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- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-(-)-N,N-Dimethyl-1-phenethylamine
Authored for drug development professionals, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-(-)-N,N-Dimethyl-1-phenethylamine. Moving beyond mere procedure, we delve into the causality behind each step, ensuring a deep understanding of the safety and regulatory landscape.
This compound is a valuable chiral auxiliary and synthetic intermediate, particularly in pharmaceutical development for creating enantiomerically pure compounds.[1] Its utility in the lab, however, is matched by the critical need for meticulous handling and disposal. Improper disposal not only poses immediate safety risks due to its chemical nature but also violates stringent environmental regulations. This document serves as an essential operational plan to navigate these challenges with scientific integrity and unwavering commitment to safety.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance requiring specific precautions. Its primary hazards include being harmful if swallowed and causing serious eye irritation.[2] Some formulations may also be harmful if inhaled or on contact with skin.[3]
The causality for stringent PPE protocols is directly linked to these hazards. The goal is to eliminate all potential routes of exposure—ingestion, inhalation, and dermal contact.
Table 1: Hazard and Safety Profile for this compound
| Identifier | Information | Source(s) |
| CAS Number | 17279-31-1 | [1][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | |
| Flash Point | 64 °C (147.2 °F) - Combustible Liquid | [3] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides, Carbon dioxide | [5] |
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. This combination is crucial to protect against splashes that can cause serious eye irritation.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. Contaminated gloves must be removed and disposed of as hazardous waste.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors (e.g., Type ABEK) if working outside a chemical fume hood or if exposure limits may be exceeded.[2][5]
-
Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5] Ensure an emergency eyewash station and safety shower are readily accessible.[5]
The Core Principles of Compliant Chemical Disposal
The disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is accountable for the chemical from its creation to its final, safe disposal.[8]
The Cardinal Rules of Disposal:
-
NO Sewer Disposal: Under no circumstances should this compound be poured down the drain.[7][9] The EPA strictly prohibits the sewering of hazardous waste pharmaceuticals, a category that includes many research chemicals.[10][11][12][13] This practice can interfere with wastewater treatment processes and release harmful substances into the environment.
-
NO Trash Disposal: This chemical and its empty containers cannot be disposed of in the regular solid waste trash.[7]
-
Use a Licensed Professional Service: All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8][14][15]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring safety and compliance at every stage.
Step 1: Waste Identification and Segregation
-
Action: Identify the waste stream. Is it pure, unadulterated this compound, or is it a solution or mixture?
-
Causality: Proper identification is an EPA requirement and is critical for safe storage and disposal.[9] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions. Leave chemicals in their original containers for disposal whenever possible to avoid misidentification.[15]
Step 2: Selection of an Appropriate Waste Container
-
Action: Select a clean, leak-proof container made of a material compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[7] The container must have a secure, tight-fitting lid.
-
Causality: Container integrity is paramount to prevent spills and exposure. The container must not react with the chemical waste it holds.[6]
Step 3: Proper Labeling of the Waste Container
-
Action: Immediately upon adding waste, affix a completed EHS hazardous waste tag to the container.[7] The label must include:
-
Causality: Accurate labeling is a strict regulatory requirement that ensures safe handling by all personnel and proper management by the disposal facility.[9]
Step 4: Accumulation and Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area must be at or near the point of generation and under the direct control of laboratory personnel.[6] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Causality: The SAA ensures that hazardous waste is managed safely and does not become "lost" in the laboratory. Secondary containment is a crucial safeguard against spills migrating into the drainage system or reacting with other materials.[6]
Step 5: Arranging for Final Disposal
-
Action: Keep the waste container sealed at all times, except when adding waste. Once the container is full (no more than 90% capacity) or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS office.[6][7]
-
Causality: Following established institutional procedures for waste pickup ensures the waste is tracked from the lab to the final disposal facility, completing the "cradle-to-grave" chain of custody required by the EPA.[8]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for safely managing waste generated from this compound.
Caption: Decision workflow for disposal of this compound waste.
Emergency Procedures for Spills and Exposure
In Case of a Spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Remove all sources of ignition, as the material is combustible.[5]
-
Wearing the full PPE described in Section 1, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container for disposal.[5]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][16]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][16]
By adhering to this comprehensive guide, researchers can ensure that their use of this compound aligns with the highest standards of laboratory safety, personal responsibility, and environmental stewardship.
References
-
TCI America. (S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1 gram. [Link]
-
GAIACA. (2022-04-11) How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
University of Tennessee, Knoxville EHS. How to Dispose of Chemical Waste. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Environmental Protection Agency. (2019-02-22) Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
Electronic Code of Federal Regulations. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]
-
Waste360. (2019-03-15) EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. [Link]
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- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 12. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
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- 16. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of (S)-(-)-N,N-Dimethyl-1-phenethylamine: A Senior Application Scientist's Guide
For the discerning researcher and drug development professional, the precise and safe handling of chiral compounds is paramount. (S)-(-)-N,N-Dimethyl-1-phenethylamine, a valuable intermediate in pharmaceutical synthesis, demands a protocol built on a foundation of scientific integrity and practical, field-tested knowledge. This guide moves beyond a simple checklist to provide a comprehensive operational plan, elucidating the causality behind each procedural step to ensure a self-validating system of safety and efficacy in your laboratory.
Immediate Safety Briefing: Understanding the Hazard Profile
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also classified as causing eye irritation. The primary routes of exposure are ingestion, skin absorption, and inhalation. Understanding these hazards is the first step in mitigating risk. The compound is also noted to be sensitive to light and air, a critical consideration for storage and handling to maintain its purity and prevent degradation.[4]
Before any handling operations commence, ensure that all personnel are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not merely a regulatory requirement but a critical line of defense. The following table summarizes the essential PPE for handling this compound, with explanations rooted in the compound's specific chemical properties.
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Eyeshields and a faceshield are mandatory. This dual-layer protection is crucial due to the risk of splashes of the liquid, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves are required. While the specific glove type should be chosen based on the manufacturer's permeation data, nitrile gloves are often a suitable initial choice for incidental contact. For extended handling or immersion, more robust gloves may be necessary. Always inspect gloves for any signs of degradation or puncture before use. |
| Skin & Body Protection | A laboratory coat is essential to prevent skin contact. In scenarios with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Ensure all exposed skin is covered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with a type ABEK (EN14387) filter is required. This type of filter is effective against organic gases and vapors. |
The following workflow provides a logical pathway for determining the appropriate level of PPE based on the experimental context.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and preserves the integrity of the chemical.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] The recommended storage temperature is between 2-8°C. Due to its light and air sensitivity, store in a tightly sealed, opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen).[4]
Handling and Use
-
Work Area Preparation: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment and the workflow diagram above.
-
Aliquoting and Transfer: Use only clean, dry glassware. When transferring the liquid, do so slowly and carefully to avoid splashing. Grounding equipment may be necessary to prevent static discharge, which could be an ignition source as the material is a combustible liquid.[6][7]
-
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[7] Collect the absorbed material and place it in a suitable, sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Remove all sources of ignition.[5][7]
Disposal Plan: Responsible Waste Management
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams.[7]
-
Disposal: Dispose of the waste through a licensed and approved hazardous waste disposal company.[7] Adhere to all local, state, and federal regulations regarding chemical waste disposal.
By implementing this comprehensive guide, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work. This protocol is designed to be a living document, adaptable to the specific contexts of your research while maintaining the highest standards of laboratory safety.
References
-
TCI America. (S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1 gram. [Link]
-
Chem-Impex. (S-(-)-N,N-Dimethyl-1-phenylethylamine. [Link]
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- 2. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | 19342-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | 19342-01-9 | TCI AMERICA [tcichemicals.com]
- 4. labproinc.com [labproinc.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
